Leinamycin
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C22H26N2O6S3 |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |
InChI |
InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1 |
Clé InChI |
ZHTRILQJTPJGNK-FYBAATNNSA-N |
SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
SMILES isomérique |
C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |
SMILES canonique |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Synonymes |
DC 107 DC-107 leinamycin |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Isolation of Leinamycin from Streptomyces atroolivaceus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leinamycin, a potent antitumor antibiotic, was first isolated from the soil bacterium Streptomyces atroolivaceus S-140.[1] Its unique molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to a 1,3-dioxo-1,2-dithiolane moiety, is unprecedented among natural products and is crucial for its biological activity.[1][2] this compound exhibits significant cytotoxicity against a broad range of cancer cell lines, including those resistant to established anticancer drugs.[1] Its mechanism of action involves reductive activation by intracellular thiols, leading to the generation of a reactive episulfonium ion that alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[3][4] This DNA damage, coupled with the production of reactive oxygen species (ROS), induces cellular apoptosis.[1][5] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to aid in its further research and development.
Discovery and Producing Organism
This compound was discovered in the late 1980s from a soil sample collected in Japan, leading to the identification of Streptomyces atroolivaceus strain S-140 as the producing organism.[3] This discovery was the result of a screening program for novel antitumor antibiotics.[3] The producing strains were taxonomically assigned as Streptomyces based on their morphological and physiological characteristics.[3]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces atroolivaceus. The process involves a two-stage fermentation protocol: a seed culture to generate sufficient biomass followed by a production culture under optimized conditions to maximize the yield of the target compound. To mitigate the instability of this compound in the culture broth, a high porous polymer resin is added to the production medium to adsorb the produced antibiotic.[3]
Experimental Protocol: Fermentation
a) Seed Culture:
-
Prepare the seed medium with the composition outlined in Table 1.
-
Dispense 50 mL of the seed medium into 250 mL baffled flasks.
-
Inoculate each flask with a 20 µL spore suspension of S. atroolivaceus S-140.
-
Incubate the flasks on an orbital shaker at 28°C with agitation at 250 rpm for 2 days.[1]
b) Production Culture:
-
Prepare the production medium as detailed in Table 1.
-
Dispense 50 mL of the production medium into 250 mL baffled flasks.
-
Inoculate the production medium with a 5% (v/v) inoculum from the seed culture.
-
Add sterile Diaion HP-20 resin (4% w/v) to the production medium 12 hours after inoculation to adsorb the this compound.
-
Continue the fermentation for an additional 2 days at 28°C with shaking at 250 rpm.[1]
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | - |
| Soluble Starch | 10 | 30 |
| Beef Extract | 3 | - |
| Yeast Extract | 5 | - |
| Bacto-Tryptone | 5 | - |
| Corn Steep Solids | - | 10 |
| KH₂PO₄ | - | 0.5 |
| MgSO₄ | - | 0.25 |
| ZnSO₄·7H₂O | - | 0.04 |
| L-methionine | - | 0.1 |
| Vitamin B12 | - | 0.001 |
| CaCO₃ | 2 | 5 |
| pH | 7.2 | 7.0 |
Isolation and Purification of this compound
The isolation of this compound from the fermentation culture involves harvesting the resin, followed by solvent extraction and a series of chromatographic steps to purify the compound to homogeneity.
Experimental Protocol: Isolation and Purification
-
Harvesting and Extraction:
-
Harvest the Diaion HP-20 resin from the production culture by centrifugation.
-
Wash the resin with a phosphate (B84403) buffer (pH 2.0).
-
Extract the this compound from the resin using methanol (B129727).
-
Concentrate the methanol extract under vacuum to yield a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound and concentrate them.
-
Perform further purification using preparative HPLC to obtain pure this compound. A typical HPLC analysis can be carried out using a linear gradient from 100% buffer A (20% acetonitrile, pH 3.6 with acetic acid) to 32% buffer A/68% buffer B (80% acetonitrile, pH 3.6 with acetic acid) over 40 minutes.[1]
-
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Structural Characterization and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallography.
Table 2: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 9.11 (s) | 205.6 (s) |
| 8.34 (m) | 199.8 (s) |
| 7.88 (s) | 171.0 (s) |
| 6.81 (d) | 168.8 (s) |
| 6.62 (s) | 152.4 (s) |
| 6.41 (t) | 141.8 (d) |
| 6.09 (d) | 140.7 (s) |
| 5.59 (d) | 129.6 (d) |
| 5.31 (t) | 129.5 (d) |
| 5.06 (d) | 128.4 (d) |
| 4.89 (d) | 124.2 (d) |
| 3.39 (s) | 122.1 (d) |
| 3.08 (d) | 86.5 (s) |
| 2.87 (d) | 71.6 (d) |
| 2.50 (s) | 68.9 (s) |
| 2.26 (m) | 46.5 (d) |
| 1.62 (m) | 35.5 (t) |
| 31.7 (t) | |
| 29.6 (t) | |
| 23.5 (m) | |
| 20.7 (m) | |
| 19.5 (m) |
Data sourced from ChemConnections.[6]
High-Resolution Mass Spectrometry (HRFAB): m/z 511.1004 [M+H]⁺ (calculated for C₂₂H₂₅N₂O₆S₃: 511.1031).[6]
Biological Activity and Mechanism of Action
This compound demonstrates potent cytotoxic activity against a variety of human cancer cell lines, with IC₅₀ values often in the low nanomolar range.[1][5]
Table 3: Cytotoxicity of this compound (LM) against various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 0.517 |
| MDA-MB-231 | Breast Cancer | 0.197 |
| MDA-MB-468 | Breast Cancer | 0.372 |
| MiaPaCa | Pancreatic Carcinoma | Potent activity in low nM range |
| LNCaP | Prostate Cancer | Potent activity in low nM range |
| DU-145 | Prostate Cancer | Potent activity in low nM range |
IC₅₀ values for breast cancer cell lines are for Loonamycin (LM), a rebeccamycin (B1679247) analog, and are included for comparative purposes.[7] The potent activity of this compound against MiaPaCa, LNCaP, and DU-145 cells is noted in the literature, though specific IC₅₀ values vary between studies.[1][8][9]
The antitumor activity of this compound is attributed to its unique mechanism of action. Intracellularly, the 1,3-dioxo-1,2-dithiolane moiety is reductively cleaved by thiols, such as glutathione. This initiates a cascade of reactions, culminating in the formation of a highly reactive episulfonium ion. This electrophilic intermediate then alkylates DNA, predominantly at the N7 position of guanine bases.[3][4] This DNA alkylation leads to the formation of apurinic (AP) sites and subsequent DNA strand breaks.[1][5] Concurrently, the activation process generates reactive oxygen species (ROS), which contribute to oxidative DNA damage and cellular stress, ultimately triggering apoptosis.[1][5]
Signaling Pathway of this compound-Induced Cell Death
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Conclusion
This compound remains a compelling natural product with significant potential for development as an anticancer therapeutic. Its novel structure and unique mechanism of action provide a distinct advantage, particularly against drug-resistant cancers. The detailed protocols and data presented in this guide are intended to facilitate further research into the biosynthesis, medicinal chemistry, and clinical application of this remarkable molecule. Future efforts in metabolic engineering of the this compound biosynthetic gene cluster may lead to the generation of novel analogs with improved therapeutic indices.
References
- 1. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemconnections.org [chemconnections.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the 1,3-Dioxo-1,2-dithiolane Core of Leinamycin: Structure, Mechanism, and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, distinguished by a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring.[1][2][3] This novel heterocyclic system is the cornerstone of this compound's biological activity, enabling a dual mechanism of DNA damage that includes both DNA alkylation and the generation of oxidative stress.[4][5] Its unprecedented mode of action, potent cytotoxicity against multi-drug resistant tumors, and complex biosynthesis have made this compound a subject of intense research.[1][2] This technical guide provides an in-depth exploration of the 1,3-dioxo-1,2-dithiolane core, covering its mechanism of action, biosynthesis, total synthesis, and structure-activity relationships, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
The absolute configuration and structure of this compound were elucidated through X-ray crystallography, revealing the spiro-linked 1,3-dioxo-1,2-dithiolane as a key feature.[6] This strained five-membered ring containing a disulfide bond is critical for its biological function.[7]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₂O₆S₃ | [6] |
| Molecular Weight | 510.63 g/mol | [6] |
| Appearance | Pale yellow needles | [6] |
| High-Resolution FAB-MS | m/z 511.1004 [M+H]⁺ | [6] |
| ¹³C NMR Key Signals (ppm) | 205.6 (C=O), 199.8 (C=O), 86.5 (spiro C) | [6] |
Mechanism of Action: A Dual DNA-Damaging Strategy
This compound's cytotoxicity stems from its ability to damage cellular DNA through a unique thiol-activated mechanism.[1][4] This activation is crucial, as cells maintain high concentrations of thiols like glutathione.[4] The 1,3-dioxo-1,2-dithiolane moiety is indispensable for this activity.[7] The process unfolds via two interconnected pathways: DNA alkylation and oxidative stress.
Thiol-Triggered DNA Alkylation
In the presence of cellular thiols, the 1,3-dioxo-1,2-dithiolane ring undergoes a nucleophilic attack. This initiates a cascade of reactions, culminating in the formation of a highly electrophilic episulfonium ion.[1][4] This intermediate rapidly alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[4][8]
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemconnections.org [chemconnections.org]
- 7. DNA strand scission by the novel antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Leinamycin Macrolactam Core: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin, a potent antitumor antibiotic isolated from Streptomyces atroolivaceus, presents a fascinating and complex molecular architecture.[1] Its structure is characterized by an 18-membered macrolactam ring featuring a unique spiro-fused 1,3-dioxo-1,2-dithiolane moiety. This distinctive structural element is crucial for its remarkable biological activity, which includes potent cytotoxicity against various cancer cell lines, even those resistant to conventional chemotherapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanism of the this compound macrolactam core, with a focus on the data and methodologies relevant to researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
The core of this compound is an 18-membered macrolactam ring system. This large ring incorporates a thiazole (B1198619) moiety and is highly functionalized with stereocenters and reactive groups. The most notable feature is the spiro-fused 1,3-dioxo-1,2-dithiolane ring, which is essential for its biological activity. The absolute stereochemistry of this compound has been determined through a combination of X-ray crystallography and total synthesis.
Spectroscopic Data
The structural elucidation of this compound and its biosynthetic intermediates has been heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Below are tabulated 1H and 13C NMR data for this compound E1, a key biosynthetic precursor to this compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Macrolactam Ring | ||
| 2 | 169.8 | |
| 3 | 55.4 | 4.85 (d, 8.5) |
| 4 | 33.1 | 2.75 (m), 2.60 (m) |
| 5 | 131.5 | 6.85 (dd, 15.0, 10.0) |
| 6 | 125.4 | 6.20 (d, 15.0) |
| 7 | 142.1 | 6.60 (dd, 15.0, 10.0) |
| 8 | 129.8 | 5.80 (d, 15.0) |
| 9 | 42.5 | 2.50 (m) |
| 10 | 20.1 | 1.15 (d, 7.0) |
| 11 | 75.2 | 4.10 (m) |
| 12 | 210.5 | |
| 13 | 35.1 | 3.10 (m), 2.90 (m) |
| 14 | 135.2 | 6.90 (t, 11.0) |
| 15 | 128.7 | 6.10 (d, 11.0) |
| 16 | 172.3 | |
| 17 | 50.2 | 4.50 (q, 7.0) |
| 18 | 15.8 | 1.40 (d, 7.0) |
| Thiazole Ring | ||
| 2' | 165.2 | |
| 4' | 118.9 | 7.50 (s) |
| 5' | 145.3 | |
| Spiro-fused moiety precursor | ||
| C3-SH | 1.95 (s) | |
| C1' | 58.9 | |
| C2' | 38.2 | 2.95 (d, 14.0), 2.80 (d, 14.0) |
| C3' | 21.5 | 1.05 (s) |
Note: Data is for this compound E1 as reported in the supplementary information of a PNAS publication. Chemical shifts are referenced to the solvent signal.
X-ray Crystallography
The definitive three-dimensional structure of this compound was established by single-crystal X-ray diffraction analysis. This technique provided unequivocal proof of the novel spiro-fused 1,3-dioxo-1,2-dithiolane system and the relative stereochemistry of the macrolactam core.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.234 |
| b (Å) | 15.678 |
| c (Å) | 17.890 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces atroolivaceus S-140
The following protocol is a generalized procedure based on published methods for the isolation of this compound.
-
Fermentation: Streptomyces atroolivaceus S-140 is cultured in a suitable production medium (e.g., ISP2 medium) at 28-30°C for 5-7 days with shaking.
-
Extraction: The culture broth is harvested and the mycelium is separated by centrifugation. The supernatant is extracted with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent. The mycelial cake can also be extracted with acetone (B3395972) or methanol.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps. This typically involves:
-
Silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate major classes of compounds.
-
Further purification by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain pure crystals for structural and biological studies.
Total Synthesis of (+)-Leinamycin
The first total synthesis of (+)-Leinamycin was a landmark achievement in organic synthesis, accomplished by Fukuyama and Kanda in 1993. The synthesis is a multi-step process that involves the careful construction of the highly functionalized macrolactam ring and the stereoselective introduction of the unique spiro-fused dithiolane moiety. A detailed, step-by-step protocol is beyond the scope of this guide; however, the key strategic elements are outlined below.
-
Chiral Pool Starting Materials: The synthesis commences from readily available chiral starting materials to establish the initial stereocenters.
-
Fragment Coupling: The macrolactam ring is assembled through the coupling of several key fragments, which are synthesized independently.
-
Macrolactamization: A crucial step involves the ring-closing reaction to form the 18-membered macrolactam. This is often a challenging transformation due to entropic factors.
-
Thiazole Formation: The thiazole ring is typically constructed late in the synthesis from a corresponding thioamide precursor.
-
Spiro-annulation of the Dithiolane Ring: The final key step is the formation of the spiro-fused 1,3-dioxo-1,2-dithiolane ring. This is achieved through a novel sequence of reactions involving sulfur transfer reagents.
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity through a unique mechanism of action involving DNA damage.
DNA Alkylation Signaling Pathway
The biological activity of this compound is initiated by the reductive activation of the 1,3-dioxo-1,2-dithiolane moiety by intracellular thiols, such as glutathione. This activation triggers a cascade of reactions leading to the formation of a highly reactive episulfonium ion, which then alkylates DNA, primarily at the N7 position of guanine (B1146940) bases. This DNA alkylation leads to strand scission and ultimately triggers apoptosis in cancer cells.
Caption: Reductive activation of this compound leading to DNA alkylation and apoptosis.
Biosynthesis of the this compound Macrolactam Ring
The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery. The assembly line nature of these megaenzymes allows for the sequential addition of building blocks to construct the macrolactam backbone.
Experimental Workflow for Elucidating the Biosynthetic Pathway
The elucidation of the this compound biosynthetic pathway has involved a combination of genetic, biochemical, and chemical approaches.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The this compound macrolactam ring represents a remarkable example of nature's chemical ingenuity. Its complex structure and unique mechanism of action continue to inspire research in synthetic chemistry, biosynthesis, and cancer biology. This technical guide has provided a concise yet comprehensive overview of the key chemical and biological features of this compound, with a focus on providing actionable data and methodological insights for researchers. Further exploration of the this compound scaffold and its biosynthetic machinery holds significant promise for the development of novel and more effective anticancer therapeutics.
References
The Architecture of Leinamycin Biosynthesis: A Technical Guide to a Hybrid NRPS-PKS System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leinamycin (LNM), a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, possesses a unique molecular architecture featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety attached to an 18-membered macrolactam ring.[1][2][3] Its biosynthesis is a fascinating example of a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, notable for its "AT-less" Type I PKS system.[2][4] This guide provides an in-depth exploration of the this compound biosynthetic gene cluster, the enzymatic machinery involved, and the complex orchestration of its assembly line. We will delve into the quantitative data available on this compound production, summarize key experimental methodologies, and provide visual representations of the biosynthetic pathway and associated workflows to facilitate a deeper understanding of this intricate process.
The this compound Biosynthetic Gene Cluster (lnm)
The biosynthesis of this compound is orchestrated by a 61.3 kb gene cluster in Streptomyces atroolivaceus S-140.[5] This cluster, designated lnm, contains 27 open reading frames (ORFs) that encode the core NRPS and PKS enzymes, as well as tailoring enzymes, regulatory proteins, and resistance mechanisms.[5][6] The core machinery is a hybrid system comprising both NRPS and "AT-less" Type I PKS modules.[2][4]
| Gene | Proposed Function |
| Core Biosynthesis | |
| lnmI | Hybrid NRPS-PKS megasynthetase with domains for both peptide and polyketide synthesis.[1][7] |
| lnmJ | Polyketide synthase with five PKS modules and six acyl carrier protein (ACP) domains.[8] |
| lnmG | Acyltransferase (AT) that loads extender units onto the PKS modules.[1][7] |
| lnmQ, lnmP | Discrete NRPS components.[5] |
| lnmK, lnmL, lnmM | Involved in the β-alkylation of the polyketide intermediate.[9] |
| Tailoring Enzymes | |
| lnmA, lnmZ | Cytochrome P450 monooxygenases responsible for hydroxylations.[10] |
| lnmE | Implicated in the formation of the 1,3-dioxo-1,2-dithiolane moiety.[9] |
| Regulation | |
| lnmO | A Crp/Fnr-type positive regulator of this compound biosynthesis.[7][11][12] |
The Hybrid NRPS-PKS Assembly Line
The biosynthesis of this compound begins with the assembly of its backbone by a sophisticated interplay between NRPS and PKS modules. This process can be broadly divided into initiation, elongation, and termination/tailoring phases.
Initiation and Early Elongation
The assembly is initiated by the NRPS machinery, which incorporates the first amino acid precursors. The growing chain is then passed to the PKS modules for the addition of polyketide extender units. A key feature of the this compound PKS is that it is an "AT-less" system, meaning it lacks integrated acyltransferase domains within its modules. Instead, a discrete AT, LnmG, is responsible for loading the appropriate extender units, primarily malonyl-CoA, onto the acyl carrier protein (ACP) domains of the PKS modules.[1][7]
Polyketide Chain Elongation and Modification
The polyketide chain is extended through the sequential action of the PKS modules encoded by lnmI and lnmJ.[7][8] The lnmJ gene is particularly interesting as it encodes five PKS modules but contains six ACP domains, suggesting a complex "skipping" mechanism during chain elongation.[8]
A crucial modification during the elongation process is the installation of a β-branched C3 unit, which is a key component of the unique dithiolane moiety. This is accomplished by the concerted action of LnmK (a bifunctional acyltransferase/decarboxylase), LnmL (an ACP), and LnmM (an HCS homolog).[9]
Formation of the Nascent Intermediate: this compound E1
The hybrid NRPS-PKS assembly line culminates in the production of the nascent intermediate, this compound E1 (LNM E1).[6][10] LNM E1 is the 18-membered macrolactam core of this compound before the installation of the spiro-fused 1,3-dioxo-1,2-dithiolane ring and other tailoring modifications.[10]
Tailoring Steps to Final this compound
Following the release of LNM E1 from the megasynthase, a series of post-PKS tailoring modifications occur to yield the final this compound molecule. These include:
-
Hydroxylation: The cytochrome P450 enzymes LnmA and LnmZ catalyze regio- and stereoselective hydroxylations at the C-8 and C-4' positions, respectively.[10]
-
Dithiolane Ring Formation: The enzyme LnmE is involved in the formation of the characteristic 1,3-dioxo-1,2-dithiolane moiety.[9]
Quantitative Data on this compound Production
While detailed kinetic data for the individual enzymes in the this compound pathway are not extensively available in the public domain, some studies have reported on the overall production titers and the effects of genetic manipulation.
| Condition | Production Titer/Effect | Reference |
| S. atroolivaceus S-140 in defined medium with Zn2+ and resin | 32 µg/ml of this compound | [13] |
| Overexpression of lnmO in S. atroolivaceus S-140 | 3-fold increase in this compound production | [7][11][12] |
| Overexpression of lnmO in ΔlnmE mutant SB3033 | 4-fold increase in this compound E1 production | [7][11] |
Experimental Protocols
Detailed, step-by-step protocols for the study of this compound biosynthesis are often specific to the research laboratory that developed them. However, a summary of the key experimental methodologies employed in the literature is provided below.
Fermentation and Isolation of this compound
-
Producing Organism: Streptomyces atroolivaceus S-140.[13]
-
Fermentation: Cultures are typically grown in a suitable production medium, which can be a chemically defined medium supplemented with trace elements like Zn2+. Adsorbent resins are often added to the culture broth to capture the this compound and prevent its degradation.[13]
-
Extraction: After fermentation, the resin is harvested and the this compound is extracted using organic solvents such as ethyl acetate.
-
Purification: The crude extract is then subjected to multiple rounds of chromatography for purification. This may include techniques like silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).[13]
Genetic Manipulation of the lnm Cluster
-
Gene Inactivation: Targeted gene knockouts are created to investigate the function of specific genes in the lnm cluster. This is often achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette.[9][10]
-
Gene Overexpression: To increase the production of this compound or its intermediates, key regulatory genes like lnmO can be overexpressed. This typically involves cloning the gene into an expression vector under the control of a strong promoter and introducing it into the S. atroolivaceus host.[7][11][12]
Biochemical Characterization of Enzymes
-
Heterologous Expression and Purification: Individual enzymes from the this compound pathway are often expressed in a heterologous host, such as E. coli, and purified to homogeneity for in vitro studies.
-
Enzyme Assays: The activity of the purified enzymes is then assessed using various assays. For example, the substrate specificity of adenylation (A) domains in NRPS modules can be determined using a hydroxylamine-trapping assay.[14] Acyltransferase activity can be measured by monitoring the transfer of a labeled substrate from a donor to an acceptor molecule.
Visualizing the this compound Biosynthesis Pathway
The following diagrams, generated using the DOT language, illustrate the key aspects of this compound biosynthesis.
Caption: The hybrid NRPS-PKS pathway for this compound biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Localization of the Gene Cluster Encoding Biosynthesis of the Antitumor Macrolactam this compound in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 5. Characterization of the lnmKLM genes unveiling key intermediates for β-alkylation in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of a ketosynthase domain involved in bacillaene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of LnmO as a pathway-specific Crp/Fnr-type positive regulator for this compound biosynthesis in Streptomyces atroolivaceus and its application for titer improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Ketosynthase and Acyl Carrier Protein Domains at the LnmI Nonribosomal Peptide Synthetase-Polyketide Synthase Interface for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the lnmKLM Genes Unveiling Key Intermediates for β-Alkylation in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of LnmO as a pathway-specific Crp/Fnr-type positive regulator for this compound biosynthesis in Streptomyces atroolivaceus and its application for titer improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a new antitumor antibiotic from Streptomyces: producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
An In-Depth Technical Guide to the Mechanism of Action of Leinamycin on DNA Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin, a structurally unique natural product isolated from Streptomyces atroolivaceus, has garnered significant attention in the field of oncology due to its potent antitumor activity.[1] Its complex molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety linked to an 18-membered macrolactam ring, is central to its novel mechanism of action.[2][3] This guide provides a comprehensive overview of the mechanism by which this compound alkylates DNA, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to aid researchers in the study and development of this promising anticancer agent.
Core Mechanism: Thiol-Triggered DNA Alkylation
The primary mechanism of this compound's cytotoxicity involves a thiol-triggered activation cascade that culminates in the alkylation of DNA.[2] This process can be dissected into several key steps, each contributing to the compound's potent genotoxicity.
Activation of this compound
In the intracellular environment, which has a high concentration of thiols such as glutathione, the 1,2-dithiolan-3-one 1-oxide ring of this compound is susceptible to nucleophilic attack.[2] This initial reaction is rapid, with 200 μM of this compound being completely consumed by 1.2 equivalents of a thiol within 30 minutes at pH 7.[2] The attack by a thiol (R-SH) initiates a series of rearrangements.
Formation of the Electrophilic Episulfonium Ion
The thiol-triggered cascade leads to the formation of a highly reactive episulfonium ion. This intermediate is the key electrophilic species responsible for DNA alkylation.[2] The formation of this reactive intermediate is a pivotal step that transforms the relatively stable this compound molecule into a potent DNA-damaging agent.
DNA Alkylation at Guanine (B1146940) Residues
The generated episulfonium ion efficiently alkylates double-stranded DNA, primarily at the N7 position of guanine residues.[2][4] This specificity for guanine is a common feature among many alkylating agents. The reaction of this compound with 1.5 equivalents of a thiol in the presence of excess double-stranded DNA, followed by a thermal depurination workup, yields the this compound-guanine adduct in a significant 75% yield.[2]
Dual Mechanism: Oxidative DNA Damage
In addition to direct DNA alkylation, the activation of this compound also releases reactive sulfur species that can induce oxidative DNA damage.[2] This dual mechanism of action, combining both alkylative and oxidative stress, contributes to the high cytotoxicity of this compound.
Signaling Pathway and Logical Relationships
The activation and subsequent DNA alkylation by this compound can be visualized as a linear signaling pathway.
References
- 1. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sequence specificity of DNA alkylation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Leinamycin as a Thiol-Activated DNA Cleaving Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, represents a unique class of DNA-damaging agents.[1] Its complex molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to a novel 1,3-dioxo-1,2-dithiolane moiety, is central to its mechanism of action.[1][2] This guide provides an in-depth examination of this compound's core mechanism: its activation by cellular thiols to generate potent DNA cleaving species. It details the dual pathways of DNA damage—alkylation and oxidative stress—summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and visualizes the critical molecular pathways.
The Dual Mechanism of Action of this compound
This compound's potent cytotoxicity stems from a thiol-dependent activation cascade that leads to DNA damage through two distinct but concurrent mechanisms: DNA alkylation and oxidative damage. This dual action makes it a compelling subject for anticancer drug development, particularly against tumors resistant to conventional chemotherapeutics.[3] The key to its activity is the unique 1,2-dithiolan-3-one 1-oxide heterocycle, which acts as a "thiol sensor" within the cell.
Thiol-Activation Cascade
The intracellular environment is rich in thiols, most notably glutathione (B108866) (GSH), which serves as the primary activator for this compound. The activation process is initiated by a nucleophilic attack of a cellular thiol on the sterically exposed S2' sulfenyl sulfur of the 1,2-dithiolan-3-one 1-oxide ring.[4] Computational studies support this as the most reasonable mechanism, proceeding through a low-energy barrier.[4][5][6] This initial attack triggers a complex rearrangement, producing two crucial reactive species: an episulfonium ion and a persulfide (or related polysulfides). The 18-membered macrocycle of this compound is not merely a scaffold but plays a critical role by imparting significant hydrolytic stability to the thiol-sensing unit, preventing its premature degradation while not compromising its reactivity with thiols, thereby ensuring selective bioactivation within the cell.[7]
Mechanism 1: DNA Alkylation via Episulfonium Ion
The generated episulfonium ion is a potent electrophile that efficiently alkylates double-stranded DNA.[8][9] The primary target for this alkylation is the N7 position of guanine (B1146940) residues.[8][10] This reaction is highly efficient; in the presence of excess DNA and a thiol activator, the this compound-guanine adduct can be formed in yields as high as 75%.[8]
The formation of this bulky adduct on the guanine base destabilizes the N-glycosidic bond, leading to rapid spontaneous depurination (hydrolysis of the bond) and the creation of an apurinic/apyrimidinic (AP) or abasic site.[10][11][12] The half-life for this depurination is remarkably short, estimated at just 3 hours.[10] These AP sites are highly cytotoxic lesions that can stall DNA replication and transcription.[10] The accumulation of AP sites subsequently leads to spontaneous single-strand breaks in the DNA backbone through a β-elimination reaction, further contributing to the compound's cytotoxicity.[11][12]
Mechanism 2: Oxidative DNA Damage
Concurrently with the formation of the episulfonium ion, the thiol-activation cascade releases a persulfide species (R-SSH). These persulfides and related polysulfides are redox-active molecules that can participate in the generation of reactive oxygen species (ROS).[8][10] The proposed mechanism involves the reduction of molecular oxygen to superoxide, which can then lead to the formation of more damaging species like hydrogen peroxide and hydroxyl radicals.[10] These ROS can induce oxidative damage to DNA, causing single-strand breaks and base modifications, thus contributing a second layer of cytotoxicity.[8]
Quantitative Data Summary
The biological activity of this compound and its synthetic analogues has been quantified across various cancer cell lines and under different experimental conditions. The data highlights its potent, often nanomolar, cytotoxicity and the efficiency of its DNA modification chemistry.
Table 1: Cytotoxicity of this compound and its Analogues
| Compound | Cell Line | IC50/EC50/IC90 | Reference |
| This compound | Human Colon Cancer (HCT-116) | IC90 = 0.05 µg/mL | [8] |
| This compound | Various Human Cancer Cell Lines | Low nanomolar range | [10] |
| 8,4'-dideshydroxy-LNM (5) | A375 (Melanoma) | EC50 = 8.21 nM | [13] |
| 8,4'-dideshydroxy-LNM (5) | Raji (Lymphoma) | EC50 = 18.2 nM | [13] |
| 8,4'-dideshydroxy-LNM (5) | MCF7 (Breast) | EC50 = 275 nM | [13] |
| 8,4'-dideshydroxy-LNM (5) | T47D (Breast) | EC50 = 26.7 nM | [13] |
| 8,4'-dideshydroxy-LNM (5) | SKBR3 (Breast) | EC50 = 12.3 nM | [13] |
| 8,4'-dideshydroxy-LNM (5) | MDA-MB-231 (Breast) | EC50 = 13.9 nM | [13] |
| This compound (1) | HPEC (Normal Prostate) | IC50 ≈ 2 nM | [14] |
| This compound E1 (2) | HPEC (Normal Prostate) | IC50 > 1 µM | [14] |
| Various LNM Analogues | HeLa3 Tumor Cells | Showed cytotoxic activity | [15][16] |
Table 2: DNA Alkylation and Depurination Data
| Reaction | Conditions | Yield / Rate | Reference |
| This compound-Guanine Adduct Formation | 1.5 equiv. thiol, excess dsDNA, thermal depurination workup | 75% yield | [8] |
| Depurination of this compound-Guanine Adduct | In vitro, double-stranded DNA | t½ ≈ 3 hours | [10] |
Table 3: Cell Sensitivity to this compound based on DNA Repair Deficiency
| Cell Line Characteristic | Sensitivity Compared to Parental Cell Line | Reference | | :--- | :--- | :--- | :--- | | Defective in Nucleotide Excision Repair (NER) | ~3 to 5 times more sensitive |[11][12] | | Defective in Base Excision Repair (BER) | ~3 to 5 times more sensitive |[11][12] | | Deficient in V(D)J recombination (xrs-5) | Similar sensitivity |[11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DNA Cleavage Assay with Plasmid DNA
This assay is used to directly visualize this compound's ability to induce single-strand breaks in DNA. It relies on the differential migration of supercoiled (Form I), nicked circular (Form II), and linear (Form III) plasmid DNA during agarose (B213101) gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pGL3), 0.5-1.0 mg/mL stock.
-
This compound stock solution (in DMSO or ethanol).
-
Thiol activator: Dithiothreitol (DTT) or Glutathione (GSH), 100 mM stock in water.
-
Reaction Buffer: 10x TE Buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0).
-
Agarose, electrophoresis grade.
-
1x TAE or TBE electrophoresis buffer.
-
6x DNA Loading Dye (containing bromophenol blue, xylene cyanol, and a density agent like glycerol (B35011) or Ficoll).
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe).
-
UV transilluminator and gel documentation system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 20 µL:
-
2 µL of 10x Reaction Buffer.
-
250-500 ng of supercoiled plasmid DNA.
-
Desired concentration of this compound (e.g., 0.1, 1, 10, 100 µM final concentration).
-
Sterile, nuclease-free water to bring the volume to 18 µL.
-
-
Initiation: Initiate the reaction by adding 2 µL of the thiol activator stock solution (e.g., 100 mM DTT for a 10 mM final concentration). Mix gently by flicking the tube.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding 4 µL of 6x DNA Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1.0% agarose gel in 1x TAE or TBE buffer containing the DNA stain.
-
Load the entire reaction mixture into the wells of the gel. Include a lane with untreated plasmid DNA as a negative control.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have separated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Capture an image of the gel.
-
Quantify the intensity of the supercoiled (Form I) and nicked (Form II) bands using densitometry software (e.g., ImageJ). The conversion of Form I to Form II indicates single-strand breaks.
-
Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active dehydrogenases reduce a tetrazolium salt (like MTT or MTS) to a colored formazan (B1609692) product.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
This compound stock solution and vehicle control (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a commercially available MTS reagent.[17]
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol, or 10% SDS in 0.01 M HCl).[17][18]
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle-only control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
Solubilization (for MTT assay only):
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly on a plate shaker to ensure complete solubilization.
-
-
Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from a "medium-only" well.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion
This compound is a highly potent, thiol-activated DNA-damaging agent with a unique dual mechanism of action. By generating both a DNA-alkylating episulfonium ion and ROS-producing persulfides, it creates complex and highly cytotoxic DNA lesions.[8] Studies have shown that its activity is particularly enhanced in cells deficient in key DNA repair pathways like NER and BER, suggesting potential therapeutic strategies.[11][12] The modularity of its biosynthetic pathway and the potent activity of its analogues make the this compound scaffold a promising platform for the development of novel anticancer therapeutics.[2][13] The experimental protocols detailed herein provide a robust framework for researchers to further investigate the properties of this compound and explore its potential in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of this compound by thiols: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The macrocycle of this compound imparts hydrolytic stability to the thiol-sensing 1,2-dithiolan-3-one 1-oxide unit of the natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-independent DNA cleavage by a this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 8,4'-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. physiology.elte.hu [physiology.elte.hu]
- 18. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Unlocking Antitumor Efficacy: A Technical Guide to Leinamycin's Properties Against Resistant Cancer Cells
For Immediate Release
A Deep Dive into the Potent Antitumor Antibiotic, Leinamycin, and its Efficacy in Overcoming Chemoresistance in Cancer Cells.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the antitumor properties of this compound, with a particular focus on its activity against resistant cancer cell lines. This document outlines the molecule's unique mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical signaling pathways involved.
This compound, a structurally unique natural product produced by Streptomyces atroolivaceus, has demonstrated significant antitumor activity both in vitro and in vivo.[1] Notably, it exhibits potent efficacy against tumors that have developed resistance to conventional chemotherapeutic agents such as cisplatin (B142131) and doxorubicin.[1][2] This guide explores the mechanisms that underpin this compound's ability to circumvent these resistance pathways.
Dual-Activation Mechanism: A Strategy Against Resistance
This compound's potent cytotoxicity stems from its ability to induce DNA damage. Its mechanism of action is multifaceted, involving a unique dual-activation strategy that leverages the distinct biochemical environments of cancer cells.
1. Thiol-Dependent Activation: The parent molecule, this compound, is activated in the presence of cellular thiols. This reductive activation leads to the formation of a reactive episulfonium ion that alkylates the N7 position of guanine (B1146940) bases in DNA, ultimately causing DNA strand breaks and inducing cell death.
2. ROS-Mediated Activation of this compound E1: A biosynthetic precursor of this compound, this compound E1, presents an alternative and highly significant activation pathway.[1][3] Many cancer cells exhibit higher levels of reactive oxygen species (ROS) compared to normal cells.[1][3] this compound E1 is oxidatively activated by these elevated ROS levels, generating a similar DNA-alkylating episulfonium ion.[1][2][3] This ROS-dependent activation suggests that this compound E1 could act as a prodrug, selectively targeting cancer cells with high oxidative stress, a common feature of aggressive and resistant tumors.[1][2][3]
Quantitative Analysis of Cytotoxicity
This compound and its analogues have shown potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low nanomolar range. The following tables summarize the available quantitative data on the efficacy of this compound and this compound E1.
| Cell Line | Drug | IC50 Value | Reference |
| Prostate Cancer | |||
| LNCaP | This compound E1 | ~2-4 µM (with ROS induction) | --INVALID-LINK--[1] |
| DU-145 | This compound E1 | ~1 µM (with ROS induction) | --INVALID-LINK--[1] |
| Breast Cancer | |||
| MDA-MB-231 (Parental) | Doxorubicin | Not Specified | --INVALID-LINK--[4] |
| MDA-MB-231 (Resistant) | Doxorubicin | 8.9 µM, 10.9 µM, 14.3 µM (for different resistant clones) | --INVALID-LINK--[4] |
| MDA-MB-231 | Chrysin | 221 ± 15 µM | --INVALID-LINK--[5] |
| MDA-MB-231 | Doxorubicin | 0.68 ± 0.07 µM | --INVALID-LINK--[5] |
| MCF-7 | Renieramycin M | 6.0 ± 0.5 nM | --INVALID-LINK--[6] |
| MCF-7 | Doxorubicin | 356 ± 25 nM | --INVALID-LINK--[6] |
| Ovarian Cancer | |||
| A2780 (Parental) | Cisplatin | 3.253 µg/mL | --INVALID-LINK--[7] |
| A2780 (Cisplatin-Resistant) | Cisplatin | 10.58 µg/mL | --INVALID-LINK--[7] |
| HeLa Cells | This compound Analogues | Active | --INVALID-LINK--[8] |
Signaling Pathways Modulated by this compound
The DNA damage inflicted by this compound triggers a cascade of cellular responses, ultimately leading to apoptosis. Understanding these signaling pathways is crucial for elucidating its mechanism of overcoming resistance.
DNA Damage Response (DDR) Pathway
This compound-induced DNA lesions activate the DNA Damage Response (DDR) pathway. This complex signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[9][10] In response to double-strand breaks, ATM is activated, which in turn phosphorylates downstream effectors like CHK2 and p53, leading to cell cycle arrest and apoptosis.[9][10] The ATR-Chk1 pathway is typically activated by single-strand DNA breaks.[9] The observation that cell lines deficient in NER or BER pathways are more sensitive to this compound suggests its DNA damage is a substrate for these repair mechanisms.[11]
Apoptosis Signaling Pathway
This compound-induced cell death is executed through the apoptotic pathway. This involves the activation of a cascade of caspases, a family of proteases that dismantle the cell. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of cytochrome c.[12] Studies have shown that this compound treatment leads to the activation of caspase-3, a key executioner caspase. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining the cell's fate.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the antitumor properties of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[13]
-
Drug Treatment: Treat the cells with serial dilutions of this compound or the control compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the colorimetric absorption at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage in individual cells.[14][15][16]
-
Cell Preparation: Prepare a single-cell suspension from treated and untreated cells.
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[17]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[15]
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[17]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key apoptosis-related proteins.[18][19]
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound and its analogue this compound E1 represent a promising class of antitumor agents with a unique dual-activation mechanism that can effectively target chemoresistant cancer cells. Their ability to induce DNA damage and subsequent apoptosis through distinct pathways highlights their potential to overcome common resistance mechanisms. Further investigation into the specific interactions of this compound with DNA repair and apoptosis signaling pathways in various resistant cancer models is warranted to fully elucidate its therapeutic potential and guide the development of novel cancer therapies.
References
- 1. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. rndsystems.com [rndsystems.com]
- 16. youtube.com [youtube.com]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Leinamycin: A Technical Guide to its Antimicrobial Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leinamycin, a unique sulfur-containing 18-membered macrolactam produced by Streptomyces atroolivaceus, has garnered significant attention for its potent antitumor properties.[1] However, its initial discovery also highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the antimicrobial activity of this compound, detailing its mechanism of action, providing standardized experimental protocols for its evaluation, and visualizing key pathways and workflows. While extensive quantitative data on its antimicrobial spectrum is not widely available in publicly accessible literature, this guide consolidates the existing knowledge to support further research and drug development efforts in the field of antimicrobials.
Antimicrobial Activity Spectrum
Table 1: Summary of this compound's Antimicrobial Activity (Qualitative)
| Microbial Group | Activity | Notes |
| Gram-positive bacteria | Reported to be active | Specific species and MIC values are not detailed in available literature. |
| Gram-negative bacteria | Reported to be active | Specific species and MIC values are not detailed in available literature. |
| Fungi | Not reported to be a primary area of activity |
Further research is required to quantitatively define the antimicrobial spectrum of this compound.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is believed to stem from the same mechanism responsible for its antitumor effects: DNA damage. The key to its bioactivity lies in its unique 1,3-dioxo-1,2-dithiolane moiety.
Activation and DNA Alkylation:
-
Reductive Activation: In the presence of cellular thiols (e.g., glutathione), the disulfide bond in the dithiolane ring of this compound is reductively cleaved.
-
Generation of a Reactive Intermediate: This cleavage initiates a cascade of reactions, leading to the formation of a highly reactive episulfonium ion.
-
DNA Alkylation: The episulfonium ion is a potent electrophile that readily alkylates DNA, primarily at the N7 position of guanine (B1146940) bases.
-
DNA Damage: This DNA alkylation leads to strand scission and ultimately inhibits DNA replication and transcription, triggering cell death.
This mechanism of action, involving a thiol-activated cascade to generate a DNA-alkylating agent, is a unique and potent method of inducing cytotoxicity in both cancer cells and bacteria.
Figure 1: Activation and DNA alkylation pathway of this compound.
Experimental Protocols
The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria using the broth microdilution method.
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 1 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
Broth Microdilution Assay
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
The final volume in wells 1-10 should be 50 µL.
-
Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL).
-
Well 11 serves as the positive control (bacteria, no drug).
-
Add 50 µL of sterile CAMHB to well 12, which serves as the negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
Determination of MIC
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is determined by observing turbidity in the wells. The positive control well (well 11) should show distinct turbidity, while the negative control well (well 12) should remain clear.
Figure 2: Experimental workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound represents a fascinating natural product with a potent mechanism of action that is effective against both cancer cells and bacteria. While its development as an anticancer agent has been the primary focus of research, its broad-spectrum antimicrobial activity warrants further investigation. The lack of comprehensive, publicly available quantitative data on its antimicrobial spectrum presents a significant knowledge gap.
Future research should focus on:
-
Systematic Screening: Performing comprehensive MIC testing of this compound and its analogs against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Resistance: Investigating potential mechanisms of bacterial resistance to this compound.
-
Synergy Studies: Exploring the potential for synergistic effects when this compound is combined with other classes of antibiotics.
-
Toxicity and Selectivity: Evaluating the therapeutic index of this compound in the context of infectious diseases to understand its selectivity for bacterial versus host cells.
A more detailed understanding of the antimicrobial properties of this compound could unlock its potential as a lead compound for the development of novel antibiotics, which are critically needed in the face of rising antimicrobial resistance.
References
Unraveling the Leinamycin Biosynthetic Machinery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin (LNM) is a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, distinguished by its unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to a thiazole-containing 18-membered lactam ring.[1][2][3] This novel molecular architecture is responsible for its remarkable biological activity, which includes potent cytotoxicity against tumors resistant to clinically important anticancer drugs.[2][3] The mechanism of action involves DNA alkylation mediated by an episulfonium ion, which is generated upon reductive activation of the dithiolane ring by cellular thiols.[1][3] The discovery and characterization of the this compound biosynthetic gene cluster have opened avenues for bioengineering and the generation of novel analogs with potentially improved therapeutic properties. This guide provides an in-depth exploration of the this compound gene cluster, its biosynthetic pathway, and the experimental methodologies used to elucidate its function.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster from S. atroolivaceus S-140 spans 61.3 kb of DNA and comprises 27 open reading frames (ORFs).[4] These genes encode a complex enzymatic machinery responsible for the assembly and modification of the this compound molecule. The cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) system, exhibiting unprecedented architectural complexity.[4]
The core of the biosynthetic machinery is a hybrid NRPS-PKS megasynthase composed of discrete and modular enzymes.[4] Key components include discrete NRPS proteins (LnmQ and LnmP), modular NRPS (LnmI), and acyltransferase-less PKS modules (LnmG, LnmI, and LnmJ).[4] The cluster also harbors genes for tailoring enzymes, resistance, and regulation.[4]
Table 1: Genes of the this compound Biosynthetic Cluster and their Putative Functions
| Gene | Proposed Function | Reference |
| Core Biosynthesis | ||
| lnmQ | Discrete adenylation (A) domain, activates D-alanine | [4] |
| lnmP | Discrete peptidyl carrier protein (PCP) | [4] |
| lnmI | Hybrid NRPS-PKS megasynthetase; NRPS module specifies for L-Cys and catalyzes thiazole (B1198619) formation | [2][4] |
| lnmG | Acyltransferase-less PKS module | [4] |
| lnmJ | Acyltransferase-less PKS module | [4] |
| Tailoring Enzymes | ||
| lnmA | Cytochrome P450 monooxygenase, catalyzes hydroxylation at C-8 | [5] |
| lnmZ | Cytochrome P450 monooxygenase, catalyzes hydroxylation at C-4' | [5] |
| lnmE | Involved in the formation of the 1,3-dioxo-1,2-dithiolane ring | [1] |
| Regulation | ||
| lnmO | Crp/Fnr-type positive regulator | |
| Other | ||
| Resistance, transport, and other tailoring functions | [4] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that can be broadly divided into two stages: the assembly of the nascent macrolactam intermediate, this compound E1 (LNM E1), and the subsequent tailoring reactions to yield the final product, this compound.
Stage 1: Assembly of the this compound E1 Backbone
The biosynthesis is initiated by the discrete adenylation enzyme LnmQ, which activates D-alanine and loads it onto the discrete peptidyl carrier protein LnmP.[6] The D-alanyl-S-LnmP then serves as the starter unit for the hybrid NRPS-PKS assembly line.
The NRPS module of the hybrid enzyme LnmI incorporates L-cysteine, which is subsequently cyclized and oxidized to form a thiazole ring.[2] The growing chain is then passed to the PKS modules. The PKS assembly line, which notably lacks integrated acyltransferase (AT) domains and instead relies on a discrete AT, extends the polyketide chain through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units.[7] The fully assembled linear intermediate is then released from the enzyme via a thioesterase (TE) domain, which catalyzes the formation of the 18-membered macrolactam ring to yield LNM E1.[7]
Caption: Assembly of the nascent macrolactam intermediate, this compound E1.
Stage 2: Tailoring of this compound E1 to this compound
The nascent intermediate, LNM E1, undergoes a series of post-PKS modifications to yield the mature this compound molecule. These tailoring steps are crucial for the biological activity of the final compound.
Two cytochrome P450 monooxygenases, LnmA and LnmZ, are responsible for the regio- and stereoselective hydroxylation of the macrolactam ring at positions C-8 and C-4', respectively.[5] Another key tailoring step is the formation of the unique 1,3-dioxo-1,2-dithiolane ring, a reaction in which the enzyme LnmE is implicated.[1] The precise mechanism of sulfur incorporation to form this moiety is still under investigation but is thought to involve a domain of unknown function with a cysteine lyase (DUF-SH) domain found in the PKS module.
Caption: Tailoring steps converting this compound E1 to this compound.
Quantitative Data
The production of this compound and its precursors has been quantified in both wild-type and engineered strains of S. atroolivaceus. Furthermore, the expression of key biosynthetic enzymes has been optimized to improve yields.
Table 2: Production Titers of this compound and its Analogs
| Strain | Compound | Titer (mg/L) | Notes | Reference |
| S. atroolivaceus S-140 (Wild-type) | This compound | 3 - 5 | Fermentation in optimized medium. | |
| S. atroolivaceus with lnmO overexpression | This compound | ~9 - 15 | 3-fold increase compared to wild-type. | |
| S. atroolivaceus with lnmO overexpression | This compound E1 | Not specified | 4-fold increase compared to the LNM E1 producing mutant. | |
| S. atroolivaceus ΔlnmA mutant | LNM A1 | Not specified | Accumulates hydroxylated analogs. | [5] |
| S. atroolivaceus ΔlnmZ mutant | LNM Z1 | 4.4 | Isolated from a 6 L fermentation. | [5] |
| S. atroolivaceus ΔlnmE mutant | This compound E1 | 9.0 | Isolated from a 6 L fermentation. | [5] |
Table 3: Protein Expression and Purification Yields
| Protein | Expression Host | Yield (mg/L) | Notes | Reference |
| LnmI (A-PCP) | E. coli | 92 | Purified as a His-tagged fusion protein. | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic gene cluster. For complete, detailed protocols, readers are encouraged to consult the supplementary information of the cited literature.
Gene Inactivation and Mutant Construction
The functional characterization of the lnm genes has been largely achieved through targeted gene inactivation. The λ-RED-mediated PCR-targeting mutagenesis strategy is a common approach.
Workflow for Gene Deletion:
Caption: Workflow for targeted gene deletion in S. atroolivaceus.
Protocol Outline for Gene Deletion of lnmA and lnmZ :
-
Construction of the Deletion Cassette: A resistance cassette (e.g., apramycin (B1230331) resistance) is amplified by PCR with primers that include 5' extensions homologous to the regions flanking the target gene (lnmA or lnmZ).
-
Recombineering in E. coli: The PCR product is introduced into an E. coli strain expressing the λ-Red recombinase and harboring a cosmid containing the lnm gene cluster. Homologous recombination replaces the target gene with the resistance cassette.
-
Conjugation into S. atroolivaceus: The modified cosmid is transferred from E. coli to S. atroolivaceus via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected based on resistance to the antibiotic marker on the cassette and sensitivity to an antibiotic marker on the cosmid vector to identify double-crossover events, which result in the desired gene deletion.
-
Verification: The genotype of the mutant strains is confirmed by PCR analysis and Southern blotting.
For detailed primer sequences and specific conditions, refer to the supplementary materials of Kwong et al., 2018.
Fermentation and Isolation of this compound and Analogs
The production of this compound and its derivatives is achieved through fermentation of S. atroolivaceus strains in a suitable culture medium.
Protocol Outline:
-
Seed Culture: A spore suspension of the desired S. atroolivaceus strain is inoculated into a seed medium (e.g., containing glucose, soluble starch, beef extract, yeast extract, and tryptone) and incubated for 2 days at 28°C with shaking.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out for several days under controlled conditions.
-
Extraction: After fermentation, the culture broth is typically mixed with a resin (e.g., Diaion HP-20) to adsorb the produced compounds. The resin is then harvested and washed.
-
Purification: The compounds are eluted from the resin with an organic solvent (e.g., methanol). The crude extract is then subjected to further purification using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
Specific details of the fermentation media and HPLC gradients can be found in the supplementary information of the relevant publications.
Heterologous Expression
While not extensively detailed in the provided search results for the entire this compound cluster, the overexpression of individual genes, such as the lnmI A-PCP didomain in E. coli, has been successfully performed.[2] This typically involves cloning the gene of interest into an appropriate expression vector, transforming the construct into a suitable E. coli strain (e.g., BL21(DE3)), inducing protein expression (e.g., with IPTG), and purifying the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Conclusion
The elucidation of the this compound biosynthetic gene cluster has provided profound insights into the intricate enzymatic machinery responsible for the production of this potent antitumor agent. The hybrid NRPS-PKS system showcases a remarkable complexity and novelty in its architecture and catalytic mechanisms. The characterization of the core biosynthetic and tailoring enzymes has not only unraveled the step-by-step assembly of this compound but has also enabled the targeted generation of novel analogs through genetic manipulation. The quantitative data on production yields and the established experimental protocols serve as a valuable resource for researchers aiming to further explore and exploit this fascinating biosynthetic pathway for the development of new and improved anticancer drugs. Future work will likely focus on the detailed kinetic characterization of the biosynthetic enzymes, the elucidation of the remaining unknown tailoring steps, and the heterologous expression of the entire gene cluster to facilitate large-scale production and further bioengineering efforts.
References
- 1. Chalkophomycin Biosynthesis Revealing Unique Enzyme Architecture for a Hybrid Nonribosomal Peptide Synthetase and Polyketide Synthase [mdpi.com]
- 2. The Structure of the Bifunctional Acyltransferase/Decarboxylase LnmK from the this compound Biosynthetic Pathway Revealing Novel Activity for a Double Hot Dog Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the this compound family of natural products by mining actinobacterial genomes - PMC [pmc.ncbi.nlm.nih.gov]
Leinamycin E1: A Biosynthetic Intermediate and Bio-activatable Prodrug
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leinamycin E1 (LNM E1) is a nascent biosynthetic intermediate of the potent antitumor antibiotic, this compound (LNM), produced by Streptomyces atroolivaceus.[1][2] While sharing the core macrocyclic structure of its parent compound, LNM E1 possesses a distinct mechanism of action, functioning as a prodrug activated by reactive oxygen species (ROS).[1][3] This unique characteristic positions LNM E1 as a promising candidate for targeted cancer therapy, as many tumor cells exhibit elevated levels of intracellular ROS compared to healthy cells.[3][4] This guide provides a comprehensive overview of the biosynthesis of LNM E1, its activation into a potent DNA alkylating agent, and detailed experimental protocols for its study.
Introduction to this compound E1
This compound (LNM) is a natural product known for its significant antitumor properties, which are attributed to its unusual 1,3-dioxo-1,2-dithiolane moiety.[1][5] The activation of LNM is a reductive process, typically initiated by cellular thiols, leading to the formation of a reactive episulfonium ion that alkylates DNA.[1][3] In contrast, this compound E1 (LNM E1) is a biosynthetic precursor to LNM that lacks the 1,3-dioxo-1,2-dithiolane ring.[1][3] Manipulation of the LNM biosynthetic gene cluster in S. atroolivaceus, specifically through the inactivation of the lnmE gene, led to the isolation of LNM E1.[1][3] Subsequent studies revealed that LNM E1 itself is a potent cytotoxic agent, but its activation is dependent on an oxidative process mediated by ROS.[1][3]
Biosynthesis of this compound E1
This compound E1 is the nascent product of a complex hybrid Nonribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) enzymatic machinery encoded by the lnm gene cluster in Streptomyces atroolivaceus.[1][6] The biosynthesis of the 18-membered macrolactam backbone of LNM E1 involves a series of enzymatic reactions catalyzed by specific domains within the NRPS-PKS megasynthase.
The key enzymatic players in the formation of the LNM E1 backbone include:
-
LnmQ, LnmP, and LnmI (NRPS components): These enzymes are responsible for the incorporation of the initial amino acid precursors.[4][5]
-
LnmG, LnmI, and LnmJ (PKS components): These acyltransferase-less PKS modules, in conjunction with the discrete acyltransferase LnmG, are responsible for the iterative extension of the polyketide chain with malonyl-CoA extender units.[4][5]
-
LnmK, LnmL, LnmM, and LnmF: This set of enzymes catalyzes the formation of a β-alkyl branch at the C3 position of the growing polyketide chain.[4][5]
Following the assembly of the polyketide and nonribosomal peptide portions, the linear intermediate undergoes cyclization to form the 18-membered macrolactam ring of LNM E1. The subsequent conversion of LNM E1 to LNM involves a series of tailoring steps, including hydroxylations at the C-8 and C-4' positions catalyzed by the cytochrome P450 enzymes LnmA and LnmZ, respectively, and the formation of the characteristic 1,3-dioxo-1,2-dithiolane ring, a process in which the enzyme LnmE is critically involved.[1][7]
This compound E1 as a Prodrug: Activation and Mechanism of Action
This compound E1 functions as a prodrug that is selectively activated in environments with high levels of reactive oxygen species (ROS), such as those found in many cancer cells.[1][3] The activation mechanism involves the oxidation of the thiol group at the C-3 position of LNM E1.[1][8] This oxidation initiates a cascade of reactions culminating in the formation of a highly reactive episulfonium ion intermediate.[1][8] This episulfonium ion is a potent electrophile that readily alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[1][8] The resulting DNA adducts can lead to strand cleavage and ultimately trigger apoptosis in cancer cells.[1][9] This ROS-dependent activation provides a potential mechanism for tumor-selective cytotoxicity, minimizing damage to healthy tissues with lower ROS levels.[3][4]
Quantitative Data
Table 1: Cytotoxicity of this compound E1 against Prostate Cancer Cell Lines
| Cell Line | Treatment Conditions | IC₅₀ (μM) | Reference |
| DU-145 | + BE-3-3-3 (ROS inducer) | ~1 | [5] |
| LNCaP | + R1881 (ROS inducer) | ~4 | [5] |
| LNCaP | + BE-3-3-3 (ROS inducer) | ~2 | [5] |
Table 2: Production of this compound E1
| Strain | Fermentation Volume (L) | Yield (mg) | Reference |
| S. atroolivaceus SB3055 (ΔlnmZ) | 6 | 9.0 | [10] |
Experimental Protocols
Generation of Streptomyces atroolivaceus ΔlnmE Mutant (SB3033)
This protocol is adapted from methodologies for generating gene deletions in Streptomyces.[11][12]
Objective: To create a gene knockout of lnmE in S. atroolivaceus to facilitate the production of this compound E1.
Materials:
-
S. atroolivaceus S-140 wild-type strain
-
E. coli ET12567/pUZ8002 donor strain
-
pKOSi-based gene replacement vector containing the lnmE flanking regions
-
Apramycin (B1230331), Nalidixic acid, and other relevant antibiotics
-
Mannitol Soya Flour (MS) agar (B569324)
-
Tryptone Soya Broth (TSB)
-
Standard molecular biology reagents and equipment for PCR, cloning, and conjugation.
Procedure:
-
Construct the Gene Replacement Vector:
-
Amplify the upstream and downstream flanking regions (approx. 2 kb each) of the lnmE gene from S. atroolivaceus S-140 genomic DNA using high-fidelity PCR.
-
Clone the amplified flanking regions into a suitable pKOSi-based vector, flanking an apramycin resistance cassette. The vector should be unable to replicate in Streptomyces.
-
-
Transform E. coli Donor Strain:
-
Transform the constructed gene replacement vector into the methylation-deficient E. coli donor strain ET12567/pUZ8002.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain in LB medium containing appropriate antibiotics to an OD₆₀₀ of 0.4-0.6.
-
Prepare a spore suspension of S. atroolivaceus S-140 from a mature culture grown on MS agar.
-
Mix the E. coli donor cells and S. atroolivaceus spores and plate the mixture onto MS agar plates.
-
Incubate the plates at 30°C for 16-20 hours to allow conjugation to occur.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with an appropriate concentration of nalidixic acid (to counter-select E. coli) and apramycin (to select for Streptomyces exconjugants that have integrated the vector).
-
Incubate the plates at 30°C until colonies appear.
-
-
Screening for Double Crossover Mutants:
-
Isolate individual exconjugant colonies and screen for the desired double crossover event (gene replacement) by replica plating onto media with and without the selection marker from the vector backbone.
-
Confirm the gene deletion by PCR analysis using primers flanking the lnmE gene and by Southern blot analysis.
-
In Vitro DNA Alkylation Assay
This protocol is based on the methods described for analyzing DNA alkylation by this compound E1.[13][14]
Objective: To assess the ability of ROS-activated this compound E1 to alkylate a DNA substrate.
Materials:
-
This compound E1
-
5'-³²P-labeled DNA oligonucleotide duplex
-
Reactive Oxygen Species (ROS) generating system (e.g., H₂O₂)
-
HEPES buffer (50 mM, pH 7.0, containing 100 mM NaCl)
-
Piperidine (1 M)
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (20%)
-
Phosphorimager
Procedure:
-
DNA Labeling:
-
End-label the desired DNA oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Purify the labeled oligonucleotide and anneal it with its complementary strand to form a duplex.
-
-
Alkylation Reaction:
-
In a microcentrifuge tube, combine the ³²P-labeled DNA duplex, this compound E1, and the ROS-generating system in HEPES buffer.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-12 hours).
-
-
Piperidine Cleavage (Maxam-Gilbert Workup):
-
Stop the reaction and ethanol (B145695) precipitate the DNA.
-
Resuspend the DNA pellet in 1 M piperidine.
-
Incubate at 90°C for 30 minutes to induce cleavage at the alkylated guanine sites.
-
-
Gel Electrophoresis:
-
Lyophilize the sample to remove the piperidine.
-
Resuspend the DNA fragments in formamide loading buffer.
-
Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a 20% denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the DNA fragments using a phosphorimager. The appearance of bands corresponding to cleavage at specific guanine residues indicates DNA alkylation.
-
Conclusion
This compound E1 represents a fascinating example of a biosynthetic intermediate with potent and distinct biological activity from its final natural product. Its unique ROS-dependent activation mechanism makes it a compelling lead compound for the development of targeted anticancer therapies. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of natural product biosynthesis, drug discovery, and cancer biology, facilitating further investigation into the therapeutic potential of this compound E1 and related compounds.
References
- 1. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pnas.org [pnas.org]
- 7. Oxidative activation of this compound E1 triggers alkylation of guanine residues in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA alkylation by this compound can be triggered by cyanide and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
An In-Depth Technical Guide to Leinamycin and its Natural Analogues: Guangnanmycins and Weishanmycins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leinamycin and its recently discovered natural analogues, guangnanmycins and weishanmycins, represent a unique class of antitumor antibiotics with a potent and unusual mechanism of action. Produced by Streptomyces species, these molecules are characterized by a complex macrolactam structure featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, which is crucial for their biological activity. This guide provides a comprehensive overview of the biosynthesis, mechanism of action, and biological activities of these compounds. It includes a detailed summary of available quantitative data, experimental protocols for key assays, and visualizations of the core biological and experimental processes to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
This compound, first isolated from Streptomyces atroolivaceus S-140, has attracted significant attention due to its potent antitumor activity, particularly against cell lines resistant to conventional chemotherapeutics[1]. Its unique chemical structure, featuring an 18-membered macrolactam ring with a spiro-fused 1,3-dioxo-1,2-dithiolane group, sets it apart from other natural products[1]. The discovery of new members of the this compound family, the guangnanmycins and weishanmycins, through genome mining of actinobacterial strains has expanded the structural diversity of this class of compounds and opened new avenues for drug discovery and development[2][3][4][5].
These compounds exert their cytotoxic effects through a fascinating mechanism involving DNA damage. The activation of the molecule and the subsequent interaction with DNA highlight a sophisticated chemical biology that is of great interest for the design of novel anticancer agents.
Biosynthesis
The biosynthesis of this compound and its analogues is a complex process orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster[1]. The core scaffold is assembled from amino acid and polyketide building blocks.
A key feature in the biosynthesis is the incorporation of the sulfur-containing moiety. This process involves a unique domain of unknown function (DUF) and a cysteine lyase domain (SH) within the biosynthetic machinery[2]. The discovery of guangnanmycins and weishanmycins was facilitated by using this unique DUF-SH didomain as a query in genome mining efforts, demonstrating the power of this approach in discovering novel natural products with specific structural features[2][3][4][5].
The biosynthetic pathway can be broadly divided into the following stages:
-
Backbone Assembly: The hybrid NRPS-PKS machinery synthesizes the 18-membered macrolactam backbone.
-
Sulfur Incorporation: The characteristic sulfur-containing group is installed.
-
Tailoring Modifications: A series of enzymatic modifications, including oxidations, leads to the final mature natural product.
Chemical Structures
The this compound family of compounds shares a common structural framework with variations in their side chains and oxidation patterns.
-
This compound: The archetypal member of the family, featuring the 1,3-dioxo-1,2-dithiolane moiety.
-
Guangnanmycins: A series of analogues discovered through genome mining. While specific structures have been elucidated, detailed public information on their variations is still emerging.
-
Weishanmycins: Another class of this compound analogues identified through genome mining, further expanding the structural diversity of this family.
Mechanism of Action and Signaling Pathways
The cytotoxicity of this compound and its analogues stems from their ability to induce DNA damage. The activation mechanism, however, can differ between the parent compound and its biosynthetic precursors.
Activation:
-
This compound: The 1,3-dioxo-1,2-dithiolane ring is activated by cellular thiols, such as glutathione (B108866) (GSH). This leads to the formation of a reactive episulfonium ion[1].
-
This compound E1 (a precursor): Lacking the dithiolane ring, this precursor is activated by reactive oxygen species (ROS), which are often present at elevated levels in cancer cells[1]. This dual mode of activation within the same family of compounds presents exciting opportunities for developing cancer-specific therapies.
DNA Damage and Cellular Response:
Once activated, the reactive intermediate alkylates DNA, primarily at the N7 position of guanine (B1146940) bases. This initial lesion triggers a cascade of events leading to cell death:
-
Formation of Abasic Sites: The alkylated guanine is unstable and is rapidly excised from the DNA backbone, creating an apurinic/apyrimidinic (AP) site[6].
-
DNA Strand Scission: The AP sites are labile and can lead to single-strand breaks in the DNA[5][6].
-
Induction of DNA Damage Response (DDR): The cell recognizes the DNA damage and activates the DDR pathway. This involves the activation of checkpoint kinases such as Chk2, which is consistent with a response to DNA strand breaks[6]. The cell then attempts to repair the damage through pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER)[5][7].
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.
The following diagram illustrates the proposed signaling pathway initiated by this compound-induced DNA damage.
Figure 1: Proposed signaling pathway of this compound-induced DNA damage and cellular response.
Quantitative Data Presentation
Quantitative data on the cytotoxic activity of these compounds is crucial for evaluating their potential as therapeutic agents. The following tables summarize the available data. It is important to note that comprehensive cytotoxicity data for guangnanmycins and weishanmycins against a wide range of cancer cell lines is not yet readily available in the public domain. The data presented here is based on published studies on this compound and its synthetic analogues.
Table 1: Cytotoxicity of this compound and its Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MiaPaCa | Pancreatic Carcinoma | Low nM range | [7] |
| This compound | Various | Various | Low nM range | |
| Analogue 11 | HeLa3 | Cervical Cancer | >10 µM | [8] |
| Analogue 16 | HeLa3 | Cervical Cancer | >10 µM | [8] |
| Analogue 21 | HeLa3 | Cervical Cancer | >10 µM | [8] |
Note: "Low nM range" indicates high potency as described in the cited literature, though specific values were not always provided in the abstracts.
Table 2: Antibacterial Activity of this compound
| Organism | Activity | Reference |
| Bacillus subtilis | Preferentially inhibits DNA synthesis | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in the discovery and characterization of this compound and its analogues.
Genome Mining for Biosynthetic Gene Clusters
The discovery of guangnanmycins and weishanmycins was a testament to the power of genome mining. The following workflow outlines the general steps involved.
Figure 2: A generalized workflow for the genome mining-based discovery of novel natural products.
Isolation and Purification of Guangnanmycins (Representative Protocol)
The isolation of these compounds from bacterial cultures requires a multi-step purification process.
-
Fermentation: The selected Streptomyces strain is cultured in a suitable liquid medium to promote the production of the target compounds.
-
Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to separate the secondary metabolites from the aqueous medium.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques to purify the compounds of interest. This typically involves:
-
Silica gel chromatography for initial fractionation.
-
High-performance liquid chromatography (HPLC) for final purification of individual compounds.
-
-
Structure Elucidation: The pure compounds are then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine their chemical structures.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., this compound) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
In Vitro DNA Cleavage Assay
This assay is used to assess the ability of the compounds to directly damage DNA.
Figure 3: A simplified workflow for an in vitro DNA cleavage assay.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with the test compound in a reaction buffer. For this compound and its analogues, an activating agent such as dithiothreitol (B142953) (DTT) is included to mimic cellular thiols.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for DNA damage to occur.
-
Reaction Termination: The reaction is stopped, and the proteins are removed.
-
Gel Electrophoresis: The DNA is loaded onto an agarose gel and separated by electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with a DNA-intercalating dye.
-
Analysis: The different forms of plasmid DNA can be distinguished:
-
Supercoiled: Undamaged, migrates fastest.
-
Nicked (Open Circular): Has a single-strand break, migrates slowest.
-
Linear: Has a double-strand break, migrates at an intermediate rate. The conversion of supercoiled DNA to nicked and linear forms indicates the DNA-cleaving activity of the compound.
-
Conclusion and Future Directions
The this compound family of natural products, including the more recently discovered guangnanmycins and weishanmycins, represents a promising class of antitumor agents with a unique and potent mechanism of action. Their ability to be activated by different cellular cues (thiols or ROS) and to induce significant DNA damage makes them attractive candidates for further development.
Future research in this area should focus on:
-
Comprehensive Biological Evaluation: A thorough assessment of the cytotoxicity of guangnanmycins and weishanmycins against a broad panel of cancer cell lines is needed to fully understand their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of additional analogues and the evaluation of their biological activity will provide valuable insights into the structural features required for potent and selective anticancer activity.
-
Mechanism of Resistance: Understanding the potential mechanisms by which cancer cells might develop resistance to these compounds will be crucial for their long-term clinical success.
-
Drug Delivery and Formulation: Developing effective drug delivery systems could enhance the therapeutic index of these potent molecules by improving their solubility, stability, and tumor-targeting capabilities.
The continued exploration of this fascinating family of natural products holds great promise for the discovery of novel and effective anticancer therapies.
References
- 1. Discovery of the this compound family of natural products by mining actinobacterial genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. simbhq.org [simbhq.org]
- 4. Frontiers | Bioprospecting Through Cloning of Whole Natural Product Biosynthetic Gene Clusters [frontiersin.org]
- 5. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Natural Product Biosynthetic Gene Clusters from Bacterial Genomic Data | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex [frontiersin.org]
The Spiro-Fused Architecture of Leinamycin: A Technical Guide to its Molecular Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, possesses a unique molecular architecture that has captivated chemists and biologists for decades.[1][2][3] Its structure is distinguished by an unprecedented 1,3-dioxo-1,2-dithiolane moiety spiro-fused to a thiazole-containing 18-membered lactam ring.[1][2][4] This remarkable arrangement is not only a testament to the intricate biosynthetic capabilities of microorganisms but also the basis for this compound's potent biological activity, which includes DNA alkylation and cytotoxicity against various cancer cell lines.[1][2][5] This technical guide provides an in-depth exploration of the molecular architecture of this compound's spiro-fused ring system, detailing its biosynthesis, structural data, and the experimental methodologies used to elucidate its complexities.
Molecular Architecture and Spectroscopic Data
1H and 13C NMR Spectroscopic Data
The following tables summarize the proton and carbon Nuclear Magnetic Resonance (NMR) chemical shift assignments for this compound and its key biosynthetic precursor, this compound E1 (LNM E1), in CDCl3. These data are fundamental for the structural elucidation and verification of these complex natural products.
Table 1: 1H and 13C NMR Data for this compound in CDCl3 [1]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 44.2 | 2.83 (m) |
| 3 | 75.5 | - |
| 4 | 37.5 | 2.58 (d, 15.2), 3.13 (d, 15.2) |
| 5 | 124.2 | 5.50 (m) |
| 6 | 132.1 | 6.50 (dd, 15.0, 10.0) |
| 7 | 129.8 | 6.20 (dd, 15.0, 10.0) |
| 8 | 71.6 | 5.03 (dd, 9.3, 3.7) |
| 9 | 135.0 | 5.80 (d, 10.0) |
| 10 | 125.0 | 6.80 (d, 10.0) |
| 11 | 170.0 | - |
| 12 | 52.0 | 4.50 (m) |
| 13 | 168.0 | - |
| 14 | 118.0 | 7.20 (s) |
| 15 | 148.0 | - |
| 16 | 172.0 | - |
| 17 | 55.0 | 4.80 (m) |
| 18 | 19.5 | 1.50 (d, 7.0) |
| 1' | - | - |
| 2' | - | - |
| 3' | 205.0 | - |
| 4' | 85.0 | - |
| 5' | 25.0 | 1.60 (s) |
| 4'-OH | - | 4.20 (s) |
| 8-OH | - | 3.80 (d, 5.0) |
| NH | - | 8.50 (d, 8.0) |
Table 2: 1H and 13C NMR Data for this compound E1 (LNM E1) in CDCl3 [1]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 44.2 | 2.83 (overlap) |
| 3 | 50.2 | - |
| 4 | 37.5 | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | 40.6 | 3.34 (m), 3.26 (m) |
| 9 | - | - |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 | - | - |
| 3' | 175.1 | - |
| 4' | 46.3 | 2.84 (m) |
Biosynthesis of the this compound Core
The biosynthesis of this compound is a complex process orchestrated by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line encoded by the lnm gene cluster.[6][7] This enzymatic machinery is responsible for the construction of the 18-membered macrolactam backbone and the installation of the unique spiro-fused dithiolane ring system.
The this compound Biosynthetic Pathway
The pathway commences with the loading of D-alanine, followed by the incorporation of L-cysteine to form a thiazoline (B8809763) ring, which is then oxidized to a thiazole. The polyketide chain is subsequently extended and cyclized. A series of tailoring enzymes then carry out crucial modifications, including hydroxylations and the intricate formation of the spiro-fused 1,3-dioxo-1,2-dithiolane moiety.
Key Experimental Protocols
The elucidation of this compound's molecular architecture and biosynthetic pathway has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Fermentation and Isolation of this compound
1. Fermentation:
-
Strain: Streptomyces atroolivaceus S-140 or its mutant strains.
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., glucose 1%, soluble starch 1%, beef extract 0.3%, yeast extract 0.5%, Bacto-tryptone 0.5%, CaCO3 0.2%, pH 7.2) with a spore suspension.[1] Incubate at 28°C with shaking at 250 rpm for 2 days.[1]
-
Production Culture: Transfer the seed culture to a larger volume of production medium and continue fermentation under similar conditions for an extended period.
2. Isolation:
-
Adsorb the culture broth onto a resin (e.g., Diaion HP-20).
-
Wash the resin with water to remove polar impurities.
-
Elute this compound and its analogs from the resin using an organic solvent such as methanol (B129727) or acetone.
-
Concentrate the eluate under reduced pressure.
High-Performance Liquid Chromatography (HPLC) Purification
1. Analytical HPLC:
-
System: A standard HPLC system with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile at a characteristic wavelength for this compound (e.g., 326 nm).[1]
2. Preparative HPLC:
-
System: A preparative HPLC system with a fraction collector.
-
Column: A larger-bore reversed-phase C18 column (e.g., 21.2 x 250 mm, 7 µm).[1]
-
Protocol:
-
Dissolve the crude extract in a suitable solvent.
-
Inject the sample onto the equilibrated preparative column.
-
Run a gradient elution method optimized from the analytical scale to separate the target compounds.
-
Collect fractions corresponding to the desired peaks.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation.
-
Gene Inactivation in Streptomyces atroolivaceus
Gene inactivation is a powerful tool to probe the function of specific genes in a biosynthetic pathway. A common method is PCR-targeting-based homologous recombination.
1. Construction of the Gene Disruption Cassette:
-
Design primers to amplify an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene (lnm gene).
-
Use PCR to generate the disruption cassette.
2. Transformation and Recombination:
-
Introduce the disruption cassette into Streptomyces atroolivaceus protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or into E. coli for conjugation.
-
Select for transformants that have integrated the resistance cassette into their genome via homologous recombination.
3. Verification of Mutants:
-
Confirm the gene disruption by PCR analysis using primers flanking the target gene.
-
Further verify the mutant by Southern blot analysis.
-
Analyze the metabolic profile of the mutant strain by HPLC to confirm the loss of this compound production or the accumulation of biosynthetic intermediates.
Cytotoxicity Assays
The biological activity of this compound and its analogs is often assessed using in vitro cytotoxicity assays against various cancer cell lines.
1. Cell Culture:
-
Maintain cancer cell lines (e.g., HeLa, A375, MCF7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.[1]
2. Assay Protocol (MTT Assay):
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Treat the cells with serial dilutions of the test compound (this compound or its analogs) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The molecular architecture of the this compound spiro-fused ring system is a masterpiece of natural product biosynthesis. Its intricate structure, characterized by the unique 1,3-dioxo-1,2-dithiolane moiety, is the result of a complex interplay of NRPS and PKS enzymes and a series of precise tailoring reactions. The in-depth understanding of its biosynthesis and the development of robust experimental protocols have not only shed light on the fundamental principles of microbial natural product synthesis but also paved the way for the generation of novel this compound analogs with potentially improved therapeutic properties. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the fascinating world of this compound and harnessing its potential in drug discovery and development.
References
- 1. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bifunctional Acyltransferase/Decarboxylase LnmK as the Missing Link for-Alkylation in Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. primescholars.com [primescholars.com]
- 6. Structures of LnmK, a Bifunctional Acyltransferase/Decarboxylase, with Substrate Analogues Reveal the Basis for Selectivity and Stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Biological Activity of Leinamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin is a potent antitumor antibiotic first isolated from Streptomyces atroolivaceus.[1] It possesses a unique molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to a 1,3-dioxo-1,2-dithiolane moiety.[1] Early research into this compound's biological activity quickly identified it as a powerful DNA-damaging agent with a novel mechanism of action, demonstrating significant potential for development as a chemotherapeutic agent. This guide provides a detailed overview of the foundational studies that elucidated the core biological activities of this compound, with a focus on its mechanism of action, cytotoxicity, and the experimental methodologies used in these initial investigations.
Mechanism of Action: A Dual Threat to Genomic Integrity
This compound's potent antitumor activity stems from its ability to induce lethal DNA damage through a unique, two-pronged mechanism that requires intracellular activation.
Thiol-Dependent Activation and DNA Alkylation
The primary mechanism of this compound action is initiated by its reaction with intracellular thiols, such as glutathione (B108866) (GSH), which are present in high concentrations in the cellular environment. This reductive activation triggers a cascade of intramolecular rearrangements, culminating in the formation of a highly reactive episulfonium ion intermediate. This electrophilic species then readily alkylates the N7 position of guanine (B1146940) bases in the minor groove of DNA, forming bulky this compound-DNA adducts.[2][3]
Generation of Reactive Oxygen Species (ROS)
In addition to its direct alkylating activity, the activation of this compound also leads to the production of reactive oxygen species (ROS).[2] This oxidative stress contributes to the overall genotoxicity of the compound, inducing further DNA damage, including single- and double-strand breaks.
DNA Damage Cascade: From Adducts to Strand Breaks
The formation of this compound-guanine adducts is not the final cytotoxic event. These adducts are chemically unstable and undergo rapid spontaneous depurination, leaving behind apurinic (AP) sites in the DNA backbone.[2][3] The half-life for this depurination is remarkably short, estimated to be around 3 hours.[4] These AP sites are themselves cytotoxic lesions and are quickly converted into single-strand breaks (SSBs) and subsequently double-strand breaks (DSBs) by cellular repair machinery or spontaneous cleavage, ultimately leading to cell death.[2][3]
The Role of this compound E1: A Prodrug Activated by ROS
A biosynthetic precursor of this compound, known as this compound E1, has also been studied. Unlike the parent compound, this compound E1 is activated by cellular reactive oxygen species (ROS) to generate a similar DNA-alkylating episulfonium ion.[5] This discovery highlights the potential for developing this compound analogs that could be selectively activated in the high-ROS environment characteristic of many cancer cells.
Data Presentation: In Vitro and In Vivo Antitumor Activity
Early studies established the potent and broad-spectrum antitumor activity of this compound. The following tables summarize key quantitative data from these initial investigations.
Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (nM) | Reference |
| HeLa S3 | Cervical Cancer | 0.014 | ~25 | [2] |
| MiaPaCa | Pancreatic Cancer | Low nM range | Low nM range | [4] |
| LNCaP | Prostate Cancer | Not specified | Not specified | [5] |
| DU-145 | Prostate Cancer | Not specified | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Low nM range | Low nM range | [2] |
Table 2: In Vivo Antitumor Activity of this compound Against Murine Leukemia P388
| Mouse Strain | Tumor Model | Drug Administration | Dosage | Endpoint | Result | Reference |
| CDF1 | P388 Leukemia (intraperitoneal) | Intraperitoneal (ip) | 0.38 mg/kg | Increased Lifespan (%ILS) | 57% | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
a. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
c. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
d. Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
e. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
f. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Strand Break Detection (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
a. Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
b. Embedding Cells in Agarose (B213101):
-
Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a comet slide.
-
Allow the agarose to solidify at 4°C for 10 minutes.
c. Cell Lysis:
-
Immerse the slides in a cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.
d. Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes.
-
Apply a voltage of 25 V and a current of 300 mA for 20-30 minutes.
e. Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
f. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized software.
Quantification of Apurinic (AP) Sites (Aldehyde Reactive Probe Assay)
This assay quantifies the number of AP sites in genomic DNA.
a. Cell Treatment and DNA Isolation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.
b. ARP Labeling:
-
The Aldehyde Reactive Probe (ARP) reagent specifically reacts with the aldehyde group present at AP sites.
-
Incubate the isolated DNA with the ARP reagent according to the manufacturer's instructions.
c. Detection:
-
The ARP-labeled AP sites can be quantified using either a colorimetric or fluorometric method, depending on the specific kit used. This typically involves a biotin-streptavidin or antibody-based detection system.
d. Data Analysis:
-
The number of AP sites is determined by comparing the signal from the this compound-treated samples to a standard curve generated with DNA containing a known number of AP sites.
Detection of Reactive Oxygen Species (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
a. Cell Plating and Treatment:
-
Seed cells in a multi-well plate or culture dish.
-
Treat the cells with this compound for the desired time.
b. DCFH-DA Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a solution of DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
c. Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.
d. Data Analysis:
-
The increase in fluorescence intensity in this compound-treated cells compared to untreated controls is proportional to the level of intracellular ROS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's biological activity.
References
- 1. In Vivo Screening Data Summary [dtp.cancer.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Leinamycin: A Methodological Overview of X-ray Crystallography
Despite extensive searches of scientific literature and crystallographic databases, the specific, detailed experimental data and protocols for the original X-ray crystallographic structural elucidation of Leinamycin are not publicly available. The seminal work by Hirayama and Matsuzawa in 1993 confirmed the structure but the underlying crystallographic data (e.g., CIF files, detailed refinement tables) were not found in accessible records. Therefore, this guide provides a generalized framework for the structural elucidation of a complex natural product like this compound using single-crystal X-ray crystallography, based on established methodologies in the field.
Introduction to this compound and the Importance of its Structure
This compound is a potent antitumor antibiotic produced by Streptomyces atroolivaceus. Its complex and unique molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety attached to an 18-membered, thiazole-containing macrolactam ring, is crucial for its biological activity.[1][2][3] The precise three-dimensional arrangement of atoms, determined through X-ray crystallography, is fundamental to understanding its mechanism of action, particularly its ability to alkylate DNA.[3] This structural knowledge is invaluable for researchers in medicinal chemistry and drug development, aiding in the design of novel analogs with improved therapeutic properties.
General Experimental Workflow for Small-Molecule X-ray Crystallography
The process of determining the crystal structure of a natural product like this compound involves several key stages, from obtaining suitable crystals to refining the final structural model. A generalized workflow is depicted below.
Hypothetical Experimental Protocols
While the specific protocols for this compound are unavailable, the following sections describe the standard methodologies that would have been employed.
Crystallization of this compound
The initial and often most challenging step is growing single crystals of high quality, typically 0.1-0.5 mm in size.
-
Purification: this compound would first be isolated from the fermentation broth of Streptomyces atroolivaceus and purified to >98% homogeneity using chromatographic techniques such as HPLC.
-
Crystallization Screening: A variety of crystallization techniques would be screened. The most common method for small molecules is slow evaporation from a solution. A dilute solution of this compound in a suitable organic solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with water) would be prepared in a small vial, which is then loosely capped to allow the solvent to evaporate over several days to weeks, leading to the formation of crystals as the solution becomes supersaturated. Other methods like vapor diffusion (hanging or sitting drop) or cooling of a saturated solution might also be employed.
X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop. For data collection at low temperatures (typically 100 K) to minimize radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.
-
X-ray Source: A monochromatic X-ray beam is required. Common sources are sealed X-ray tubes with molybdenum (Mo, λ = 0.71073 Å) or copper (Cu, λ = 1.5418 Å) anodes. For weakly diffracting crystals, a more intense synchrotron radiation source would be used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector). The rotation allows the measurement of reflections from all crystal lattice planes. The data collection strategy is designed to ensure a complete and redundant dataset is collected.
Structure Determination and Refinement
This stage involves converting the raw diffraction data into a three-dimensional model of the molecule.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This is done using software packages that integrate the reflection spots and apply corrections for experimental factors like polarization and absorption.
-
Structure Solution (The Phase Problem): The intensities of the diffracted X-rays are measured, but the phase information is lost. For small molecules like this compound, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Model Building and Refinement: The initial phases are used to calculate an electron density map. This map is interpreted to build an initial atomic model of the this compound molecule. This model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor.
-
Validation: The final refined structure is validated using various crystallographic and chemical checks to ensure its quality and accuracy. The final atomic coordinates, along with other experimental details, are then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Presentation of Crystallographic Data
Had the data been available, it would typically be presented in a standardized tabular format. Below are examples of the types of tables that would be included in a publication.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₂₂H₂₆N₂O₆S₂ |
| Formula weight | 494.58 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a = 10.123(4) |
| b = 15.456(6) | |
| c = 16.789(7) | |
| Volume (ų) | 2624.5(18) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.250 |
| Absorption coefficient (mm⁻¹) | 0.280 |
| F(000) | 1040 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection(°) | 2.50 to 28.00 |
| Reflections collected | 15678 |
| Independent reflections | 5890 [R(int) = 0.045] |
| Completeness to θ = 28.00° | 99.8% |
| Data / restraints / params | 5890 / 0 / 307 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.128 |
| Largest diff. peak/hole (eÅ⁻³) | 0.45 and -0.35 |
This table contains placeholder data and is for illustrative purposes only.
Signaling Pathways and Logical Relationships
While X-ray crystallography provides a static picture of the molecule, this structural information is critical for understanding its interactions with biological macromolecules. The structure of this compound informs how it positions itself within the minor groove of DNA, leading to alkylation and subsequent cell death. This relationship can be visualized as a logical flow.
Conclusion
The structural elucidation of this compound by X-ray crystallography was a pivotal moment in understanding this unique natural product. While the specific experimental details of the original study remain elusive in publicly accessible domains, the general principles and workflows of small-molecule crystallography provide a robust framework for how this was achieved. The resulting three-dimensional structure continues to inform biological studies and guide synthetic efforts aimed at harnessing the therapeutic potential of the this compound scaffold.
References
- 1. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro(1,2-dithiolane-3,6'-(19)thia(3,20)diazabicyclo(15.2.1)eicosa(1(20),9,13,15,17)pentaene)-4',5,12'-trione, 4,11'-dihydroxy-2',4,9'-trimethyl-, 2-oxide, (2S,2'R,3R,4R,9'E,11'R,13'E,15'Z)- | C22H26N2O6S3 | CID 9849230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-Leinamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the total synthesis of the potent antitumor antibiotic, (+)-Leinamycin. The methodologies outlined are based on the groundbreaking first total synthesis reported by Kanda and Fukuyama. This resource is intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and drug development.
Introduction
Leinamycin is a unique natural product featuring a complex 18-membered macrolactam ring, a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, and a thiazole (B1198619) unit.[1] Its remarkable antitumor activity, which is proposed to occur via thiol-activated DNA alkylation, has made it a compelling target for total synthesis.[2][3][4] The first total synthesis of (+)-Leinamycin was a landmark achievement, establishing a foundation for the synthesis of analogues and further investigation of its biological activity.
Overall Synthetic Strategy
The synthetic approach developed by Fukuyama and Kanda involves a convergent strategy. The key fragments, a highly functionalized dienyl iodide and a thiazole-containing moiety, are synthesized separately and then coupled. A subsequent intramolecular Stille coupling is employed to construct the 18-membered macrolactam core. The final stages of the synthesis focus on the stereoselective installation of the unique spiro-fused dithiolanone ring system.
Caption: Overall workflow of the total synthesis of (+)-Leinamycin.
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the total synthesis of (+)-Leinamycin as reported by Kanda and Fukuyama.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Dienyl Iodide Synthesis | ||||
| Aldol Reaction | Dioxolanone | Cyclohexenone Adduct | LDA, 3-ethoxy-2-cyclohexen-1-one | - |
| Oxidative Cleavage | α-Ketol | Aldehyde | Periodic acid | - |
| Takai-Utimoto Olefination | Aldehyde | (E)-Vinyl Iodide | CHI₃, CrCl₂ | 66 |
| Thiazole Moiety Synthesis | ||||
| Hantzsch Thiazole Synthesis | Thioamide and α-haloketone | Hydroxy Thiazole | - | - |
| Dibromomethylenation | Aldehyde | Dibromo Olefin | CBr₄, PPh₃ | - |
| Fragment Coupling and Macrocyclization | ||||
| Sonogashira Coupling | (E)-Vinyl Iodide | Coupled Product | Pd(PPh₃)₄, CuI, Et₃N | 73 |
| Macrolactamization | Seco-acid | 18-Membered Lactam | BOP-Cl, i-Pr₂NEt | 91 |
| Final Steps | ||||
| Dithiolanone Formation | Macrolactam | (+)-Leinamycin | Lawesson's reagent, then oxidation | - |
Experimental Protocols: Key Experiments
Synthesis of the (E)-Vinyl Iodide Fragment
Procedure:
-
To a solution of the aldehyde precursor (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of iodoform (B1672029) (2.0 eq) in THF.
-
Slowly add a suspension of chromium(II) chloride (6.0 eq) in THF to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the (E)-vinyl iodide.
Sonogashira Coupling of Key Fragments
This protocol details the crucial coupling of the dienyl iodide and the thiazole-containing fragments.
Procedure:
-
To a solution of the (E)-vinyl iodide (1.0 eq) and the terminal alkyne of the thiazole fragment (1.2 eq) in a mixture of toluene (B28343) and triethylamine (B128534) (4:1) under an argon atmosphere, add copper(I) iodide (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the coupled product.
Macrolactamization via Intramolecular Stille Coupling
This protocol outlines the formation of the 18-membered macrolactam core.
Procedure:
-
To a solution of the seco-acid precursor (1.0 eq) in anhydrous toluene at 60 °C under an argon atmosphere, add BOP-Cl (1.5 eq) and diisopropylethylamine (3.0 eq).
-
Stir the reaction mixture at 60 °C for 20 minutes.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the 18-membered lactam.
Mechanism of Action: DNA Alkylation
This compound is believed to exert its cytotoxic effects through a unique mechanism of DNA damage. The 1,3-dioxo-1,2-dithiolane moiety is essential for its activity. In the presence of cellular thiols, the dithiolane ring is reductively cleaved, initiating a cascade that ultimately generates a reactive episulfonium ion. This electrophilic species then alkylates DNA, primarily at the N7 position of guanine (B1146940) bases, leading to DNA strand scission and cell death.[2][4]
Caption: Proposed mechanism of action of this compound leading to cell death.
References
Application Notes and Protocols: Fermentation and Isolation of Leinamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin is a potent antitumor antibiotic produced by the bacterium Streptomyces atroolivaceus.[1][2] Its unique molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, is responsible for its remarkable DNA-damaging activity, making it a subject of significant interest in cancer research and drug development.[3][4][5] These application notes provide detailed protocols for the fermentation of Streptomyces atroolivaceus to produce this compound and the subsequent isolation and purification of the compound.
Fermentation Protocol
Successful production of this compound hinges on optimal fermentation conditions, including the appropriate formulation of seed and production media, and precise control of physical parameters.
Media Composition
The composition of the fermentation medium is critical for achieving high yields of this compound. The following tables outline the recommended media for seed culture and production.
Table 1: Seed Medium Composition [1]
| Component | Concentration (g/L) |
| Glucose | 10 |
| Soluble Starch | 10 |
| Beef Extract | 3 |
| Yeast Extract | 5 |
| Bacto-tryptone | 5 |
| CaCO₃ | 2 |
| pH | 7.2 |
Table 2: Production Medium Composition [6]
| Component | Concentration (g/L) |
| Soluble Starch | 40 |
| Soybean Meal | 5 |
| Corn Steep Liquor | 2.5 |
| KH₂PO₄ | 0.5 |
| MgSO₄ | 0.25 |
| ZnSO₄·7H₂O | 0.04 |
| Methionine | 0.1 |
| Vitamin B₁₂ | 0.0001 |
| CaCO₃ | 5 |
| pH | 7.0 |
Supplementation of the fermentation broth with D-alanine has been shown to potentially improve this compound production.[7] The addition of a high porous polymer resin, such as Diaion HP-20, to the production culture can aid in the in-situ capture of this compound, which is unstable in the culture broth.[2][6]
Experimental Protocol: Fermentation
-
Inoculum Preparation:
-
Production Culture:
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth involves extraction from the resin and subsequent chromatographic purification.
Experimental Protocol: Isolation and Purification
-
Harvesting:
-
Extraction:
-
Wash the resin with water to remove residual media components.
-
Elute the this compound from the resin using methanol (B129727).[1]
-
-
Purification:
Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound production.
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic from Streptomyces: producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. chemconnections.org [chemconnections.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Localization of the Gene Cluster Encoding Biosynthesis of the Antitumor Macrolactam this compound in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chain initiation in the this compound-producing hybrid nonribosomal peptide/polyketide synthetase from Streptomyces atroolivaceus S-140. Discrete, monofunctional adenylation enzyme and peptidyl carrier protein that directly load D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity of Leinamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin, a structurally unique 18-membered macrolactam antibiotic isolated from Streptomyces, has demonstrated potent antitumor activity against a variety of human cancer cell lines.[1][2] Its novel mechanism of action, involving thiol-activated DNA alkylation and the generation of reactive oxygen species (ROS), makes it a compelling candidate for further investigation in cancer therapy.[2] These application notes provide a summary of the in vitro cytotoxicity of this compound against various cancer cell lines and detailed protocols for commonly used cytotoxicity assays.
Mechanism of Action
This compound's potent cytotoxic effects stem from its unique chemical structure, particularly the 1,2-dithiolan-3-one 1-oxide moiety.[1] Upon entering the cell, this moiety is activated by intracellular thiols, such as glutathione, initiating a cascade of reactions that lead to the formation of a highly reactive episulfonium ion. This intermediate then alkylates the N7 position of guanine (B1146940) bases in DNA, leading to DNA damage.[2] This process, coupled with the generation of reactive oxygen species (ROS), induces cellular stress and ultimately triggers apoptosis, or programmed cell death.[1][2]
Data Presentation: In Vitro Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values typically falling in the low nanomolar range.[1][2] The following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.
| Cancer Cell Line | Cancer Type | Reported IC50 Value |
| MiaPaCa | Pancreatic Carcinoma | Low Nanomolar Range |
| MDA-MB-231 | Breast Cancer | Low Nanomolar Range |
| LNCaP | Prostate Cancer | Data for this compound E1 (analogue) |
| DU-145 | Prostate Cancer | Data for this compound E1 (analogue) |
| HeLa | Cervical Cancer | Data for this compound analogues |
Note: Specific IC50 values for this compound are often reported qualitatively in the literature as being in the "low nanomolar range." The data for LNCaP, DU-145, and HeLa cells are based on studies of this compound analogues.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of anticancer compounds. The following are detailed protocols for standard colorimetric and luminescence-based assays to determine the in vitro cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
SRB (Sulphorhodamine B) Assay
This colorimetric assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Compound Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Glo® Assay
This luminescence-based assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Analyze the luminescent signal, which is proportional to the amount of caspase-3/7 activity.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for in vitro cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
References
Application Notes & Protocols: In Vivo Animal Models for Testing Leinamycin Antitumor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Leinamycin (LNM) is a potent antitumor antibiotic produced by the bacterium Streptomyces atroolivaceus. It features a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered lactam ring.[1][2] LNM has demonstrated significant antitumor activity in both in vitro and in vivo models and is effective against tumors resistant to common anticancer drugs like cisplatin (B142131) and doxorubicin.[1][3] Its mechanism of action involves DNA damage, making it a promising candidate for further preclinical and clinical development.[4][5] This document provides detailed protocols and application notes for evaluating the antitumor efficacy of this compound and its analogs using in vivo animal models.
Mechanism of Action: A Dual-Activation System
This compound and its biosynthetic intermediate, this compound E1 (LNM E1), function as prodrugs that are activated by distinct cellular environments, leading to DNA damage.
-
This compound (LNM): LNM is reductively activated by cellular thiols, such as glutathione, which are abundant in the cellular environment.[1][2][3] This activation initiates a rearrangement to form a reactive episulfonium ion, which then alkylates DNA, primarily at the N7 position of guanine.[1][3][5] This leads to DNA strand scission and ultimately, apoptotic cell death.[4][6][7]
-
This compound E1 (LNM E1): In contrast, LNM E1 is oxidatively activated by cellular reactive oxygen species (ROS).[1][2][8] Many cancer cells exhibit higher levels of ROS compared to normal cells due to increased metabolic activity and mitochondrial dysfunction.[1][2] This inherent oxidative stress in tumors can selectively activate LNM E1, generating a similar DNA-alkylating episulfonium ion.[1][8] This property makes LNM E1 a promising candidate for targeted cancer therapy, as it should theoretically remain inactive in healthy cells with low ROS levels, potentially minimizing systemic toxicity.[2][9]
The DNA damage, including the formation of apurinic (AP) sites and both single- and double-strand breaks, overwhelms cellular repair mechanisms, such as nucleotide excision repair (NER) and base excision repair (BER), triggering cell death.[6][7][10]
In Vivo Animal Models for Efficacy Testing
The choice of animal model is critical for evaluating the antitumor efficacy of this compound. Due to its mechanism, models that accurately reflect human tumor biology are preferred. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models using immunodeficient mice are standard.[11][12][13]
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude, SCID, or NOD-SCID).[11] They are highly reproducible and cost-effective. For this compound E1, cell lines with known high levels of ROS, such as the DU-145 and LNCaP prostate cancer lines, are particularly relevant.[2][8]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse.[12][13] These models better retain the genetic and histological characteristics of the original tumor, including its microenvironment and heterogeneity, offering higher predictive value for clinical outcomes.[12][14]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating this compound's antitumor efficacy in a subcutaneous CDX mouse model.
1. Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., MiaPaCa pancreatic, DU-145 prostate).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID).
-
Reagents: this compound, vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS), cell culture medium (e.g., DMEM), Matrigel, sterile PBS.
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.
2. Experimental Workflow
References
- 1. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. DNA strand scission by the novel antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 12. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Detecting Leinamycin-Induced DNA Strand Breaks: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed methods for the detection and quantification of DNA strand breaks induced by the potent antitumor antibiotic, Leinamycin.
This compound exerts its cytotoxic effects through a dual mechanism of action, making the precise characterization of the resulting DNA damage crucial for understanding its therapeutic potential and for the development of related anticancer agents. It induces DNA damage via two main pathways:
-
DNA Alkylation: this compound alkylates the N7 position of guanine (B1146940) residues in DNA. This leads to the formation of unstable adducts that readily undergo depurination, creating apurinic/apyrimidinic (AP or abasic) sites. These AP sites can then be converted into single-strand breaks (SSBs) either spontaneously or through enzymatic processing by AP endonucleases during base excision repair (BER).[1][2]
-
Oxidative Damage: The activation of this compound by cellular thiols also generates reactive oxygen species (ROS), which can induce both single- and double-strand breaks (DSBs) in the DNA backbone.[2]
Given this complex mechanism, a multi-faceted approach is recommended for the comprehensive analysis of this compound-induced DNA strand breaks. This application note details three widely used and robust methods for this purpose: the Comet Assay (Single-Cell Gel Electrophoresis), the γ-H2AX Immunofluorescence Assay, and Ligation-Mediated PCR (LM-PCR).
Data Presentation: Comparison of DNA Strand Break Detection Methods
The choice of assay depends on the specific type of DNA damage being investigated, the desired sensitivity, and the experimental context. The following table summarizes the key characteristics of the three detailed methods for detecting DNA strand breaks. While direct comparative studies for this compound are limited, this data is extrapolated from studies using agents with similar DNA damaging mechanisms, such as alkylating agents and inducers of oxidative stress.
| Feature | Comet Assay (Alkaline) | Comet Assay (Neutral) | γ-H2AX Immunofluorescence Assay | Ligation-Mediated PCR (LM-PCR) |
| Primary Damage Detected | Single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites (including AP sites). | Primarily double-strand breaks (DSBs). | DNA double-strand breaks (DSBs). | Site-specific single-strand and double-strand breaks. |
| Principle | Electrophoretic migration of fragmented DNA from single cells embedded in agarose (B213101) gel. | Electrophoretic migration of fragmented DNA under non-denaturing conditions. | Immunodetection of phosphorylated histone H2AX (γ-H2AX) at the sites of DSBs. | Ligation of a known DNA linker to the ends of DNA breaks, followed by PCR amplification. |
| Sensitivity | High; can detect a low level of DNA damage per cell. | Moderate; less sensitive than the alkaline version. | Very high; can detect a single DSB per nucleus.[3] | Very high; can detect breaks at the single-nucleotide level. |
| Throughput | High; can analyze hundreds of cells per slide. | High. | Medium to high, depending on the imaging and analysis platform. | Lower; more labor-intensive per sample. |
| Quantitative Analysis | Provides quantitative data on the extent of DNA damage (e.g., tail length, tail moment). | Provides quantitative data on DSBs. | Quantitative analysis of the number and intensity of γ-H2AX foci per nucleus. | Can be made quantitative (qLM-PCR) to determine the frequency of breaks at specific sites. |
| Advantages | Simple, sensitive for a broad range of DNA lesions, and provides data at the single-cell level. | Specifically detects DSBs. | Highly specific for DSBs, very sensitive, and provides information on the cellular response to DNA damage. | Provides precise location of DNA breaks and can be adapted to detect breaks at abasic sites. |
| Limitations | Does not provide information on the location of the DNA breaks. | Less sensitive for SSBs. | Indirect measure of DSBs; relies on a cellular response that can be influenced by other factors. | Technically more demanding and requires knowledge of the DNA sequence for primer design. |
| Relevance to this compound | Excellent for detecting the overall DNA damage profile, including SSBs from AP sites and oxidative damage. | Useful for specifically quantifying this compound-induced DSBs. | Ideal for specifically detecting and quantifying the more cytotoxic DSBs induced by this compound. | Can be adapted with APE1 to specifically detect breaks at abasic sites, a hallmark of this compound's action. |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual cells. The alkaline version is particularly well-suited for this compound, as it detects SSBs, DSBs, and alkali-labile sites such as the abasic sites generated by this compound.
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include a negative control (vehicle-treated) and a positive control (e.g., H₂O₂-treated) group.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Prepare a 1% low melting point (LMP) agarose solution in PBS and maintain it at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the LMP agarose.
-
Pipette 75 µL of this mixture onto a pre-coated Comet slide. Gently spread the agarose with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-15 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in a cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a current of ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.
-
γ-H2AX Immunofluorescence Assay
This assay specifically detects DNA double-strand breaks. Upon the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These γ-H2AX molecules accumulate at the site of the break, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence.[4][5]
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound at the desired concentrations and for the specified times. Include appropriate controls.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in the blocking buffer, typically overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and the secondary antibody (e.g., green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an increase in DSBs.
-
Ligation-Mediated PCR (LM-PCR) for Abasic Sites
Standard LM-PCR detects existing DNA breaks. To specifically detect the abasic sites created by this compound, this protocol incorporates a step using AP Endonuclease 1 (APE1), which cleaves the phosphodiester backbone at the 5' side of an AP site, creating a nick with a 3'-hydroxyl group that can be ligated to a linker.
-
Genomic DNA Isolation:
-
Treat cells with this compound and isolate high-quality genomic DNA using a standard kit or protocol.
-
-
APE1 Digestion:
-
In a PCR tube, combine:
-
Genomic DNA (100-500 ng)
-
APE1 Reaction Buffer (1X)
-
APE1 enzyme (1-5 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 1 hour to allow APE1 to nick the DNA at the abasic sites.
-
Heat-inactivate the APE1 at 65°C for 20 minutes.
-
-
Linker Ligation:
-
Prepare a double-stranded linker with a known sequence and one blunt end.
-
To the APE1-digested DNA, add:
-
T4 DNA Ligase Buffer (1X)
-
Annealed linker (10-20 pmol)
-
T4 DNA Ligase (1-3 units)
-
Nuclease-free water to a final volume of 30 µL.
-
-
Incubate at 16°C overnight or at room temperature for 2-4 hours.
-
Heat-inactivate the ligase at 65°C for 10 minutes.
-
-
PCR Amplification:
-
Perform a first round of PCR using a primer specific to the ligated linker and a gene-specific primer that binds upstream of the expected damage region.
-
Use a small aliquot of the first-round PCR product as a template for a second, nested PCR with a second linker-specific primer and a nested gene-specific primer to increase specificity and yield.
-
-
Analysis of PCR Products:
-
Analyze the nested PCR products on a high-resolution agarose or polyacrylamide gel.
-
The presence of a band of the expected size indicates a DNA break at that specific location. The intensity of the band can provide a semi-quantitative measure of the break frequency. For quantitative results, a qPCR-based approach (qLM-PCR) can be developed.
-
Visualizations
This compound's Mechanism of Action and DNA Damage
Caption: this compound's dual mechanism of inducing DNA strand breaks.
Experimental Workflow for the Comet Assay
Caption: Workflow for the alkaline Comet assay.
DNA Damage Response to this compound-Induced Breaks
Caption: Simplified DNA damage response pathway activated by this compound.
References
- 1. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unimedizin-mainz.de [unimedizin-mainz.de]
- 4. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Designing and Synthesizing Novel Leinamycin Derivatives for Improved Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leinamycin (LNM), a potent antitumor antibiotic produced by Streptomyces atroolivaceus, exhibits a unique mechanism of action involving thiol-activated DNA alkylation and the generation of reactive oxygen species.[1][2] Its remarkable potency against multidrug-resistant tumors has spurred interest in the development of novel derivatives with enhanced therapeutic indices.[1][3] These application notes provide a comprehensive guide for the design, synthesis, and evaluation of new this compound analogs. Detailed protocols for chemical synthesis, in vitro cytotoxicity assessment, and illustrative diagrams of the mechanism of action and experimental workflows are included to facilitate the discovery of next-generation this compound-based anticancer agents.
Introduction
This compound is a structurally complex natural product featuring a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring.[1] This functional group is critical for its biological activity.[3] Cellular thiols, such as glutathione, trigger a cascade of reactions, leading to the formation of an episulfonium ion that alkylates DNA, primarily at the N7 position of guanine (B1146940) residues, and the release of polysulfides that generate reactive oxygen species (ROS), causing oxidative DNA damage.[2][3]
The pursuit of improved this compound derivatives focuses on several key areas:
-
Enhancing Potency: Modifying the core structure to increase the efficiency of DNA alkylation or ROS production.
-
Improving Selectivity: Designing analogs that are preferentially activated in the tumor microenvironment.
-
Overcoming Resistance: Developing derivatives that are effective against cancer cells with acquired resistance to conventional chemotherapeutics.
-
Simplifying Synthesis: Creating structurally simpler analogs that retain potent antitumor activity but are more amenable to large-scale chemical synthesis.
This document outlines the essential methodologies for synthesizing and evaluating novel this compound derivatives to achieve these goals.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the in vitro cytotoxicity data for selected this compound derivatives from published studies. This data provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. Modifications at the C-8 and C-4' positions, as well as alterations to the 1,3-dioxo-1,2-dithiolane moiety, have been shown to significantly impact cytotoxic potency.[4][5][6]
| Compound | Modification | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound (1) | Parent Compound | HeLa S3 | Potent (exact value not specified) | [4] |
| Derivative A | Modification at C-8 and C-9 | HeLa S3 | Varies (some potent) | [4] |
| 8,4'-dideshydroxy-LNM (5) | Removal of hydroxyl groups at C-8 and C-4' | Various | 8.21 - 275 | [5] |
| LNM A1 (3) | Lacks C-8 hydroxyl group | Various | Similar to this compound (1) | [6] |
| LNM E1 (2) | Lacks 1,3-dioxo-1,2-dithiolane moiety | LNCaP, DU-145 | Activated by ROS | [3][7] |
| Silyl-containing derivatives | Lipophilic modification | HeLa | More active than hydrophilic counterparts | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Novel this compound Derivatives
This protocol provides a generalized approach for the synthesis of novel this compound analogs, focusing on the modification of the macrolactam core, a strategy employed in several research efforts.[8][9] The synthesis of the core structure is a complex, multi-step process, and for novel designs, researchers should refer to total synthesis literature.[10] The following steps outline the modification of a pre-synthesized or isolated this compound core.
Materials:
-
This compound or a suitable precursor
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Acylating or alkylating agents (e.g., acid chlorides, alkyl halides)
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Protecting group reagents (if necessary)
-
Deprotection reagents (if necessary)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Reactive Groups (if necessary):
-
Dissolve the this compound precursor in an appropriate anhydrous solvent.
-
Add a suitable protecting group reagent to mask reactive functional groups (e.g., hydroxyl groups) that are not the target for modification.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction and purify the protected intermediate by column chromatography.
-
-
Modification of the Target Position (e.g., C-8 Hydroxyl Group):
-
Dissolve the protected or unprotected this compound precursor in an anhydrous solvent.
-
Add a base (e.g., TEA) followed by the desired acylating or alkylating agent.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the modified product by silica gel column chromatography.
-
-
Deprotection (if necessary):
-
Dissolve the protected, modified compound in a suitable solvent.
-
Add the appropriate deprotection reagent.
-
Monitor the reaction by TLC until the protecting group is completely removed.
-
Work up the reaction and purify the final derivative by column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to each well.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Novel this compound Derivative Development
Caption: Workflow for developing novel this compound derivatives.
Logical Relationship: Structure to Activity
Caption: Relationship between structure and activity.
References
- 1. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of this compound derivatives: modifications of C-8 hydroxy and C-9 keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 8,4'-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a small analogue of the anticancer natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Using Leinamycin as a Tool for Studying DNA Repair Pathways
Introduction
Leinamycin is a potent antitumor antibiotic produced by Streptomyces sp.[1] It possesses a unique molecular structure, featuring an 18-membered lactam macrocycle and a spiro-fused 1,2-dithiolan-3-one 1-oxide moiety, which is critical for its biological activity.[1][2] this compound exhibits significant cytotoxicity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents, with IC50 values in the low nanomolar range.[2][3] Its primary mechanism of action involves inducing complex DNA damage, making it a valuable tool for researchers, scientists, and drug development professionals investigating DNA Damage Response (DDR) and repair pathways.
Mechanism of Action
This compound functions as a thiol-dependent DNA damaging agent.[1][4][5] Intracellular thiols, such as glutathione (B108866) (GSH), activate this compound, converting it into a highly reactive episulfonium ion.[1][4][6] This intermediate then alkylates the N7 position of guanine (B1146940) residues in the DNA duplex.[1][4][7]
A key feature of this compound-induced damage is the instability of the resulting guanine adduct. This adduct undergoes rapid depurination, with a half-life of approximately 3 hours, leading to the formation of cytotoxic apurinic/apyrimidinic (AP) sites.[1][7] These AP sites are subsequently converted into DNA single-strand breaks (SSBs) and, to a lesser extent, double-strand breaks (DSBs).[3][7] In addition to direct DNA alkylation, the activation of this compound generates reactive oxygen species (ROS), which contribute to oxidative DNA damage and overall cytotoxicity.[1][3][4] This dual mechanism of DNA alkylation and ROS generation results in a complex spectrum of DNA lesions, activating multiple repair pathways.[3][4]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA strand scission by the novel antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Leinamycin in Studies of Drug-Resistant Tumors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, has demonstrated significant efficacy against a variety of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents such as cisplatin (B142131) and doxorubicin.[1][2][3][4] Its unique structural features, particularly the 1,3-dioxo-1,2-dithiolane moiety, are central to its mechanism of action.[1][3] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in the study of drug-resistant tumors.
Mechanism of Action in Drug-Resistant Tumors
This compound and its analogue, this compound E1, overcome drug resistance through a dual mechanism of action targeting fundamental cellular processes:
-
DNA Alkylation and Damage: The primary mechanism involves the generation of highly reactive episulfonium ions that alkylate DNA, leading to single- and double-strand breaks and the formation of apurinic/apyrimidinic (AP) sites.[5][6] This direct assault on genomic integrity triggers cell death pathways. Notably, the activation of this compound is reductive, mediated by cellular thiols, while its analogue this compound E1 is activated oxidatively by reactive oxygen species (ROS), which are often elevated in cancer cells.[3][4][7]
-
Inhibition of Ribosome Biogenesis: A novel secondary mechanism involves the targeting of PNO1 (Partner of Nob1), a crucial ribosome assembly factor.[2] By binding to PNO1, this compound disrupts the maturation of the 40S ribosomal subunit, leading to a reduction in active polysomes and a significant decrease in protein synthesis. This inhibition of ribosome biogenesis induces a form of cellular stress that can also contribute to apoptosis.[2]
This dual-pronged attack on both DNA replication and protein synthesis presents a formidable challenge to cancer cells, potentially bypassing the common resistance mechanisms that plague many conventional therapies.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | Cell Type | IC50 / EC50 (nM) | Notes |
| This compound | MiaPaCa | Pancreatic Carcinoma | Low nanomolar range | Induces apoptosis and DNA damage.[5][6] |
| MDA-MB-231 | Breast Cancer | Low nanomolar range | Induces DNA repair genes and apoptosis.[1] | |
| This compound E1 | LNCaP | Prostate Cancer | Not specified | Demonstrates potent cytotoxicity, particularly with increased ROS levels.[3][7] |
| DU-145 | Prostate Cancer | Not specified | Activity is enhanced in the presence of elevated ROS.[3][7] | |
| 8,4'-dideshydroxy-LNM | Various | Cancer Cell Lines | 8.21 - 275 | Synthetic analogue with comparable activity to this compound. |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound-induced cytotoxicity culminates in the activation of apoptotic pathways. The extensive DNA damage and ribosome biogenesis stress are key initiators of this process. The following diagram illustrates the proposed signaling cascade.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. This compound disrupts ribosome biogenesis and protein neosynthesis by targeting PNO1 in cancer cells | Poster Board #325 - American Chemical Society [acs.digitellinc.com]
- 3. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Leinamycin: Application Notes and Protocols for Researchers
Introduction
Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus.[1] Its unique molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety attached to an 18-membered macrolactam ring, is responsible for its remarkable biological activity.[2][3][4] The characterization and detailed structural elucidation of this compound and its analogues are critical for understanding its mechanism of action and for the development of new anticancer therapeutics. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals. The primary techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution, providing detailed information about the connectivity and stereochemistry of the molecule.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[2][6]
Application Notes
-
1D NMR (¹H and ¹³C): ¹H NMR provides initial information on the types of protons and their immediate electronic environment, while ¹³C NMR reveals the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is vital for determining the relative stereochemistry and 3D conformation of the molecule.[2]
-
Quantitative Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in different deuterated solvents.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogs. [2]
| Position | LNM A1 (3) in CDCl₃ (400 MHz) | LNM Z2 (7) in DMSO-d₆ (700 MHz) | LNM Z3 (8) in DMSO-d₆ (700 MHz) |
| 2 | - | 2.84 (d, 14.1), 2.76 (d, 14.1) | 5.58 (d, 1.8) |
| 4 | - | 1.85 (m), 1.25 (m) | 2.17 (br d, 13.0), 2.07 (m) |
| 4' | - | 2.91 (m) | 3.70 (br q, 6.9) |
| 7 | - | - | - |
| 8 | - | 4.86 (dd, 8.9, 3.4) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs. [2]
| Position | LNM A1 (3) in CDCl₃ (100 MHz) | LNM A2 (4) in CDCl₃ | LNM Z1 (6) in CDCl₃ | LNM Z2 (7) in DMSO-d₆ (175 MHz) | LNM Z3 (8) in DMSO-d₆ (175 MHz) |
| 1 | - | - | - | - | 166.7 |
| 2 | - | 37.9 | - | 44.6 | 123.4 |
| 3 | - | 60.7 | - | 51.2 | 150.4 |
| 4 | - | 34.3 | - | 27.2 | 27.2 |
| 5 | - | - | - | 39.3 | 39.3 |
| 7 | 119.4 | - | 52.2 | 125.9 | - |
| 8 | 40.4 | - | 73.1 | 75.8 | - |
| 18 | 15.5 | - | - | - | - |
Experimental Protocol
1.3.1. Sample Preparation
-
Weigh 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the specific this compound analog.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
1.3.2. NMR Data Acquisition
-
Instrument: Bruker Avance III Ultrashield 700 spectrometer or equivalent.[2]
-
Frequency: 700 MHz for ¹H and 175 MHz for ¹³C.[2]
-
1D ¹H NMR:
-
Number of scans: 16-64
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
-
1D ¹³C NMR:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2-5 s
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard Bruker pulse programs.
-
Optimize acquisition parameters (e.g., number of increments, number of scans per increment) based on sample concentration and desired resolution. For HMBC, a long-range coupling constant (J) of 8 Hz is typically used. For NOESY, a mixing time of 300-800 ms (B15284909) is common for molecules of this size.
-
Data Processing and Analysis Workflow
Caption: Workflow for this compound structure elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information.
Application Notes
-
High-Resolution Electrospray Ionization (HR-ESI-MS): This is the preferred method for obtaining accurate mass measurements of this compound. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[2]
-
Tandem MS (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), fragmentation patterns can be generated. These patterns provide insights into the structure of the molecule, helping to confirm the presence of key functional groups and the overall connectivity.
Quantitative Data
Table 3: High-Resolution Mass Spectrometry Data for this compound and its Analogs. [2]
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| LNM A1 (3) | C₂₂H₂₆N₂O₅S₃ | 495.1081 | 495.1080 |
| LNM A2 (4) | C₂₂H₂₈N₂O₇S₂ | - | 497.1403 |
| LNM Z1 (6) | C₂₂H₂₈N₂O₆S₂ | 481.1466 | 481.1457 |
| LNM Z2 (7) | C₂₂H₂₈N₂O₅S₂ | 465.1517 | 465.1526 |
| LNM Z3 (8) | C₂₂H₂₆N₂O₅S | 431.1639 | 431.1648 |
Experimental Protocol
2.3.1. Sample Preparation
-
Prepare a stock solution of the purified this compound analog in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
2.3.2. Mass Spectrometry Data Acquisition
-
Instrument: Agilent 6230 TOF LC/MS system or a similar high-resolution mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3500-4000 V.
-
Fragmentor Voltage: 100-150 V.
-
Drying Gas (N₂) Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Calibration: Use an appropriate calibration standard to ensure high mass accuracy.
Mass Spectrometry Analysis Workflow
Caption: Workflow for this compound analysis using Mass Spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of a conjugated system in this compound gives rise to a characteristic absorption maximum in the UV region.
Application Notes
-
Structural Confirmation: The UV-Vis spectrum can serve as a characteristic fingerprint for the this compound scaffold, particularly the conjugated (Z,E)-thiazol-5-yl-penta-2,4-dienone moiety, which has a maximum UV absorption around 320-330 nm.[2][7]
-
Quantification: Using the Beer-Lambert law, the concentration of a this compound solution can be determined if the molar extinction coefficient (ε) is known.
Quantitative Data
Table 4: UV-Vis Spectroscopic Data for this compound Analogs in DMSO. [2]
| Compound | λmax (nm) | log ε |
| LNM A1 (3) | 326 | 4.06 |
| LNM Z2 (7) | 326 | 4.11 |
| LNM Z3 (8) | 331 | 4.17 |
Experimental Protocol
3.3.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., DMSO, methanol, ethanol) at a known concentration.
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the solvent to be used as a blank and the other with the this compound solution.
3.3.2. UV-Vis Data Acquisition
-
Instrument: NanoDrop 2000C spectrophotometer (Thermo Scientific) or equivalent double-beam UV-Vis spectrophotometer.[2]
-
Wavelength Range: 200-600 nm.
-
Blank: Use the solvent in which the this compound is dissolved.
-
Procedure:
-
Record the baseline with the blank cuvette.
-
Measure the absorbance spectrum of the this compound solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Circular Dichroism (CD) Spectroscopy
While no specific CD spectroscopic data for this compound itself has been reported, this technique can be invaluable for studying its interaction with its biological target, DNA.[8][9][10] this compound is known to alkylate DNA, and CD spectroscopy can provide insights into the conformational changes of DNA upon binding of the drug.
Application Notes
-
DNA Conformational Changes: CD spectroscopy is highly sensitive to the secondary structure of DNA. Changes in the CD spectrum of DNA upon addition of this compound can indicate binding and potential alterations in DNA conformation (e.g., from B-form to A-form or Z-form).[9]
-
Binding Mode and Affinity: By titrating DNA with this compound and monitoring the changes in the CD signal, it is possible to determine the binding stoichiometry and affinity.[8] Induced CD signals of the ligand upon binding can also provide information about the binding mode.
Proposed Experimental Protocol for this compound-DNA Interaction Study
4.2.1. Sample Preparation
-
Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, with 100 mM NaCl).
-
Determine the concentration of the DNA solution using UV-Vis spectroscopy at 260 nm.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO), ensuring the final concentration of the organic solvent in the CD sample is low (<1%) to avoid interference.
-
For a titration experiment, prepare a series of solutions with a constant concentration of DNA and increasing concentrations of this compound.
4.2.2. CD Data Acquisition
-
Instrument: Jasco J-815 spectropolarimeter or equivalent.
-
Wavelength Range: 220-400 nm.
-
Cell Path Length: 1 cm quartz cuvette.
-
Bandwidth: 1 nm.
-
Scan Speed: 100 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3-5 scans, averaged.
-
Temperature: 25 °C.
-
Procedure:
-
Record the CD spectrum of the buffer alone.
-
Record the CD spectrum of the DNA solution.
-
Record the CD spectra of the DNA-Leinamycin mixtures at different molar ratios.
-
Subtract the buffer spectrum from all other spectra.
-
This compound-DNA Interaction Analysis Pathway
Caption: Proposed workflow for studying this compound-DNA interactions using CD spectroscopy.
References
- 1. This compound biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation [nmr.chemie.hhu.de]
- 4. microbenotes.com [microbenotes.com]
- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 10. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Leinamycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin (LNM), a potent antitumor antibiotic produced by Streptomyces atroolivaceus, possesses a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring.[1] Its mechanism of action involves thiol-activated DNA alkylation, leading to significant cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to established chemotherapeutic agents.[1] The remarkable potency and unique chemical architecture of this compound make its analogues promising candidates for the development of novel anticancer drugs.
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel this compound analogues. Detailed protocols for primary cytotoxicity screening and secondary mechanistic assays are provided to enable the identification and characterization of promising lead compounds.
Data Presentation: Cytotoxicity of this compound and its Analogues
The following table summarizes the cytotoxic activities (EC50 values) of this compound and several of its key analogues against a panel of human cancer cell lines. This data provides a baseline for comparing the potency of newly discovered analogues.
| Compound | A375 (Malignant Melanoma) | Raji (Burkitt's Lymphoma) | MCF7 (Breast Adenocarcinoma) | T47D (Ductal Breast Epithelial) | SKBR (Breast Adenocarcinoma) | MDA-MB-231 (Breast Adenocarcinoma) |
| This compound (LNM) | 12.5 nM | 8.21 nM | 4.69 nM | 52.3 nM | 25.1 nM | 15.8 nM |
| 8,4'-dideshydroxy-LNM | 12.5 nM | 8.21 nM | 65.2 nM | 275 nM | 132 nM | 201 nM |
| LNM E1 | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| Compound 3 | > 10 µM | > 10 µM | 8.56 µM | > 10 µM | 7.37 µM | 1.95 µM |
| Compound 4 | > 10 µM | 48.7 nM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
Data extracted from "Synthesis and evaluation of 8,4'-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound".[2]
Experimental Workflow for High-Throughput Screening
A tiered screening approach is recommended to efficiently identify and validate novel this compound analogues. The workflow begins with a high-throughput primary screen for cytotoxicity, followed by secondary assays to confirm activity and elucidate the mechanism of action.
High-throughput screening workflow for novel this compound analogues.
Experimental Protocols
Primary High-Throughput Cytotoxicity Screening: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is optimized for a 96-well plate format and is suitable for automated HTS.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound analogue library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogues in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Secondary Cytotoxicity Assay: MTT Assay for IC50 Determination
This colorimetric assay is used to confirm the cytotoxic activity of the primary hits and to determine their half-maximal inhibitory concentration (IC50).
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hit compounds from the primary screen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the CellTiter-Glo® protocol, using a range of concentrations for each hit compound to generate a dose-response curve.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Mechanistic Assay: Alkaline Comet Assay for DNA Damage
This assay detects DNA strand breaks, a hallmark of this compound's mechanism of action.
Materials:
-
Comet slides
-
Low melting point agarose (B213101) (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green)
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the this compound analogues at their respective IC50 concentrations for a defined period (e.g., 4 hours).
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 90 µL of molten LMA at 37°C.
-
Pipette the mixture onto a Comet slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis and DNA Unwinding:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and incubate for 20-40 minutes at 4°C to allow for DNA unwinding.
-
-
Electrophoresis and Staining:
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
Gently wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the tail moment using appropriate software.
-
Mechanistic Assay: High-Content Screening for γ-H2AX Foci Formation
Phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks.
Materials:
-
96-well imaging plates
-
Cancer cell line of interest
-
Hit compounds
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well imaging plate and treat with compounds as described previously.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to automatically identify nuclei and quantify the number and intensity of γ-H2AX foci per cell.
-
This compound-Induced DNA Damage and Cellular Response Pathway
This compound and its active analogues induce DNA damage primarily through the alkylation of guanine (B1146940) residues. This initial lesion triggers a cascade of cellular responses, primarily involving the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways, in an attempt to repair the damaged DNA. If the damage is too extensive, the cell will undergo apoptosis.
Signaling pathway of this compound-induced DNA damage and cellular response.
References
- 1. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Leinamycin-Based Anticancer Prodrugs Activated by Reactive Oxygen Species (ROS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin (LNM) is a potent antitumor antibiotic naturally produced by Streptomyces atroolivaceus. Its unique structure, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, is central to its cytotoxic activity. The classical this compound molecule is reductively activated by cellular thiols, leading to the formation of an episulfonium ion that alkylates DNA, ultimately causing cell death.[1][2]
A significant advancement in harnessing the therapeutic potential of this compound is the discovery of this compound E1 (LNM E1), a biosynthetic precursor to LNM.[3][4] Unlike its mature counterpart, LNM E1 is activated through an oxidative mechanism.[3][4] This property makes it a promising candidate for development as a cancer-selective prodrug, as many cancer cells exhibit higher levels of reactive oxygen species (ROS) compared to normal cells.[4][5] This differential in ROS levels provides a therapeutic window for targeted activation of LNM E1 in the tumor microenvironment, minimizing off-target toxicity.
These application notes provide a comprehensive overview of the principles and methodologies for the development and evaluation of this compound-based anticancer prodrugs activated by ROS.
Mechanism of Action
The central mechanism of ROS-activated this compound prodrugs involves a targeted release of a potent DNA alkylating agent within cancer cells.
-
Activation: In the high-ROS environment characteristic of many tumors, the thiol group of the this compound prodrug (such as LNM E1) is oxidized.[3][6]
-
Episulfonium Ion Formation: This oxidation initiates a cascade of reactions, leading to the formation of a highly reactive episulfonium ion intermediate.[3][4]
-
DNA Alkylation: The episulfonium ion then efficiently alkylates DNA, primarily at the N7 position of guanine (B1146940) bases.[1][7]
-
DNA Damage and Cell Death: This DNA alkylation triggers the DNA damage response (DDR) pathways, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[8][9] Overwhelming DNA damage leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[7]
Data Presentation
In Vitro Cytotoxicity of this compound E1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound E1 against various cancer cell lines. The data highlights the ROS-dependent efficacy of the prodrug.
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | Basal ROS | Inactive | [10] |
| DU-145 | Prostate Cancer | + BE-3-3-3 (ROS inducer) | ~1 | [10] |
| LNCaP | Prostate Cancer | Basal ROS | Inactive | [10] |
| LNCaP | Prostate Cancer | + R1881 (ROS inducer) | ~4 | [10] |
| LNCaP | Prostate Cancer | + BE-3-3-3 (ROS inducer) | ~2 | [10] |
| HPEC | Normal Prostate Epithelial | - | >10 | [10] |
Experimental Protocols
Synthesis of this compound-Based Prodrugs
While this compound E1 was originally isolated from a mutant strain of S. atroolivaceus, chemical synthesis provides a more scalable and adaptable approach for generating analogs.[3][5] The total synthesis of this compound has been achieved and can be modified to produce this compound E1 or other ROS-activatable derivatives.[1][7] A general strategy involves the synthesis of the macrolactam core followed by the introduction of a protected thiol group that can be unmasked to yield the final prodrug.
Note: The total synthesis of this compound is a complex, multi-step process and should be undertaken by chemists with expertise in natural product synthesis.
Measurement of Intracellular ROS Levels
To assess the ROS-dependent activation of this compound prodrugs, it is crucial to quantify intracellular ROS levels in cancer cells. The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a widely used method.
Materials:
-
DCFDA (cell-permeable, non-fluorescent)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the this compound prodrug and/or ROS inducers/inhibitors in cell culture medium.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of anticancer compounds.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound prodrug for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Alkylation Assay (Alkaline Comet Assay)
The comet assay is a sensitive method to detect DNA strand breaks, which are a consequence of DNA alkylation and subsequent repair processes.
Materials:
-
Low melting point agarose (B213101)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Protocol:
-
Treat cells with the this compound prodrug.
-
Harvest the cells and embed them in low melting point agarose on a microscope slide.
-
Lyse the cells in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.
In Vivo Xenograft Model
To evaluate the in vivo efficacy of this compound-based prodrugs, a tumor xenograft model is essential.
Protocol:
-
Implant human cancer cells (e.g., DU-145 prostate cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound prodrug via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
Visualizations
Caption: Mechanism of ROS-activated this compound prodrugs.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 8. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Studying Thiol-Mediated Activation of Leinamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus. Its mechanism of action involves a unique activation process mediated by intracellular thiols, such as glutathione (B108866) (GSH). This activation converts the relatively stable pro-drug into a highly reactive DNA alkylating agent, leading to significant cytotoxicity in cancer cells. Understanding the experimental setup to study this activation is crucial for the development of this compound-based therapeutics and for elucidating its full biological potential.
These application notes provide detailed protocols for studying the thiol-mediated activation of this compound, from the initial activation reaction to the downstream analysis of DNA damage in cancer cells.
Thiol-Mediated Activation Pathway of this compound
The activation of this compound is initiated by a nucleophilic attack of a thiol on the 1,2-dithiolan-3-one 1-oxide moiety of the molecule. This triggers a cascade of reactions, ultimately forming a reactive episulfonium ion that readily alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[1][2] This DNA alkylation, along with the generation of reactive oxygen species (ROS), leads to DNA strand breaks and the induction of apoptosis.[3][4]
Caption: Thiol-Mediated Activation Pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Thiol-Mediated Activation of this compound
This protocol describes the basic setup for activating this compound in a cell-free environment.
Materials:
-
This compound
-
Reduced Glutathione (GSH) or Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of the thiol activator (e.g., 100 mM GSH in PBS).
-
In a reaction tube, add PBS to the desired final volume.
-
Add the this compound stock solution to the reaction tube to achieve the desired final concentration (e.g., 10-100 µM).
-
Initiate the reaction by adding the thiol activator to the reaction tube. The final concentration of the thiol should be in excess (e.g., 1-10 mM GSH).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 2 hours).
-
The activated this compound solution is now ready for use in downstream applications, such as DNA alkylation assays.
Protocol 2: In Vitro DNA Alkylation Assay
This protocol details how to assess the DNA alkylating ability of thiol-activated this compound using plasmid DNA.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other DNA stain
-
Loading dye
Procedure:
-
To the activated this compound solution, add supercoiled plasmid DNA to a final concentration of 10-20 µg/mL.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Unmodified supercoiled plasmid DNA will migrate fastest (Form I). Single-strand breaks will result in a relaxed circular form (Form II), which migrates slower. Double-strand breaks will lead to a linear form (Form III), migrating between Form I and Form II. An increase in Form II and Form III DNA indicates DNA damage.
Protocol 3: Comet Assay for Detection of DNA Strand Breaks in Cells
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cancer cell line (e.g., MiaPaCa, MDA-MB-231)[4]
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
Low melting point agarose
-
Frosted microscope slides
-
Staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 ng/mL) for a defined period (e.g., 2 hours).[4]
-
Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose (at 37°C) and pipette onto a frosted microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing with neutralization buffer.
-
Stain the slides with a fluorescent DNA dye.
-
Analysis: Visualize the slides using a fluorescence microscope. The resulting images will show "comets," where the head is the intact nuclear DNA and the tail consists of fragmented DNA. The length and intensity of the tail are proportional to the amount of DNA damage.[5][6]
Caption: Experimental Workflow for the Comet Assay.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| MiaPaCa | Pancreatic | Low nM range | [4] |
| MDA-MB-231 | Breast | 3.125 - 25 | [3] |
| HeLa S3 | Cervical | 0.014 µg/mL |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Table 2: this compound-Induced DNA Damage (Comet Assay)
| Cell Line | This compound Concentration (ng/mL) | Treatment Time | Observation | Reference |
| MiaPaCa | 12.5 - 200 | 2 hours | Dose-dependent increase in single and double-strand DNA breaks | [4] |
| MDA-MB-231 | 12.5 and 25 | 24 hours | Increased DNA damage | [3] |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers studying the thiol-mediated activation of this compound. By following these methodologies, scientists can effectively investigate the mechanism of action of this potent antitumor agent and evaluate its potential as a therapeutic. The provided diagrams and data tables offer a clear and concise overview of the key processes and findings in this area of research.
References
- 1. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
Measuring Leinamycin's DNA-Cleaving Prowess: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, has garnered significant interest in the field of oncology due to its unique mechanism of action and potent cytotoxicity against a range of cancer cell lines.[1] Its molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to a 1,3-dioxo-1,2-dithiolane moiety, is central to its DNA-damaging activity.[2] This application note provides a detailed protocol for utilizing a plasmid DNA cleavage assay to measure the activity of this compound, a crucial tool for researchers investigating its therapeutic potential.
This compound's primary cellular target is DNA.[3] Its cytotoxic effects are initiated by a thiol-dependent activation mechanism. Intracellular thiols, such as glutathione, trigger a cascade of reactions that lead to the generation of a highly reactive episulfonium ion.[2][4] This electrophilic intermediate then alkylates the N7 position of guanine (B1146940) residues in the DNA, forming covalent adducts.[4] These adducts are unstable and readily lead to the formation of apurinic/apyrimidinic (AP) sites.[1][5] Furthermore, the activation of this compound can also generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[1] The culmination of these events is the induction of single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA backbone, ultimately triggering programmed cell death.[1][3]
The plasmid DNA cleavage assay is a fundamental in vitro method to evaluate the DNA-damaging efficacy of compounds like this compound. This assay relies on the differential electrophoretic mobility of the different topological forms of plasmid DNA: the supercoiled (Form I), the relaxed or nicked circular (Form II), and the linear (Form III) forms. Untreated, supercoiled plasmid DNA migrates fastest through an agarose (B213101) gel. Single-strand breaks induced by this compound convert the supercoiled form into the slower-migrating relaxed form. Subsequent double-strand breaks linearize the plasmid, resulting in a form that migrates at an intermediate speed. By quantifying the relative amounts of these three forms after incubation with this compound, a clear measure of its DNA-cleaving activity can be obtained.
Data Presentation
The following table summarizes the dose-dependent DNA cleavage activity of this compound on supercoiled plasmid DNA. The data illustrates the conversion of the supercoiled form (Form I) to the relaxed (Form II) and linear (Form III) forms with increasing concentrations of this compound in the presence of a thiol activator.
| This compound Concentration (µg/mL) | Thiol Activator (DTT) | % Supercoiled (Form I) | % Relaxed (Form II) | % Linear (Form III) |
| 0 | 1 mM | 95 | 5 | 0 |
| 2 | 1 mM | 60 | 35 | 5 |
| 10 | 1 mM | 30 | 55 | 15 |
| 25 | 1 mM | 10 | 60 | 30 |
| 50 | 1 mM | <5 | 50 | 45 |
| 100 | 1 mM | 0 | 30 | 70 |
Experimental Protocols
Protocol 1: Plasmid DNA Cleavage Assay
This protocol details the procedure for assessing the DNA-cleaving ability of this compound using supercoiled plasmid DNA (e.g., pBR322).
Materials:
-
This compound stock solution (in DMSO or an appropriate solvent)
-
Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL
-
Dithiothreitol (DTT) stock solution (100 mM)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Sodium Chloride (NaCl) solution (5 M)
-
Nuclease-free water
-
6x DNA loading dye (containing bromophenol blue, xylene cyanol, and glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer (50x stock)
-
Ethidium (B1194527) bromide or other DNA stain
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Agarose gel electrophoresis system
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice in the following order:
-
Nuclease-free water to bring the final volume to 20 µL.
-
2 µL of 10x reaction buffer (400 mM Tris-HCl pH 8.0, 200 mM NaCl).
-
1 µL of supercoiled plasmid DNA (final amount 0.5 µg).
-
Varying concentrations of this compound stock solution.
-
-
Initiation of Cleavage: Add 2 µL of 10 mM DTT (final concentration 1 mM) to initiate the DNA cleavage reaction. The final reaction volume should be 20 µL.
-
Incubation: Gently mix the contents and incubate the reaction mixture at 37°C for 1 hour.
-
Termination of Reaction: Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.
-
-
Visualization and Quantification:
-
Visualize the DNA bands using a UV transilluminator.
-
Capture an image of the gel using a gel documentation system.
-
Quantify the intensity of the supercoiled (Form I), relaxed (Form II), and linear (Form III) DNA bands using densitometry software (e.g., ImageJ). The percentage of each form can be calculated relative to the total DNA in the lane.
-
Mandatory Visualizations
Caption: Experimental workflow for the plasmid DNA cleavage assay.
Caption: this compound-induced DNA damage and cellular response pathway.
References
- 1. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dervan.caltech.edu [dervan.caltech.edu]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Expression of the Leinamycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning and heterologous expression of the leinamycin biosynthetic gene cluster (BGC). This compound is a potent antitumor antibiotic with a unique chemical structure, making its biosynthetic machinery a subject of significant interest for natural product discovery and bioengineering.
Introduction
This compound is a complex natural product originally isolated from Streptomyces atroolivaceus S-140.[1][2] Its biosynthesis is orchestrated by a large 61.3 kb gene cluster containing 27 genes.[3] This cluster encodes a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with a suite of tailoring enzymes responsible for the molecule's intricate structure, including its characteristic spiro-fused 1,3-dioxo-1,2-dithiolane moiety.[3] Heterologous expression of this BGC in a genetically tractable host, such as Streptomyces albus, offers a promising strategy for improving this compound titer, generating novel analogs through combinatorial biosynthesis, and facilitating mechanistic studies of its complex enzymatic machinery.[4][5]
Data Presentation
Table 1: Production of this compound and Analogs in Streptomyces atroolivaceus Strains
| Compound | Producing Strain | Production Titer (µg/mL) | Reference |
| This compound | S. atroolivaceus S-140 (Wild-Type) | 32 | [2] |
| LNM E1 | S. atroolivaceus SB3053 (ΔlnmA) | ~1.33 (from 6L culture) | [6] |
| LNM E2 | S. atroolivaceus SB3053 (ΔlnmA) | ~0.4 (from 6L culture) | [6] |
| LNM A1 | S. atroolivaceus SB3053 (ΔlnmA) | ~0.15 (from 6L culture) | [6] |
| LNM A2 | S. atroolivaceus SB3053 (ΔlnmA) | ~0.27 (from 6L culture) | [6] |
| LNM E1 | S. atroolivaceus SB3055 (ΔlnmZ) | ~1.5 (from 6L culture) | [6] |
| LNM Z1 | S. atroolivaceus SB3055 (ΔlnmZ) | ~0.73 (from 6L culture) | [6] |
| LNM Z2 | S. atroolivaceus SB3055 (ΔlnmZ) | ~0.15 (from 6L culture) | [6] |
| LNM Z3 | S. atroolivaceus SB3055 (ΔlnmZ) | ~0.07 (from 6L culture) | [6] |
Experimental Protocols
Protocol 1: Construction of a Streptomyces atroolivaceus S-140 Cosmid Library
This protocol outlines the steps for creating a genomic library from S. atroolivaceus S-140 in a cosmid vector, a crucial first step for cloning the large this compound BGC.
Materials:
-
Streptomyces atroolivaceus S-140
-
Cosmid vector (e.g., pKC505 or other suitable Streptomyces-E. coli shuttle vector)[7]
-
Restriction enzymes and T4 DNA ligase
-
Gigapack III XL packaging extract
-
E. coli host strain (e.g., XL1-Blue MR)
-
Appropriate antibiotics for selection
-
General molecular biology reagents and equipment
Methodology:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from S. atroolivaceus S-140 using a standard protocol for Streptomyces. Ensure minimal shearing of the DNA.
-
Partial Restriction Digest: Perform a partial digest of the genomic DNA with an appropriate restriction enzyme (e.g., Sau3AI) to generate fragments in the 35-45 kb range, suitable for cosmid cloning.
-
Vector Preparation: Digest the cosmid vector with a compatible restriction enzyme (e.g., BamHI) and dephosphorylate the ends to prevent self-ligation.
-
Ligation: Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA ligase.
-
In Vitro Packaging: Package the ligation mixture into lambda phage particles using a commercial packaging extract.
-
Transduction and Titer Determination: Transduce an appropriate E. coli host strain with the packaged cosmids. Plate the transduced cells on selective media to determine the library titer.
-
Library Storage: Store the cosmid library as a glycerol (B35011) stock at -80°C.
Protocol 2: Screening the Cosmid Library for the this compound BGC
This protocol describes how to identify cosmids containing the this compound BGC from the constructed library using a PCR-based screening approach.
Materials:
-
S. atroolivaceus S-140 cosmid library
-
PCR primers specific to genes within the this compound BGC (e.g., targeting NRPS or PKS domains)
-
Taq DNA polymerase and PCR reagents
-
Agarose (B213101) gel electrophoresis equipment
Methodology:
-
Primer Design: Design PCR primers that amplify a specific region of a known gene within the this compound BGC. For example, target a conserved domain of one of the PKS or NRPS genes.
-
Library Plating: Plate the cosmid library to obtain individual colonies.
-
Colony PCR: Perform colony PCR on individual colonies or pools of colonies to screen for the presence of the target gene.
-
Identification of Positive Clones: Identify positive clones by the presence of a PCR product of the expected size on an agarose gel.
-
Cosmid DNA Isolation and Verification: Isolate cosmid DNA from positive clones and verify the presence and integrity of the insert by restriction digestion and sequencing of the insert ends.
Protocol 3: Heterologous Expression of the this compound BGC in Streptomyces albus
This protocol details the transfer of the this compound BGC-containing cosmid into Streptomyces albus J1074 for heterologous expression.[5]
Materials:
-
E. coli S17-1 carrying the this compound BGC cosmid
-
Streptomyces albus J1074
-
ISP4 medium for conjugation
-
Appropriate antibiotics for selection (e.g., nalidixic acid and the antibiotic resistance marker on the cosmid)
-
Seed and production fermentation media
Methodology:
-
Conjugal Transfer: Perform intergeneric conjugal transfer of the this compound BGC-containing cosmid from E. coli S17-1 to S. albus J1074.
-
Grow E. coli S17-1 donor and S. albus J1074 recipient cultures to mid-log phase.
-
Mix the donor and recipient cells and plate on ISP4 medium.
-
Incubate to allow for conjugation.
-
Overlay the plates with selective antibiotics to select for S. albus exconjugants.
-
-
Verification of Exconjugants: Confirm the presence of the intact this compound BGC in the S. albus exconjugants by PCR and restriction analysis of isolated cosmid DNA.
-
Fermentation for this compound Production:
-
Seed Culture: Inoculate a spore suspension of the recombinant S. albus strain into a seed medium (e.g., glucose 1%, soluble starch 1%, beef extract 0.3%, yeast extract 0.5%, Bacto-tryptone 0.5%, CaCO₃ 0.2%, pH 7.2) and incubate at 28°C with shaking for 2 days.[6]
-
Production Culture: Inoculate the seed culture into a suitable production medium. A chemically defined medium supplemented with Zn²⁺ and a high porous polymer resin has been shown to be effective for the native producer.[2]
-
Incubate the production culture at 28-30°C with shaking for 5-7 days.
-
-
Extraction and Analysis:
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or by adsorption to a resin).
-
Analyze the extracts for the production of this compound and its analogs using HPLC, LC-MS, and NMR.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Cloning and Expression
Caption: Workflow for cloning and heterologous expression.
References
- 1. Discovery of the this compound family of natural products by mining actinobacterial genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic from Streptomyces: producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational engineering of Streptomyces albus J1074 for the overexpression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Plasmid cloning vectors for the conjugal transfer of DNA from Escherichia coli to Streptomyces spp. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Overcoming stability issues of Leinamycin in culture broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Leinamycin encountered during production in culture broth.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes related to product stability?
Low yields of this compound are often attributed to its inherent instability in aqueous environments, particularly in the culture broth during fermentation.[1] The primary issue is the degradation of the this compound molecule, which can occur before it is harvested and purified.
Q2: What is the main cause of this compound degradation in the culture broth?
This compound's structure contains a reactive 1,3-dioxo-1,2-dithiolane moiety. This group is susceptible to reaction with nucleophiles, such as thiols, which can be present in the fermentation medium or produced by the cells.[2][3] This can lead to the formation of inactive degradation products. Additionally, oxidative rearrangement of this compound precursors, such as this compound E1, can also contribute to a lower yield of the final active compound.[4]
Q3: How can I minimize the degradation of this compound during fermentation?
A key strategy to protect this compound from degradation in the culture broth is to remove it from the aqueous environment as it is produced. This can be effectively achieved by adding an adsorbent resin to the fermentation medium.[1][4]
Q4: What type of adsorbent resin is recommended, and how does it work?
Polymeric adsorbent resins, such as Diaion HP-20, are recommended.[4] These resins have a high affinity for hydrophobic molecules like this compound and will adsorb the antibiotic from the culture broth, thereby protecting it from degradation in the aqueous phase. The resin can then be harvested at the end of the fermentation, and the this compound can be eluted using a suitable solvent like methanol (B129727).[4]
Q5: When should I add the adsorbent resin to my culture?
It is recommended to add the adsorbent resin to the production medium approximately 12 hours after inoculation.[4] This timing allows for initial cell growth before sequestering the product.
Q6: Are there any specific fermentation medium components that can enhance this compound stability or production?
While specific stabilizers for the culture medium are not well-documented, the composition of the medium can influence yield. One study indicated that supplementation with Zn2+ in a chemically defined medium, along with the use of a high porous polymer resin, resulted in a significant accumulation of this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound in the culture supernatant. | This compound is unstable in the culture broth and has likely degraded. | Implement in-situ product recovery by adding an adsorbent resin (e.g., Diaion HP-20) to the fermentation medium. This will capture the this compound as it is produced, protecting it from degradation.[4] |
| Final product yield is still low even with the use of an adsorbent resin. | Suboptimal resin concentration, addition time, or inefficient elution. | Optimize the concentration of the adsorbent resin (a starting point is 4% w/v).[4] Also, optimize the time of resin addition (e.g., 12 hours post-inoculation).[4] Ensure efficient elution from the resin by using an appropriate solvent like methanol and consider multiple elution steps. |
| Presence of unknown peaks during HPLC analysis of the final product. | These may be degradation products of this compound. | Characterize these peaks using LC-MS to identify potential degradation products.[2] Review your fermentation and extraction procedures to identify potential causes of degradation, such as prolonged exposure to harsh pH or high temperatures during extraction. |
| Inconsistent batch-to-batch yields. | Variability in fermentation conditions affecting both production and degradation rates. | Tightly control fermentation parameters such as pH, temperature, and aeration. While specific optimal values for this compound stability are not published, maintaining consistent conditions is crucial for reproducible results. |
Experimental Protocols
In-Situ Product Recovery of this compound using Adsorbent Resin
This protocol is based on methodologies known to improve the stability and yield of this compound during fermentation.[4]
Materials:
-
Streptomyces atroolivaceus seed culture
-
Production medium (e.g., soluble starch 3%, corn steep solids 1%, KH₂PO₄ 0.05%, MgSO₄ 0.025%, ZnSO₄·7H₂O 0.004%, L-methionine 0.01%, vitamin B12 0.0001%, CaCO₃ 0.5%, pH 7.0)
-
Diaion HP-20 resin (or equivalent polymeric adsorbent resin)
-
Methanol
-
Phosphate (B84403) buffer (e.g., KH₂PO₄, pH 2.0)
Procedure:
-
Inoculate the production medium with a 5% inoculum from a 2-day old seed culture.
-
Incubate the culture in an orbital shaker at 28°C with shaking at 250 rpm.
-
After 12 hours of incubation, add sterile Diaion HP-20 resin to the culture to a final concentration of 4% (w/v).
-
Continue the fermentation for an additional 48 hours under the same conditions.
-
At the end of the fermentation, harvest the resin by centrifugation.
-
Wash the harvested resin with a phosphate buffer (e.g., KH₂PO₄, pH 2.0) to remove media components and cellular debris.
-
Extract the this compound from the resin by suspending it in methanol and agitating for a sufficient period.
-
Separate the resin from the methanol extract by centrifugation or filtration.
-
Concentrate the methanol extract in vacuo at a temperature not exceeding 37°C to obtain the crude this compound product.
-
Proceed with further purification steps as required.
Visualizations
Logical Workflow for Overcoming this compound Instability
Caption: Workflow for addressing this compound stability issues.
Proposed Degradation Pathway of this compound in the Presence of Thiols
References
- 1. This compound, a new antitumor antibiotic from Streptomyces: producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-independent DNA cleavage by a this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Leinamycin through fermentation optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Leinamycin. Our aim is to facilitate the optimization of this compound yield through detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces atroolivaceus culture is growing well (good biomass), but the this compound yield is low or negligible. What are the potential causes?
A1: This is a common issue in secondary metabolite production. Several factors could be at play:
-
Suboptimal Medium Composition: The balance of carbon, nitrogen, and phosphate (B84403) is critical. High concentrations of easily metabolized carbon sources can lead to rapid biomass accumulation but repress secondary metabolism.
-
Incorrect Fermentation Parameters: pH, temperature, dissolved oxygen, and agitation speed are crucial. Deviations from the optimal ranges for S. atroolivaceus can significantly hinder this compound biosynthesis.
-
This compound Instability: this compound is known to be unstable in culture broth. Without a method to capture the product as it is produced, it may be degrading over time.[1][2]
-
Lack of Precursors: The biosynthesis of this compound requires specific precursors, such as D-alanine. Insufficient availability of these building blocks can limit production.
Q2: What is the recommended strategy for improving this compound stability and recovery during fermentation?
A2: Due to the instability of this compound in the fermentation broth, in-situ product recovery is highly recommended. The addition of a high porous polymer resin, such as Diaion HP-20 (4% w/v), to the production medium approximately 12 hours after inoculation can effectively capture the this compound as it is produced, preventing degradation.[2][3] The resin can then be harvested and the this compound extracted with methanol (B129727).[3]
Q3: Can precursor supplementation enhance this compound yield?
A3: Yes, supplementing the fermentation medium with D-alanine, a key precursor in the this compound biosynthetic pathway, has been shown to improve production. The this compound biosynthetic gene cluster contains a discrete D-alanine-specific adenylation (A) protein (LnmQ) and a peptidyl carrier protein (PCP) (LnmP) that initiate the biosynthesis by incorporating D-alanine.
Q4: What are the key genes involved in this compound biosynthesis that could be targeted for genetic engineering to improve yield?
A4: The this compound biosynthetic gene cluster (lnm) in Streptomyces atroolivaceus S-140 spans approximately 61.3 kb and contains 27 genes.[4] A key target for yield improvement is the overexpression of positive regulatory genes. For instance, the overexpression of lnmO has been shown to lead to the overproduction of this compound.[5][6]
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Medium Composition | Verify and optimize the components of your seed and production media. | Follow the detailed "Experimental Protocol 1: Medium Optimization" to systematically test different carbon, nitrogen, and phosphate sources and their concentrations. |
| Incorrect Fermentation Parameters | Monitor and control key physical parameters throughout the fermentation process. | Refer to the "Optimized Fermentation Parameters for this compound Production" table below and adjust your fermenter settings accordingly. Ensure adequate aeration and agitation. |
| Product Instability | Implement an in-situ product recovery method. | Add a high porous polymer resin (e.g., Diaion HP-20) to the production medium to capture this compound. See "Experimental Protocol 3: In-Situ Product Recovery". |
| Insufficient Precursor Supply | Supplement the medium with the D-alanine precursor. | Follow "Experimental Protocol 2: D-Alanine Supplementation" to determine the optimal concentration and feeding time for D-alanine. |
| Strain Integrity Issues | Ensure the genetic stability of your S. atroolivaceus strain. | Revive a fresh culture from a validated glycerol (B35011) stock. Perform serial subculturing to check for any loss of productivity. |
Issue 2: Contamination of the Fermentation Culture
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inadequate Sterilization | Verify the effectiveness of your sterilization procedures for all media, glassware, and equipment. | Use a biological indicator (e.g., Bacillus stearothermophilus spore strips) to validate your autoclave's performance. Ensure proper sterilization of heat-sensitive components through filtration. |
| Poor Aseptic Technique | Review and reinforce aseptic techniques during inoculation and sampling. | Work in a laminar flow hood whenever possible. Use sterile techniques for all manipulations. |
| Contaminated Inoculum | Check the purity of your seed culture. | Streak a sample of the seed culture on an appropriate agar (B569324) medium to check for contaminants before inoculating the production fermenter. |
Quantitative Data Summary
Table 1: Recommended Media Composition for this compound Production
| Medium Type | Component | Concentration (% w/v unless specified) | Reference |
| Seed Medium | Glucose | 1.0 | [3] |
| Soluble Starch | 1.0 | [3] | |
| Beef Extract | 0.3 | [3] | |
| Yeast Extract | 0.5 | [3] | |
| Bacto-tryptone | 0.5 | [3] | |
| CaCO₃ | 0.2 | [3] | |
| Production Medium | Soluble Starch | 3.0 | [3] |
| Corn Steep Solids | 1.0 | [3] | |
| KH₂PO₄ | 0.05 | [3] | |
| MgSO₄ | 0.025 | [3] | |
| ZnSO₄·7H₂O | 0.004 | [3] | |
| L-methionine | 0.01 | [3] | |
| Vitamin B12 | 0.0001 | [3] | |
| CaCO₃ | 0.5 | [3] |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Potential Impact of Deviation | Reference |
| Temperature | 28 °C | Lower or higher temperatures can decrease enzyme activity and reduce yield. | [3] |
| pH | 7.0 - 7.2 | Deviations can inhibit key biosynthetic enzymes. | [3] |
| Agitation | 250 rpm | Affects nutrient mixing and oxygen transfer. Excessive shear can damage mycelia. | [3] |
| Inoculum Size | 5% (v/v) | A standardized inoculum size is crucial for reproducible fermentations. | [3] |
Experimental Protocols
Experimental Protocol 1: Medium Optimization Using One-Factor-at-a-Time (OFAT)
-
Baseline Fermentation: Prepare the production medium as described in Table 1 and run a baseline fermentation to establish a control yield of this compound.
-
Carbon Source Optimization:
-
Prepare several batches of the production medium, each with a different primary carbon source (e.g., glucose, glycerol, maltose) at a concentration of 3% (w/v), keeping all other components constant.
-
Inoculate and run the fermentations under standard conditions.
-
Measure the this compound yield for each carbon source and identify the optimal one.
-
-
Nitrogen Source Optimization:
-
Using the optimal carbon source from the previous step, prepare several batches of the medium with different nitrogen sources (e.g., yeast extract, soybean meal, peptone) at a concentration of 1% (w/v), keeping other components constant.
-
Inoculate and run the fermentations.
-
Measure the this compound yield to identify the optimal nitrogen source.
-
-
Phosphate Concentration Optimization:
-
Using the optimal carbon and nitrogen sources, vary the concentration of KH₂PO₄ (e.g., 0.01%, 0.05%, 0.1%, 0.2% w/v).
-
Inoculate and run the fermentations.
-
Measure the this compound yield to determine the optimal phosphate concentration.
-
-
Data Analysis: Compare the this compound yields from each experiment to determine the optimal concentration for each tested component.
Experimental Protocol 2: D-Alanine Supplementation
-
Prepare D-Alanine Stock Solution: Prepare a sterile stock solution of D-alanine (e.g., 1 M) in deionized water and filter-sterilize.
-
Set Up Fermentation Cultures: Inoculate several flasks containing the optimized production medium.
-
D-Alanine Addition:
-
Add different final concentrations of D-alanine (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM) to the fermentation flasks at the time of inoculation.
-
For fed-batch experiments, add the D-alanine at different time points (e.g., 24h, 48h, 72h) post-inoculation.
-
-
Incubation and Sampling: Incubate the flasks under standard fermentation conditions. Collect samples at regular intervals to monitor this compound production.
-
Quantification and Analysis: Quantify the this compound concentration in each sample to determine the optimal D-alanine concentration and feeding strategy.
Experimental Protocol 3: In-Situ Product Recovery and Quantification
-
Resin Preparation: Autoclave the required amount of Diaion HP-20 resin (4% w/v) in a saline solution.
-
Resin Addition: Aseptically add the sterile resin to the production medium 12 hours after inoculation.
-
Fermentation: Continue the fermentation under standard conditions.
-
Harvesting: At the end of the fermentation, harvest the resin by centrifugation.
-
Extraction: Wash the harvested resin with an acidic phosphate buffer (KH₂PO₄, pH 2.0) and then extract the this compound with methanol.[3]
-
Quantification by HPLC:
-
Concentrate the methanol extract in vacuo.
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) with UV detection at 320 nm.[3]
-
Use a C18 reverse-phase column.
-
Employ a linear gradient of acetonitrile (B52724) in an acidic aqueous buffer (e.g., pH 3.6 with acetic acid).[3]
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for systematic fermentation optimization.
Caption: Logical relationship for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new antitumor antibiotic from Streptomyces: producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Streptomyces: Still the Biggest Producer of New Natural Secondary Metabolites, a Current Perspective [mdpi.com]
- 6. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]
Navigating the Labyrinth of Leinamycin: A Technical Support Guide for Total Synthesis
For Immediate Release
[City, State] – [Date] – To aid researchers, scientists, and drug development professionals in the arduous journey of synthesizing the potent antitumor antibiotic Leinamycin, a comprehensive technical support center is now available. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during its multi-step total synthesis.
This compound's complex architecture, featuring a unique spiro-fused 1,3-dioxo-1,2-dithiolane moiety and an 18-membered macrolactam core, presents numerous synthetic hurdles. This guide, compiled from published data and expert analysis, aims to provide practical solutions to common and critical issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the landmark total synthesis by Fukuyama and Kanda.
1. Macrolactamization and Ring Closure
-
Question: I am experiencing low yields during the macrolactamization to form the 18-membered ring. What are the critical factors to consider?
-
Answer: The formation of the 18-membered macrolactam is indeed a challenging step, often plagued by competing intermolecular reactions and conformational constraints. Key factors to optimize are:
-
High Dilution: Employing high-dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization. Concentrations in the range of 0.001 M to 0.005 M are typically recommended.
-
Coupling Reagents: The choice of coupling reagent is critical. The Fukuyama-Kanda synthesis utilized diphenylphosphoryl azide (B81097) (DPPA) with triethylamine (B128534). Other reagents that have proven effective in complex macolactamizations include HATU, HBTU, and Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride). It is advisable to screen a variety of modern coupling reagents.
-
Temperature and Reaction Time: Careful optimization of temperature and reaction time is necessary. While some reactions benefit from elevated temperatures to overcome activation barriers, prolonged heating can lead to decomposition of sensitive intermediates. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal endpoint.
-
-
-
Question: I am observing significant formation of dimeric and oligomeric byproducts during macrolactamization. How can I minimize these?
-
Answer: The formation of dimers and oligomers is a classic sign that the concentration is too high, or the rate of intermolecular reaction is competing effectively with the intramolecular cyclization.
-
Syringe Pump Addition: A slow addition of the linear precursor to the reaction vessel containing the coupling reagents, using a syringe pump over several hours, can maintain a state of pseudo-high dilution and significantly reduce intermolecular side reactions.
-
Solvent Choice: The choice of solvent can influence the conformation of the linear precursor. A solvent that promotes a "folded" or pre-organized conformation amenable to cyclization can be beneficial. Toluene, THF, and DMF are common choices, and a solvent screen may be necessary.
-
-
2. Construction of the Spirocyclic 1,3-Dioxo-1,2-dithiolane Ring
-
Question: I am struggling with the stereoselective formation of the spirocyclic dithiolanone ring. What are the key challenges and how can I address them?
-
Answer: The construction of this unique spirocycle with the correct stereochemistry is arguably the most formidable challenge in the synthesis. The key is to control the facial selectivity of the intramolecular Michael addition.
-
Diastereoselectivity: In the Fukuyama-Kanda synthesis, the desired stereoisomer was obtained as the major product from an intramolecular sulfo-Michael addition. The diastereoselectivity is influenced by steric interactions between the substituents on the macrolactam ring and the approaching thiol nucleophile. MM2-level transition-state modeling was used to predict the favorable approach. If poor selectivity is observed, modifying protecting groups on the macrolactam to alter the steric environment could be a viable strategy.
-
Reaction Conditions: The choice of base and solvent for the Michael addition is critical. A non-coordinating base at low temperature is often preferred to minimize side reactions and enhance selectivity.
-
-
-
Question: The installation of the thiosulfonate group is proving to be problematic, with low yields and product instability. What are the recommended procedures?
-
Answer: The final oxidation of the 1,2-dithiolan-3-one to the corresponding 1,3-dioxo-1,2-dithiolane is a delicate transformation.
-
Oxidizing Agent: m-Chloroperbenzoic acid (m-CPBA) was successfully used for this oxidation. It is crucial to use a freshly prepared and purified sample of m-CPBA, as impurities can lead to side reactions. The stoichiometry of the oxidant must be carefully controlled to avoid over-oxidation.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to -20 °C) to control the reactivity of the oxidant and minimize decomposition of the product. Anhydrous conditions are also important.
-
Product Instability: The final this compound product is sensitive to light, heat, and nucleophiles. It should be handled with care, stored under an inert atmosphere at low temperatures, and protected from light. Purification should be performed rapidly, for example, using flash chromatography on silica (B1680970) gel with a carefully chosen solvent system.
-
-
Quantitative Data Summary
The following table summarizes key quantitative data from selected challenging steps in the total synthesis of this compound, primarily based on the Fukuyama and Kanda route.
| Reaction Step | Reagents and Conditions | Yield (%) | Key Challenges & Notes |
| Macrolactamization | DPPA, Et3N, DMF, high dilution | ~60% | Maintaining high dilution is critical to avoid oligomerization. Slow addition of the precursor is recommended. |
| Intramolecular Sulfo-Michael Addition | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | ~80% (desired epimer) | Diastereoselectivity is a major challenge, influenced by the macrocycle's conformation. A 10:1 ratio of desired to undesired epimer was reported. |
| Dithiolanone Ring Oxidation | m-CPBA, CH2Cl2, 0 °C | ~82% | Careful control of stoichiometry and temperature is crucial to prevent over-oxidation and decomposition. The product is sensitive. |
Experimental Protocols
1. Macrolactamization Protocol (Adapted from Fukuyama & Kanda)
A solution of the seco-acid precursor (1.0 eq) in dry DMF (to achieve a final concentration of ~0.001 M) is added via syringe pump over 12 hours to a solution of diphenylphosphoryl azide (DPPA, 1.5 eq) and triethylamine (2.0 eq) in dry DMF at room temperature under an argon atmosphere. The reaction mixture is stirred for an additional 24 hours. The solvent is removed under high vacuum, and the residue is purified by flash column chromatography on silica gel to afford the 18-membered macrolactam.
2. Dithiolanone Ring Formation and Oxidation Protocol (Adapted from Fukuyama & Kanda)
-
Intramolecular Sulfo-Michael Addition: To a solution of the thiol precursor (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to separate the diastereomers.
-
Oxidation to Thiosulfonate: To a solution of the dithiolanone (1.0 eq) in dichloromethane (B109758) at 0 °C is added m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise. The reaction is stirred at 0 °C for 1 hour. The mixture is then diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield this compound.
Visualizing the Synthetic Challenges
To better illustrate the logical flow of the synthetic strategy and highlight the critical junctures, the following diagrams are provided.
Caption: Key stages and challenges in the total synthesis of this compound.
Technical Support Center: Optimizing Leinamycin-Induced DNA Alkylation In Vitro
Welcome to the technical support center for optimizing in vitro DNA alkylation experiments using Leinamycin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing low or no DNA alkylation. What are the possible causes and solutions?
A1: Low or absent DNA alkylation can stem from several factors related to the activation of this compound, the integrity of your reagents, or the reaction conditions.
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure proper storage of this compound according to the manufacturer's instructions, typically at a low temperature and protected from light, to prevent degradation. |
| Suboptimal Thiol Activator Concentration | The concentration of the thiol activator (e.g., glutathione, dithiothreitol) is critical. While necessary for activation, excessive concentrations can lead to the inactivation of the reactive episulfonium ion intermediate. Titrate the thiol concentration to find the optimal ratio, starting with a this compound to thiol molar ratio of approximately 1:1.2 to 1:1.5.[1] |
| Degraded Thiol Activator | Thiol solutions are prone to oxidation. Always use freshly prepared thiol solutions for each experiment. |
| Incorrect Reaction Buffer pH | The activation of this compound and the stability of DNA are pH-dependent. The optimal pH for this compound activation is around 7.0.[1] Use a buffered solution such as HEPES-HCl or Tris-HCl to maintain a stable pH throughout the incubation. |
| Inappropriate Incubation Temperature | The reaction is temperature-sensitive. Incubate the reaction at 37°C for optimal results. Lower temperatures will significantly slow down the reaction rate. |
| Short Incubation Time | Ensure a sufficient incubation period for the reaction to proceed. A 30-minute incubation at 37°C has been shown to be effective for the complete consumption of 200 µM this compound with 1.2 equivalents of thiol.[1] However, optimization may be required depending on the specific concentrations of your reagents. |
| Degraded DNA | Verify the integrity of your DNA using gel electrophoresis. Degraded or single-stranded DNA is a poor substrate for this compound, which preferentially alkylates double-stranded DNA.[2] |
| Presence of Inhibitors | Ensure your reaction buffer is free from contaminants that may interfere with the reaction. For example, high salt concentrations can inhibit DNA alkylation by activated this compound.[2] |
Q2: My results are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to minor variations in experimental setup.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Small variations in the volumes of this compound, thiol activator, or DNA can lead to significant differences in results. Ensure your pipettes are calibrated and use precise pipetting techniques. |
| Temperature Fluctuations | Use a calibrated incubator or water bath to maintain a constant and accurate temperature during the incubation step. |
| Variations in Reagent Preparation | Prepare fresh solutions of reagents, especially the thiol activator, for each set of experiments to avoid variability due to degradation. |
| Inconsistent Oxygen Levels | While the initial activation of this compound is thiol-dependent, subsequent oxidative damage can be influenced by dissolved oxygen. For consistency in studying the alkylation mechanism specifically, consider de-gassing your buffers. |
Q3: I am observing significant DNA degradation or smearing on my gel. What is the cause and how can I prevent it?
A3: DNA degradation can be a result of the experimental conditions or the dual mechanism of this compound itself.
| Possible Cause | Recommended Solution |
| Nuclease Contamination | Ensure all your reagents, buffers, and equipment are nuclease-free. Use sterile, disposable plasticware whenever possible. |
| Oxidative DNA Damage | This compound can cause DNA damage through both alkylation and the generation of reactive oxygen species (ROS).[1] To specifically study alkylation, you can consider adding ROS scavengers to the reaction, although this may also interfere with the activation process. |
| Harsh DNA Extraction/Handling | After the reaction, handle the DNA gently. Avoid excessive vortexing. Use appropriate methods for stopping the reaction and purifying the DNA that minimize physical shearing. |
| Spontaneous Depurination | The this compound-guanine adduct is known to undergo unusually rapid depurination, which can lead to strand breaks.[3] Analyze samples promptly after the reaction or store them at appropriate low temperatures to minimize this effect. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound-induced DNA alkylation in vitro.
Q4: What is the optimal pH for this compound-induced DNA alkylation?
A4: The optimal pH for the thiol-triggered activation of this compound and subsequent DNA alkylation is approximately pH 7.0 .[1] It is recommended to use a biological buffer such as HEPES or Tris-HCl to maintain this pH throughout the experiment.
Q5: What is the recommended incubation temperature and time?
A5: For optimal reaction kinetics, an incubation temperature of 37°C is recommended. A common incubation time is 30 minutes , which has been shown to be sufficient for the reaction to proceed to completion under specific concentrations.[1] However, the optimal time may vary depending on the concentrations of this compound, DNA, and the thiol activator.
Q6: What type of thiol activator should I use, and at what concentration?
A6: Common thiol activators include glutathione (GSH) and dithiothreitol (DTT) . The concentration is a critical parameter. A molar ratio of This compound to thiol of 1:1.2 to 1:1.5 is a good starting point.[1] It is advisable to perform a concentration titration to determine the optimal ratio for your specific experimental conditions, as excess thiol can be detrimental to the reaction.
Q7: What type of DNA should I use as a substrate?
A7: this compound preferentially alkylates double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA).[2] Therefore, using high-quality, intact dsDNA, such as plasmid DNA or synthetic oligonucleotides that form a stable duplex, is recommended.
Q8: What is the sequence specificity of this compound?
A8: this compound exhibits a preference for alkylating guanine (B1146940) (G) residues, specifically the N7 position.[4] It shows a significant preference for the 5'-G in 5'-GG and 5'-GT sequences.[2]
Summary of Optimal Conditions
The following table summarizes the key quantitative parameters for optimizing this compound-induced DNA alkylation in vitro.
| Parameter | Optimal Value/Range | Notes |
| pH | ~7.0 | Use a biological buffer (e.g., 50 mM HEPES).[1] |
| Temperature | 37°C | Reaction rate is significantly lower at cooler temperatures. |
| This compound:Thiol Molar Ratio | 1:1.2 - 1:1.5 | Excess thiol can be inhibitory. Titration is recommended.[1] |
| Incubation Time | ~30 minutes | Dependent on reactant concentrations.[1] |
| DNA Substrate | Double-stranded DNA | Alkylation is much less efficient on single-stranded DNA.[2] |
| Salt Concentration | <100 mM | High salt concentrations can inhibit the reaction.[2] |
Detailed Experimental Protocol
This protocol provides a general framework for an in vitro this compound-induced DNA alkylation experiment followed by analysis using gel electrophoresis.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
High-quality double-stranded DNA (e.g., plasmid DNA at 1 mg/mL)
-
Thiol activator (e.g., Glutathione) stock solution (freshly prepared)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl)
-
Nuclease-free water
-
Reaction termination solution (e.g., EDTA to chelate any metal ions, or a suitable loading dye for immediate gel analysis)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining solution (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to bring the final volume to 20 µL.
-
2 µL of 10x Reaction Buffer (final concentration 1x).
-
X µL of dsDNA (e.g., 1 µg).
-
X µL of this compound stock solution (final concentration e.g., 50-200 µM).
-
-
Mix gently by pipetting.
-
-
Initiation of Reaction:
-
Initiate the alkylation reaction by adding X µL of freshly prepared thiol activator stock solution (final concentration to achieve the desired molar ratio with this compound).
-
Mix gently and immediately proceed to the incubation step.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a termination solution. For gel electrophoresis, this can be a loading dye containing EDTA and a density agent like glycerol.
-
-
Analysis by Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.
-
Stain the gel with a DNA staining solution and visualize the DNA bands under UV or blue light. Alkylated DNA may show a mobility shift compared to the untreated control. The appearance of smeared bands could indicate DNA strand scission.
-
Visualizations
Caption: Experimental workflow for in vitro this compound-induced DNA alkylation.
Caption: Simplified signaling pathway of this compound-induced DNA alkylation.
References
Technical Support Center: Troubleshooting Leinamycin Efficacy in Cancer Cell Lines
Welcome to the technical support center for Leinamycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the variable efficacy of this compound in different cancer cell lines. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (LNM) is a potent antitumor antibiotic originally isolated from Streptomyces atroolivaceus. It possesses a unique chemical structure, featuring an 18-membered macrolactam ring with a spiro-fused 1,3-dioxo-1,2-dithiolane moiety.[1][2] This unusual structure is critical for its anticancer activity. This compound has a dual mechanism of action:
-
DNA Damage: Upon activation by cellular thiols (like glutathione), this compound generates a reactive episulfonium ion that alkylates DNA, primarily at the N7 position of guanine.[3] This leads to the formation of abasic (AP) sites and subsequent DNA strand breaks, ultimately triggering cell death.[1][4][5]
-
Inhibition of Ribosome Biogenesis: Recent studies have identified the RNA-binding protein PNO1 (Partner of NOB1) as a key target of this compound. By binding to PNO1, this compound disrupts the maturation of the 40S ribosomal subunit, leading to a reduction in active polysomes and a significant decrease in protein synthesis in cancer cells.
Q2: We are observing low efficacy of this compound in our cancer cell line. What are the potential reasons?
A2: Low efficacy of this compound can be attributed to several factors related to the cancer cell line's specific biology:
-
Low Intracellular Thiol Levels: this compound requires reductive activation by cellular thiols.[3] Cell lines with inherently low levels of glutathione (B108866) or other thiols may not efficiently activate the drug, leading to reduced DNA alkylation and cytotoxicity.
-
High Reactive Oxygen Species (ROS) Levels (for this compound E1): The precursor, this compound E1, is activated by ROS.[3] Conversely, high levels of antioxidants in a cell line might quench the ROS needed for activation, reducing the efficacy of this specific compound.
-
Upregulated DNA Repair Pathways: Cancer cells can develop resistance to DNA-damaging agents by upregulating their DNA repair machinery. Studies in the MDA-MB-231 breast cancer cell line have shown that this compound can induce the expression of DNA repair genes, which may contribute to chemoresistance.[2] Cell lines with highly efficient Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways may be more resistant to this compound-induced DNA damage.[5]
-
Alterations in the PNO1 Pathway: Since PNO1 is a target of this compound, alterations in the expression or function of PNO1 or its associated proteins in the ribosome biogenesis pathway could affect drug sensitivity.
-
Drug Efflux: Although not specifically documented for this compound, overexpression of multidrug resistance (MDR) transporters is a common mechanism of resistance to anticancer drugs.
Q3: How can we troubleshoot the low efficacy of this compound in our experiments?
A3: Here is a step-by-step troubleshooting workflow:
Caption: A decision tree for troubleshooting low this compound efficacy.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound (LNM) and its precursor, this compound E1 (LNM E1), in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MiaPaCa | Pancreatic | Low nM range | [1][4] |
| MDA-MB-231 | Breast | Low nM range | [2] |
| LNCaP | Prostate | ~2 | |
| DU-145 | Prostate | Not specified | |
| AA8 | Chinese Hamster Ovary | Not specified | [5] |
| UV5 | Chinese Hamster Ovary (NER deficient) | More sensitive than AA8 | [5] |
| EM9 | Chinese Hamster Ovary (BER deficient) | >3-fold more sensitive than AA8 | [5] |
| xrs-5 | Chinese Hamster Ovary (V(D)J recombination deficient) | Similar to parental | [5] |
Table 2: IC50 Values of this compound E1 in Prostate Cancer Cell Lines
| Cell Line | Condition | IC50 (µM) | Reference |
| LNCaP | Basal ROS | > 10 | [3] |
| LNCaP | + R1881 (ROS inducer) | ~4 | [3] |
| LNCaP | + BE-3-3-3 (ROS inducer) | ~2 | [3] |
| DU-145 | Basal ROS | > 10 | [3] |
| DU-145 | + BE-3-3-3 (ROS inducer) | ~1 | [3] |
Signaling Pathways
This compound's mechanisms of action involve direct DNA damage and the disruption of ribosome biogenesis.
1. DNA Damage Pathway
The activation of this compound by cellular thiols leads to a cascade of events culminating in DNA damage.
Caption: this compound's activation and subsequent DNA damage cascade.
2. Ribosome Biogenesis Inhibition Pathway
This compound targets PNO1, a key player in the maturation of the 40S ribosomal subunit.
Caption: this compound's disruption of 40S ribosomal subunit maturation via PNO1 targeting.
Detailed Experimental Protocols
Here are detailed protocols for key experiments to assess this compound's efficacy and mechanism of action.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol measures the levels of intracellular ROS, which is relevant for the activation of this compound E1.
Materials:
-
Cancer cell line of interest
-
Phenol (B47542) red-free culture medium
-
This compound E1 stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of H2DCFDA (typically 10-20 µM) in pre-warmed, serum-free, phenol red-free medium.
-
Wash the cells once with warm PBS.
-
Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of phenol red-free medium containing the desired concentrations of this compound E1. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Readings can be taken at different time points to monitor the kinetics of ROS production.
-
For flow cytometry, cells are treated in suspension or trypsinized after treatment, then analyzed.
-
Protocol 3: Detection of DNA Strand Breaks using the Alkaline Comet Assay
This assay, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Comet assay slides (or pre-coated microscope slides)
-
Low melting point agarose (B213101) (LMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten LMA (at ~37°C) at a 1:10 (v/v) ratio.
-
Quickly pipette 75 µL of the cell/agarose mixture onto a Comet assay slide.
-
Place the slide flat at 4°C in the dark for 10-30 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids.
-
-
Alkaline Unwinding:
-
Gently rinse the slides with distilled water.
-
Immerse the slides in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
-
Electrophoresis:
-
Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes at 4°C. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using Comet assay software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or % DNA in the tail).
-
References
- 1. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Cytotoxicity of Leinamycin
Welcome to the technical support center for Leinamycin research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on strategies to mitigate its non-specific cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's cytotoxicity?
A1: this compound exhibits a dual mechanism of cytotoxicity. Its primary mode of action involves the reductive activation of its unique 1,3-dioxo-1,2-dithiolane moiety by intracellular thiols, such as glutathione (B108866) (GSH).[1][2] This activation triggers a cascade of reactions, leading to the formation of a highly reactive episulfonium ion that alkylates DNA, primarily at the N7 position of guanine (B1146940) bases.[1] This DNA alkylation results in the formation of abasic sites and subsequent DNA strand breaks, ultimately inducing apoptosis.[3][4][5] Additionally, the activation process generates reactive oxygen species (ROS), which contribute to oxidative DNA damage and cellular stress, further enhancing its cytotoxic effects.[3][4][5]
Q2: Why does this compound exhibit non-specific cytotoxicity?
A2: The non-specific cytotoxicity of this compound stems from its mechanism of activation. Since its activation is dependent on the presence of ubiquitous intracellular thiols like glutathione, it can be activated in both cancerous and healthy cells, leading to off-target toxicity.[2] This lack of tumor selectivity is a significant hurdle in its development as a therapeutic agent.
Q3: What are the primary strategies to reduce this compound's non-specific cytotoxicity?
A3: The main strategies focus on developing tumor-selective activation mechanisms. These include:
-
Prodrug Approach: The most promising strategy involves the use of this compound E1, a biosynthetic precursor of this compound.[1][6][7] this compound E1 is activated by reactive oxygen species (ROS), which are often found at elevated levels in the tumor microenvironment.[1][6][7] This ROS-dependent activation provides a degree of tumor selectivity, as the prodrug is preferentially converted to its active form in cancer cells.
-
Synthesis of Analogues: Researchers have synthesized various analogues of this compound to explore structure-activity relationships (SAR).[8][9] Modifications to the macrolide backbone or the dithiolane moiety can alter the compound's lipophilicity, cellular uptake, and activation kinetics, potentially leading to analogues with improved therapeutic windows.[8][9]
-
Drug Delivery Systems: Encapsulating this compound in nanoparticle or liposomal formulations can help to passively target the drug to tumor tissues through the enhanced permeability and retention (EPR) effect.[10][11] These delivery systems can also shield the drug from premature activation in circulation, reducing systemic toxicity.
Q4: What is this compound E1 and how does its activation differ from this compound?
A4: this compound E1 is a natural precursor to this compound that lacks the 1,3-dioxo-1,2-dithiolane ring.[1][6] Unlike this compound, which is reductively activated by thiols, this compound E1 is oxidatively activated by ROS.[1][6][7] This is a key advantage, as many cancer cells exhibit higher levels of oxidative stress and ROS compared to normal cells. This differential activation provides a basis for tumor-selective therapy.[1][6]
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and its Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa S3 | ~0.01 | [12] |
| A549 | Not Reported | ||
| MCF-7 | Not Reported | ||
| This compound E1 * | DU-145 | ~1.0 | [11] |
| LNCaP | ~2.0-4.0 | [11] | |
| This compound Analogue (Silyl-protected) | HeLa3 | More active than hydrophilic counterparts | [8] |
| This compound Analogue (C-8/C-4' modified) | A375, Raji, MCF7, T47D, SKBR, MDA-MB-231 | Varied (See reference for details) | [3] |
*Note: The cytotoxicity of this compound E1 is highly dependent on the intracellular ROS levels. The reported IC50 values were obtained under conditions of induced oxidative stress.[11]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound or its analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound or its analogues for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound or its analogues
-
LDH assay kit (containing substrate mix and stop solution)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the spontaneous release background.
Mandatory Visualizations
Caption: Thiol-dependent activation pathway of this compound leading to apoptosis.
Caption: ROS-dependent activation of the prodrug this compound E1 in tumor cells.
References
- 1. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Activated Anticancer Agents: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of this compound derivatives: modifications of C-8 hydroxy and C-9 keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Leinamycin Solubility and Formulation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Leinamycin, focusing on strategies to enhance its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent antitumor antibiotic produced by the bacterium Streptomyces atroolivaceus.[1][2] It possesses a unique 18-membered macrolactam structure containing a spiro-fused 1,3-dioxo-1,2-dithiolane moiety.[1][3] This complex structure contributes to its poor aqueous solubility, which presents a significant challenge for its development as a therapeutic agent, particularly for in vivo applications where dissolution in physiological fluids is crucial for bioavailability and efficacy.
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a DNA alkylating agent.[1] Its antitumor activity is triggered by activation in the presence of cellular thiols. This activation leads to the formation of a reactive episulfonium ion that alkylates the N7 position of guanine (B1146940) bases in DNA, ultimately causing DNA damage and cell death.[1][4]
Q3: What is this compound E1 and how does it differ from this compound?
A3: this compound E1 is a biosynthetic precursor of this compound.[1][2] Unlike this compound, which is activated by cellular thiols, this compound E1 is activated by reactive oxygen species (ROS).[1][2] This alternative activation mechanism is of interest in cancer therapy as many tumor cells exhibit higher levels of ROS compared to normal cells, potentially offering a degree of tumor selectivity.[2]
Q4: Are there general strategies to improve the solubility of poorly soluble compounds like this compound?
A4: Yes, several formulation strategies are commonly employed to enhance the solubility of poorly water-soluble drugs. These include:
-
Co-solvents: Using a mixture of a primary solvent in which the drug is soluble (e.g., DMSO, ethanol) and an aqueous buffer.
-
Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have improved aqueous solubility.
-
Particle size reduction: Decreasing the particle size of the drug to increase its surface area and dissolution rate.
-
Solid dispersions: Dispersing the drug in a solid polymer matrix.
Troubleshooting Guide
Issue: My this compound is precipitating out of solution when I dilute my organic stock with an aqueous buffer for my in vivo study.
-
Possible Cause: The concentration of the organic co-solvent may be too low in the final formulation to maintain this compound's solubility in the aqueous environment. The final concentration of this compound may also be too high for the chosen vehicle.
-
Troubleshooting Steps:
-
Optimize Co-solvent Ratio: Gradually increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation. Be mindful of the potential toxicity of the solvents in your animal model.
-
Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween 80 or Cremophor EL, to the formulation. Surfactants can help to stabilize the drug in the aqueous phase and prevent precipitation.
-
Reduce Final Concentration: If possible, lower the final concentration of this compound in your dosing solution.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.
-
pH Adjustment: Although less common for this class of molecules, investigating the effect of pH on this compound's stability and solubility in your formulation could be beneficial.
-
Issue: I am observing toxicity in my animal model that does not seem to be related to this compound's primary effect.
-
Possible Cause: The vehicle used to dissolve the this compound may be causing toxicity. High concentrations of organic solvents like DMSO can have toxic effects in vivo.
-
Troubleshooting Steps:
-
Vehicle Toxicity Control Group: Always include a control group of animals that receives only the vehicle to assess its baseline toxicity.
-
Minimize Organic Solvent Concentration: Use the lowest possible concentration of organic solvents required to keep this compound in solution. Refer to the recommended formulation protocol below for a starting point.
-
Consider Alternative Solvents/Excipients: Explore the use of less toxic co-solvents such as polyethylene (B3416737) glycol 300 (PEG300) or propylene (B89431) glycol. Lipid-based formulations can also be an option to reduce reliance on organic solvents.
-
Monitor for Solvent-Specific Toxicities: Be aware of the known toxicities of the solvents you are using. For example, high doses of DMSO can cause hemolysis and inflammation.
-
Quantitative Data
Table 1: Example of an In Vivo Formulation for this compound
| Component | Percentage in Final Formulation |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
This formulation is provided as a reference. Optimization may be necessary based on the specific experimental requirements.[5]
Experimental Protocols
Protocol: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a method for preparing a this compound solution suitable for intraperitoneal injection in mice, based on a commonly used formulation for poorly soluble drugs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare the this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, if your final desired concentration in the dosing solution is 2 mg/mL, you could prepare a 40 mg/mL stock solution in DMSO.[5]
-
Ensure the this compound is completely dissolved by gentle vortexing or brief sonication.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, prepare the vehicle mixture by combining PEG300, Tween 80, and saline/PBS in the desired ratios. For the formulation in Table 1, you would mix 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline/PBS for a total of 950 µL of vehicle.[5]
-
-
Prepare the Final Dosing Solution:
-
Slowly add the this compound stock solution (e.g., 50 µL of a 40 mg/mL stock) to the vehicle mixture while vortexing.[5] This slow addition to a larger volume of the vehicle helps to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate. If necessary, warm the solution slightly (to no more than 37°C) or sonicate briefly to aid dissolution.
-
-
Administration:
-
Administer the freshly prepared this compound formulation to the animals via the desired route (e.g., intraperitoneal injection) at the calculated dose.
-
Due to potential stability issues in aqueous solutions, it is recommended to prepare the final dosing solution fresh for each day of use.
-
Visualizations
Signaling Pathway Diagrams
Caption: Activation pathways of this compound and this compound E1 leading to DNA alkylation.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the preparation of a this compound formulation.
References
- 1. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. This compound | TargetMol [targetmol.com]
Technical Support Center: Overcoming Leinamycin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Leinamycin in their cancer cell experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antitumor antibiotic that exerts its cytotoxic effects through DNA alkylation.[1][2] Its activation is dependent on cellular thiols, such as glutathione (B108866) (GSH), which trigger a cascade of reactions leading to the formation of a reactive episulfonium ion.[3][4] This ion then alkylates the N7 position of guanine (B1146940) residues in the DNA, leading to DNA damage, strand breaks, and ultimately, apoptosis.[3][4][5]
Q2: We are observing a decrease in sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors. Based on its mechanism of action, the most likely resistance mechanisms include:
-
Increased DNA Repair: Upregulation of DNA repair pathways, specifically Nucleotide Excision Repair (NER) and Base Excision Repair (BER), can efficiently remove this compound-induced DNA adducts, leading to cell survival.[6]
-
Altered Cellular Thiol Levels: Since this compound requires activation by cellular thiols, a decrease in the intracellular concentration of molecules like glutathione (GSH) can lead to reduced drug activation and consequently, resistance.[7][8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and limiting its access to DNA.[10][11][12][13]
-
Target Modification: While less common for DNA alkylating agents, changes in chromatin structure or DNA accessibility could potentially hinder this compound's ability to bind to its target guanine residues.
Q3: How can we experimentally confirm if our cells have developed resistance to this compound?
The most direct way is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Issue 1: Suspected Resistance due to Increased DNA Repair
Symptoms:
-
Increased IC50 value for this compound.
-
Reduced levels of DNA damage (e.g., fewer DNA strand breaks as measured by a Comet assay) at equivalent this compound concentrations compared to sensitive cells.
-
Cells recover and resume proliferation after transient exposure to this compound.
Troubleshooting Steps:
-
Assess DNA Repair Pathway Activity: Measure the activity of the NER and BER pathways. An increased capacity to repair DNA damage is a strong indicator of this resistance mechanism.
-
Gene Expression Analysis: Use qRT-PCR or Western blotting to quantify the expression levels of key genes and proteins involved in the NER and BER pathways (e.g., ERCC1, XPA, OGG1, APEX1).
-
Combination Therapy: Consider co-administering this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors for BER pathway hyperactivation) to see if sensitivity can be restored.
Issue 2: Suspected Resistance due to Altered Cellular Thiol Levels
Symptoms:
-
Increased IC50 value for this compound.
-
Correlation between lower intracellular glutathione (GSH) levels and decreased this compound sensitivity.
Troubleshooting Steps:
-
Measure Intracellular GSH: Quantify the intracellular GSH concentration in both sensitive and potentially resistant cells.
-
Modulate GSH Levels:
-
To confirm dependence on GSH for activation, deplete intracellular GSH using L-buthionine-(S,R)-sulfoximine (BSO) and assess if this further increases resistance to this compound.
-
Conversely, increasing intracellular GSH levels with precursors like N-acetylcysteine (NAC) may sensitize resistant cells.[4]
-
-
Consider this compound E1: If resistance is due to low thiol levels, switching to this compound E1, a precursor activated by reactive oxygen species (ROS), may be a viable strategy, as many cancer cells have elevated ROS levels.[14][15][16]
Issue 3: Suspected Resistance due to Increased Drug Efflux
Symptoms:
-
Increased IC50 value for this compound.
-
Lower intracellular accumulation of this compound in resistant cells compared to sensitive cells.
Troubleshooting Steps:
-
Measure Intracellular Drug Concentration: Use techniques like LC-MS/MS to determine the intracellular concentration of this compound in sensitive versus resistant cells after a defined incubation period.
-
Use Efflux Pump Inhibitors: Treat resistant cells with broad-spectrum ABC transporter inhibitors (e.g., verapamil, cyclosporin (B1163) A) in combination with this compound. A restoration of sensitivity would suggest the involvement of efflux pumps.
-
Identify Specific Transporters: If efflux is confirmed, use techniques like qRT-PCR or Western blotting to identify which ABC transporter (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) is overexpressed in the resistant cells.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating this compound resistance.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive | 10 | 1 |
| Resistant Sub-line | 150 | 15 |
Table 2: Gene Expression Analysis of DNA Repair Genes
| Gene | Fold Change in mRNA Expression (Resistant vs. Sensitive) |
| ERCC1 | 5.2 |
| XPA | 4.8 |
| OGG1 | 3.5 |
| APEX1 | 4.1 |
Table 3: Intracellular Glutathione and this compound Concentration
| Cell Line | Intracellular GSH (µmol/g protein) | Intracellular this compound (ng/10^6 cells) |
| Parental Sensitive | 8.5 | 50 |
| Resistant Sub-line | 3.2 | 12 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Nucleotide Excision Repair (NER) and Base Excision Repair (BER) Activity using a Comet-based Assay
This protocol is adapted from established methods for measuring DNA repair capacity.[17]
-
Prepare Cell Extracts: Prepare nuclear or whole-cell extracts from both sensitive and resistant cells.
-
Prepare DNA Substrate: Use plasmid DNA containing specific lesions. For NER, use UV-C irradiated plasmids. For BER, use plasmids with oxidative damage (e.g., 8-oxoguanine).
-
Repair Reaction: Incubate the damaged plasmid DNA with the cell extracts, dNTPs, and ATP for a defined period.
-
Comet Assay: Embed the reaction mixture in agarose (B213101) on a microscope slide, lyse the cells/nuclei, and perform electrophoresis.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. The extent of the "comet tail" is proportional to the number of DNA breaks, and a reduction in the tail length over time indicates repair activity.
Protocol 3: Quantification of Intracellular Glutathione (GSH)
-
Cell Lysis: Harvest a known number of cells and lyse them in a suitable buffer.
-
Derivatization: React the free thiols in the lysate with a fluorescent labeling agent (e.g., monobromobimane).
-
Quantification: Separate the derivatized GSH from other cellular components using HPLC and quantify the fluorescence signal.
-
Standard Curve: Generate a standard curve with known concentrations of GSH to determine the absolute concentration in the cell lysates.
Protocol 4: Measurement of Intracellular this compound Concentration by LC-MS/MS
This protocol is a general guide and may require optimization for this compound.[18]
-
Cell Treatment and Lysis: Treat a known number of cells with this compound for a specific time. Wash the cells with ice-cold PBS to remove extracellular drug and then lyse the cells.
-
Extraction: Extract this compound from the cell lysate using an appropriate organic solvent.
-
LC-MS/MS Analysis: Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry system.
-
Quantification: Use a standard curve of known this compound concentrations to quantify the amount of drug in the sample. Normalize the result to the number of cells.
Visualizations
Caption: Overview of this compound's mechanism of action and potential resistance pathways.
Caption: A logical workflow for troubleshooting this compound resistance in cancer cells.
Caption: The role of DNA repair pathways in conferring resistance to this compound.
References
- 1. Noncovalent DNA binding drives DNA alkylation by this compound: evidence that the Z,E-5-(thiazol-4-yl)-penta-2,4-dienone moiety of the natural product serves as an atypical DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Sequence specificity of DNA alkylation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione Facilitates Antibiotic Resistance and Photosystem I Stability during Exposure to Gentamicin in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical role of glutathione in determining apoptosis sensitivity and resistance in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]
- 10. Multiple transporters are involved in natamycin efflux in Streptomyces chattanoogensis L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | PLOS Pathogens [journals.plos.org]
- 12. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of DNA base and nucleotide excision repair activities in mammalian cells and tissues using the comet assay--a methodological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Leinamycin Purification Protocols
Welcome to the technical support center for refining Leinamycin (LNM) purification protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your purification strategies and increase the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for isolating this compound from the fermentation broth?
A1: The initial isolation of this compound from Streptomyces atroolivaceus fermentation broth typically involves adsorption of the compound onto a polymeric resin directly added to the culture. Diaion HP-20 resin is commonly used for this purpose. After fermentation, the resin is harvested, washed, and then the this compound is eluted with an organic solvent like methanol (B129727). This initial step helps to concentrate the product and remove many water-soluble impurities.
Q2: What type of chromatography is most effective for purifying this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for the purification of this compound. C18 columns are the standard choice for the stationary phase, offering good retention and separation of this compound from its related analogs and impurities.
Q3: What are the typical mobile phases used in RP-HPLC for this compound purification?
A3: The mobile phases for this compound purification typically consist of a mixture of an aqueous buffer and an organic solvent. Common mobile phases include gradients of acetonitrile (B52724) or methanol in water. The aqueous phase is often buffered, for example, with potassium phosphate (B84403) at a slightly acidic pH (e.g., pH 4.0), to ensure consistent ionization of the molecule and improve peak shape.
Q4: What is the optimal detection wavelength for this compound during HPLC?
A4: this compound has a characteristic UV absorbance, and a detection wavelength of 320 nm is commonly used for its monitoring during HPLC purification.[1]
Q5: Is this compound stable during purification and storage?
A5: this compound is known to be unstable, particularly in the culture broth and in the presence of thiols.[1] The unique 1,3-dioxo-1,2-dithiolane moiety in its structure is susceptible to degradation. While specific data on its stability at various pH and temperature conditions is limited in publicly available literature, it is generally advisable to perform purification steps at controlled, cool temperatures and to store the purified compound under inert gas and protected from light at low temperatures (-20°C or below).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
HPLC & Purification Issues
Q6: My HPLC chromatogram shows broad peaks for this compound. What could be the cause and how can I fix it?
A6: Broad peaks in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Cause: Column overload.
-
Solution: Reduce the amount of sample injected onto the column. You can either dilute your sample or decrease the injection volume.
-
-
Cause: Incompatible sample solvent.
-
Solution: Ideally, your sample should be dissolved in the initial mobile phase. If your sample is dissolved in a stronger solvent than the mobile phase, it can cause peak broadening.
-
-
Cause: Extra-column volume.
-
Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume.
-
-
Cause: Low flow rate.
-
Solution: Each column has an optimal flow rate. Check the manufacturer's recommendation and ensure you are operating within the optimal range.
-
Q7: I am observing peak tailing for my this compound peak. What are the possible reasons and solutions?
A7: Peak tailing is a common issue in HPLC and can be caused by:
-
Cause: Secondary interactions with the stationary phase.
-
Solution: The addition of a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), can help to reduce tailing by masking active sites on the silica (B1680970) support of the column.
-
-
Cause: Column contamination or degradation.
-
Solution: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent or, if the problem persists, replace the column.
-
-
Cause: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase can affect the ionization state of this compound. Experiment with adjusting the pH of your aqueous buffer to find the optimal condition for symmetrical peak shape.
-
Q8: I am seeing several closely eluting peaks around my main this compound peak. How can I improve the resolution?
A8: Improving the resolution of closely eluting peaks, which could be this compound analogs or isomers, often requires optimization of the HPLC method:
-
Solution:
-
Gradient Optimization: A shallower gradient (a slower increase in the organic solvent concentration over a longer time) can improve the separation of closely eluting compounds.
-
Mobile Phase Composition: Trying a different organic solvent (e.g., switching from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.
-
Column Chemistry: If resolution is still an issue, consider trying a different C18 column from another manufacturer, as subtle differences in the silica backbone and bonding chemistry can affect selectivity. You could also explore columns with different stationary phases, such as a C8 or a phenyl column.
-
Temperature: Operating the column at a slightly elevated and controlled temperature can sometimes improve peak shape and resolution.
-
Impurity and Stability Issues
Q9: What are the common impurities or byproducts I might encounter during this compound purification?
A9: During the fermentation of Streptomyces atroolivaceus, several related compounds and degradation products of this compound can be produced. These include various this compound analogs which have been identified in mutant strains and may also be present in smaller quantities in wild-type cultures. Additionally, degradation products can form, especially if the molecule is exposed to thiols or harsh pH conditions during extraction and purification.
Q10: How can I prevent the degradation of this compound during the purification process?
A10: To minimize degradation, consider the following precautions:
-
Avoid Thiols: Keep the purification workflow free of thiol-containing reagents (e.g., dithiothreitol, β-mercaptoethanol).
-
Control Temperature: Perform all purification steps, especially solvent evaporation, at low temperatures.
-
Control pH: Use buffered mobile phases to maintain a stable pH during chromatography. Based on general stability principles for similar molecules, a slightly acidic to neutral pH is likely to be optimal.
-
Protect from Light: Work with amber-colored vials and minimize exposure to direct light.
-
Work Quickly: Process the samples as quickly as possible to reduce the time this compound is in solution.
Data Presentation
Table 1: Example HPLC Parameters for this compound Purification
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 10 x 250 mm (Semiprep) |
| Mobile Phase A | 25 mM KH₂PO₄, pH 4.0 | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 30 min | 30-70% B over 40 min |
| Flow Rate | 0.6 mL/min | 4.0 mL/min |
| Detection | 320 nm | 320 nm |
| Reference | [1] | General knowledge |
Experimental Protocols
Protocol 1: Initial Extraction of this compound from Fermentation Broth
-
To the Streptomyces atroolivaceus culture, add Diaion HP-20 resin (or a similar polymeric adsorbent resin) and continue the fermentation for a specified period to allow for adsorption of this compound.
-
After fermentation, harvest the resin by filtration or centrifugation.
-
Wash the resin with water to remove salts and water-soluble impurities.
-
Elute the this compound from the resin using methanol.
-
Concentrate the methanolic extract under reduced pressure at a low temperature.
-
The resulting crude extract can then be further purified by HPLC.
Protocol 2: RP-HPLC Purification of this compound
-
Column: A C18 reversed-phase column is recommended. The dimensions will depend on the scale of purification (analytical, semi-preparative, or preparative).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 25 mM potassium phosphate, adjusted to pH 4.0 with phosphoric acid). Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B).
-
Inject the dissolved crude extract (filtered through a 0.22 µm syringe filter).
-
Run a linear gradient from the initial conditions to a higher concentration of Mobile Phase B (e.g., 20% to 80% B over 30 minutes).
-
Monitor the elution at 320 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
Mandatory Visualization
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for common HPLC peak issues.
References
Technical Support Center: Method Refinement for Consistent Results in DNA Cleavage Assays
Welcome to the technical support center for DNA cleavage assays. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during DNA cleavage assays, presented in a question-and-answer format.
Problem 1: No or Low DNA Cleavage Observed
-
Question: My gel shows a high proportion of uncut substrate DNA, even in my positive control. What could be the cause?
-
Answer: This common issue can stem from several factors related to the core components of your reaction.
-
Inactive Enzyme: The enzyme (e.g., restriction enzyme, topoisomerase, Cas9) may have lost activity due to improper storage or handling. Enzymes should be stored at -20°C or lower in a non-frost-free freezer to prevent temperature fluctuations, and aliquoting the enzyme can minimize freeze-thaw cycles.[1] To confirm activity, test the enzyme with a control plasmid known to be cleaved efficiently.
-
Suboptimal Reaction Conditions: The buffer composition, incubation temperature, or time may not be optimal for your specific enzyme. For instance, some endonucleases have maximal activity within a narrow range of MgCl₂ concentrations (e.g., 5-10 mM), with higher concentrations being inhibitory.[2] Similarly, temperature can significantly impact efficiency, with some enzymes working best at 37°C while others, like those from thermophilic organisms, require higher temperatures.[2][3] Incubation times may also need to be extended, as some enzymes cleave certain recognition sites more slowly.[4]
-
Inhibitors in the DNA Preparation: Contaminants from DNA purification, such as high salt concentrations from spin columns, phenol, or ethanol, can inhibit enzyme activity.[4] It is recommended that the DNA solution constitute no more than 25% of the final reaction volume to minimize inhibitor concentration.[4] To test for inhibitors, you can perform a control reaction with a clean DNA substrate and your experimental DNA; if the control DNA is not cleaved, an inhibitor is likely present.[4]
-
DNA Methylation: DNA methylation can block the cleavage activity of certain restriction enzymes.[4] If your DNA was isolated from a bacterial strain with active Dam or Dcm methyltransferases, or from eukaryotic cells with CpG methylation, this could be the issue. PCR products are not methylated and can serve as a suitable control.[4]
-
Supercoiled DNA: Some enzymes have difficulty cleaving supercoiled DNA efficiently and may require higher enzyme concentrations.[4]
-
-
Problem 2: Unexpected Cleavage Pattern or "Smeared" Gel
-
Question: My gel shows bands of unexpected sizes or a smear instead of distinct bands. What is happening?
-
Answer: Unexpected bands or smearing can indicate a variety of issues, from off-target activity to sample degradation.
-
Star Activity: Some restriction enzymes can cleave at non-cognate sites under non-optimal conditions, a phenomenon known as star activity.[4] This can be caused by high glycerol (B35011) concentrations, incorrect buffer ionic strength, or prolonged incubation times. Using a high-fidelity version of the enzyme, if available, can mitigate this issue.[4]
-
Nuclease Contamination: Contamination with other nucleases in your enzyme preparation or buffers can lead to random DNA degradation, resulting in a smear on the gel.[1] To check for this, incubate your DNA substrate with the reaction buffer alone; if degradation occurs, the buffer is likely contaminated.[1]
-
Enzyme Binding: Some enzymes bind very tightly to the DNA and may not dissociate after cleavage, which can cause smearing on the gel.[4] Adding a final concentration of 0.1–0.5% SDS to the loading dye can help dissociate the enzyme from the DNA.[4] In other cases, such as with Cas9, the enzyme can remain bound to the DNA post-cleavage, and a proteinase K digestion step (e.g., at 65°C for 15 minutes) may be necessary to release the DNA fragments for visualization.[5]
-
-
Problem 3: Inconsistent Results Between Replicates
-
Question: I am observing significant variability in cleavage efficiency between my experimental replicates. How can I improve consistency?
-
Answer: Inconsistent results often point to issues with experimental setup and pipetting accuracy.
-
Pipetting Errors: Small volumes of enzyme or other reagents can be difficult to pipette accurately, leading to variability. Using master mixes for your reactions can help ensure that each replicate receives the same concentration of components.
-
Reaction Homogeneity: Ensure all components are thoroughly mixed before incubation. Vortex solutions gently and spin them down before adding them to the reaction.
-
Temperature Consistency: Use a water bath or a reliable heat block to ensure a consistent incubation temperature for all samples. Temperature gradients in a heat block can lead to variable enzyme activity.
-
DNA Quantification: Inaccurate quantification of the starting DNA material can lead to inconsistent results. Use a reliable method for DNA quantification, such as fluorometry, which is more specific for DNA than spectrophotometry.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical controls to include in a DNA cleavage assay?
-
A1: To ensure the validity of your results, the following controls are essential:
-
DNA Substrate Only: This control checks for any pre-existing nicking or degradation of your DNA.[1]
-
Negative Control (DNA + Enzyme, No Inhibitor/Guide RNA): This establishes the baseline level of cleavage by the enzyme under the assay conditions.[1]
-
Positive Control (DNA + Enzyme + Known Activator/Inhibitor): This confirms that the assay is working as expected. For example, in a topoisomerase I inhibitor screen, Camptothecin (CPT) is a standard positive control.[1]
-
Solvent Control (DNA + Enzyme + Solvent): If your test compounds are dissolved in a solvent like DMSO, this control is necessary to ensure the solvent itself does not affect enzyme activity.[1]
-
-
-
Q2: How can I quantify the results of my DNA cleavage assay?
-
A2: Quantification can be achieved through several methods:
-
Gel Densitometry: After running your cleavage products on an agarose (B213101) or polyacrylamide gel, the intensity of the DNA bands can be measured using software like ImageJ.[7] The percentage of cleavage can be calculated using the formula: [% Cleavage = (Sum of cleaved band intensities) / (Sum of cleaved and parental band intensities)] x 100%.[8]
-
Fluorometry: This method is more sensitive than spectrophotometry and uses DNA-specific dyes like Hoechst 33258 for more accurate quantification.[6]
-
Real-time Assays: For some applications, real-time monitoring of DNA cleavage is possible using fluorescence-based methods, which can provide kinetic data.[9]
-
-
-
Q3: What factors influence the cleavage efficiency of CRISPR-Cas9?
-
A3: The efficiency of CRISPR-Cas9-mediated DNA cleavage is influenced by several factors:
-
sgRNA Sequence: The nucleotide sequence of the single-guide RNA, particularly in the regions proximal and distal to the Protospacer Adjacent Motif (PAM), significantly affects cleavage efficiency.[10][11][12]
-
GC Content: The GC content of the sgRNA and the target DNA can impact the stability of the R-loop and, consequently, cleavage efficiency.[13][10][11][12]
-
Chromatin Accessibility: The state of the chromatin at the target site can influence the ability of the Cas9-sgRNA complex to bind and cleave the DNA.[13][10][11][12] Actively transcribed genes with open chromatin at their transcription start sites are generally more accessible to endonuclease cleavage.[14]
-
sgRNA Secondary Structure: The secondary structure of the sgRNA can affect its interaction with Cas9 and the target DNA, thereby influencing cleavage efficiency.[15][11]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing DNA cleavage assays.
Table 1: General Reaction Condition Optimization
| Parameter | Recommended Range | Notes | Source |
| Enzyme Concentration | Titrate for optimal results | Too much enzyme can lead to high background or star activity. | [1][4] |
| DNA Concentration | 1 µg in 50 µL reaction | Excess DNA can lead to incomplete cleavage. | [4] |
| MgCl₂ Concentration | 5-10 mM | Some enzymes are inhibited by higher concentrations. | [2] |
| Incubation Time | 1-2 hours | May need to be extended for some enzymes or cleavage sites. | [4] |
| pH | 6.0-10.5 | Optimal pH varies by enzyme. | [2] |
| Temperature | 37-70°C | Dependent on the specific enzyme being used. | [2] |
Table 2: Factors Influencing CRISPR-Cas9 Cleavage Efficiency
| Factor | Observation | Impact on Efficiency | Source |
| GC Content (PAM-proximal) | Lower than 56% | Decreases efficiency | [11] |
| GC Content (PAM-distal) | 51-100% | Increases efficiency | [11] |
| sgRNA Spacer Nucleotides | T, G, or A at positions 2, 3, and 6 | Lower efficiency | [11] |
Experimental Protocols
Protocol 1: General Restriction Enzyme DNA Cleavage Assay
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10X reaction buffer
-
1 µg of DNA substrate
-
1 µL of restriction enzyme (typically 10-20 units)
-
-
Mixing: Gently mix the reaction by pipetting up and down, then centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (usually 37°C) for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding 10 µL of 6X loading dye containing a chelating agent like EDTA.
-
Analysis: Load the entire reaction mixture onto an agarose gel and perform electrophoresis to separate the DNA fragments. Visualize the bands using a UV transilluminator.
Protocol 2: Topoisomerase I DNA Cleavage Assay for Inhibitor Screening
This protocol is adapted for identifying compounds that stabilize the Top1-DNA cleavage complex.[16]
-
DNA Substrate Preparation: Use a 3'-radiolabeled DNA oligonucleotide containing a high-affinity Top1 cleavage site.[16][17]
-
Reaction Mixture: In a final volume of 20 µL, combine:
-
10X TGS buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 1.5 mg/ml BSA)
-
Radiolabeled DNA substrate
-
Purified human Topoisomerase I
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the cleavage/religation equilibrium to be reached.
-
Termination: Stop the reaction by adding 2 µL of 2% SDS and 1 µL of 250 mM EDTA.
-
Proteinase K Treatment: Add proteinase K and incubate at 37°C for 30 minutes to digest the Top1 enzyme.
-
Gel Electrophoresis: Add loading buffer and resolve the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the cleaved DNA fragments.
Visualizations
Caption: Troubleshooting logic for DNA cleavage assays.
Caption: Workflow for a Topoisomerase I inhibitor cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Temperature-Dependent DNA Cleavage by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchfly.com [benchfly.com]
- 5. In vitro Cas9 digestion / cleavage assay fail [groups.google.com]
- 6. Quantification of DNA [qiagen.com]
- 7. Machine learning based predictive analysis of DNA cleavage induced by diverse nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A real-time assay for monitoring nucleic acid cleavage by quadruplex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. EPIC-Seq - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the regioselectivity in the synthesis of Leinamycin fragments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of Leinamycin fragments, with a particular focus on overcoming challenges related to regioselectivity.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Regioselectivity in Lewis Acid-Catalyzed Epoxide Opening
Question: I am attempting a titanium(IV) isopropoxide-mediated opening of a 2,3-epoxy alcohol intermediate, a key step in synthesizing the DNA-damaging fragment of this compound. However, my reaction yields a mixture of regioisomers instead of selectively attacking the C3 position. How can I improve the regioselectivity?[1]
Answer: Poor regioselectivity in the ring-opening of 2,3-epoxy alcohols is a common issue. The outcome is highly dependent on the coordination of the Lewis acid, the nucleophile, and the substrate. The goal is to favor nucleophilic attack at the C3 position over the C2 position.
Potential Causes and Solutions:
-
Stoichiometry of the Lewis Acid: The amount of Ti(OiPr)₄ is critical. Sub-stoichiometric amounts may not be sufficient to fully coordinate with both the hydroxyl and epoxide oxygens, leading to a less organized transition state and poor selectivity. Conversely, a large excess can sometimes lead to side reactions.
-
Solution: Carefully titrate the amount of Lewis acid. Start with 1.2-1.5 equivalents and adjust based on the observed product ratio. Ensure the Ti(OiPr)₄ is fresh and anhydrous, as moisture will deactivate it.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired regioisomer, leading to a loss of selectivity.
-
Solution: Run the reaction at lower temperatures. Start at 0 °C and consider going as low as -20 °C or -40 °C. Lower temperatures often favor the thermodynamically more stable transition state, enhancing selectivity.
-
-
Choice of Lewis Acid: While titanium(IV) isopropoxide is commonly used, other Lewis acids can offer different coordination geometries and may improve selectivity for your specific substrate.
-
Solution: Screen a panel of Lewis acids. The table below provides an illustrative comparison based on typical outcomes for this type of transformation.
-
Table 1: Illustrative Comparison of Lewis Acids for Epoxide Ring-Opening
| Lewis Acid | Typical Solvent | Typical Temperature (°C) | Typical Regiomeric Ratio (C3:C2) | Notes |
| Ti(OiPr)₄ | CH₂Cl₂ or Toluene (B28343) | -20 to 0 | 85:15 to 95:5 | Most commonly cited; highly sensitive to substrate and conditions.[1] |
| ZrCl₄ | CH₂Cl₂ | -40 to 0 | 90:10 to 98:2 | Can offer higher selectivity due to different coordination properties. |
| SnCl₄ | CH₂Cl₂ | -78 to -40 | 80:20 to 90:10 | A strong Lewis acid; may require very low temperatures to control reactivity. |
| Yb(OTf)₃ | Acetonitrile | 0 to 25 | 70:30 to 85:15 | A milder, water-tolerant Lewis acid, which may be useful for complex substrates. |
Troubleshooting Workflow for Epoxide Opening
Caption: Workflow for troubleshooting poor regioselectivity in Lewis acid-mediated epoxide opening.
Issue 2: Unfavorable Regiochemistry in Diels-Alder Cycloaddition
Question: I am using a hetero-Diels-Alder reaction to construct a substituted 1,2-oxazine ring, a precursor to the this compound core, but the reaction is producing the wrong regioisomer as the major product. How can I reverse the selectivity?
Answer: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and the dienophile.[2] The reaction is favored when the termini with the largest coefficients in the Frontier Molecular Orbitals (HOMO of the diene and LUMO of the dienophile, or vice-versa) overlap.[3] In simpler terms, the most nucleophilic carbon of the diene preferentially attacks the most electrophilic carbon of the dienophile.
Potential Causes and Solutions:
-
Electronic Mismatch: The inherent electronic-donating groups (EDGs) and electron-withdrawing groups (EWGs) on your substrates may favor the undesired pathway.
-
Solution: Modify the electronics of your substrates. If possible, change the position of an EDG (e.g., -OR, -Me) on the diene or an EWG (e.g., -CHO, -COOR) on the dienophile to alter the polarization of the pi-systems and favor the desired alignment.[2]
-
-
Steric Hindrance: Bulky substituents near a reactive center can disfavor the electronically preferred transition state, leading to the formation of the sterically less hindered product.
-
Solution: If sterics are overriding the desired electronic control, consider using a less bulky substituent that can be modified later in the synthesis. Alternatively, a Lewis acid catalyst can sometimes enhance electronic effects to overcome steric bias.
-
Table 2: Effect of Substituents on Diels-Alder Regioselectivity (Illustrative)
| Diene (Substituent at C1) | Dienophile (Substituent at Cα) | Major Regioisomer | Minor Regioisomer |
| -OCH₃ (EDG) | -CO₂Me (EWG) | "Ortho" | "Meta" |
| -CH₃ (EDG) | -CO₂Me (EWG) | "Ortho" | "Meta" |
| -Cl (EWG) | -OiPr (EDG) | "Para" (Inverse Demand) | "Meta" (Inverse Demand) |
| -OCH₃ (EDG) | -CN (EWG) | "Ortho" | "Meta" |
Controlling Diels-Alder Regioselectivity
Caption: FMO control of regioselectivity in a normal electron demand Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: How can protecting groups be used to enforce regioselectivity during the synthesis of this compound fragments?
A1: Protecting groups are essential tools for achieving regioselectivity.[4] By temporarily masking a more reactive functional group, you can direct a reagent to attack a less reactive, unprotected site. For example, to differentiate between two hydroxyl groups, you can selectively protect the more accessible or more nucleophilic one with a bulky protecting group (e.g., tert-butyldimethylsilyl, TBDMS). This steric shield blocks reactions at that position, allowing you to perform chemistry exclusively at the other hydroxyl group. The protecting group is then removed in a later step. This strategy is crucial for controlling reactions like oxidations, acylations, or alkylations on a multifunctional fragment.[5]
Logical Flow of Protecting Group Strategy
Caption: Using a protecting group to achieve regioselective functionalization.
Q2: What is the role of solvent and temperature in controlling regioselectivity?
A2: Solvent and temperature are critical parameters that can significantly influence the regiochemical outcome of a reaction.
-
Solvent: The polarity of the solvent can differentially stabilize the transition states leading to different regioisomers. Polar aprotic solvents (like DMF or DMSO) might favor one pathway, while nonpolar solvents (like toluene or hexanes) might favor another. For reactions involving charged intermediates, polar solvents can have a profound effect. It is often worthwhile to screen a range of solvents.
-
Temperature: Reactions are often under either kinetic or thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest (via the lowest energy transition state). At higher temperatures, the reaction can become reversible and fall under thermodynamic control, where the most stable product is the major isomer. Therefore, running a reaction at a very low temperature is a standard strategy to maximize selectivity.
Q3: Are there specific challenges related to forming the spiro-fused 1,3-dioxo-1,2-dithiolane moiety of this compound?
A3: Yes, the formation of the spiro-fused 1,3-dioxo-1,2-dithiolane is a significant synthetic challenge.[6] This unusual feature is critical for this compound's biological activity.[7] Key challenges include:
-
Spirocyclization: Creating the spirocyclic center with the correct stereochemistry is difficult. The reaction must be highly controlled to link the dithiolane ring to the complex macrolactam backbone.
-
Oxidation State: The heterocycle exists as a 1,2-dithiolan-3-one 1-oxide.[8] Controlling the selective oxidation of one sulfur atom in the presence of other sensitive functional groups in the molecule requires mild and specific oxidizing agents.
-
Stability: The 1,2-dithiolane (B1197483) ring itself can be unstable under certain conditions, posing challenges for purification and subsequent synthetic steps.
Experimental Protocols
Protocol 1: Regioselective Opening of a 2,3-Epoxy Alcohol with a Carboxylic Acid Nucleophile
This protocol is a general guideline for the Ti(OiPr)₄-mediated opening of an epoxide, inspired by synthetic studies toward the this compound core.[1]
Materials:
-
2,3-epoxy alcohol substrate (1.0 eq)
-
Carboxylic acid nucleophile (1.5 eq)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.3 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Setup: Dry all glassware in an oven (120 °C) overnight and assemble under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the 2,3-epoxy alcohol substrate (1.0 eq) and the carboxylic acid nucleophile (1.5 eq) in anhydrous CH₂Cl₂ in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add Ti(OiPr)₄ (1.3 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, consider allowing it to warm slowly to room temperature over several hours. For higher selectivity, maintain a lower temperature (-20 °C) for a longer duration.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Stir vigorously for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired regioisomer from any unreacted starting material and the minor isomer.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess the regiomeric ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Promiscuity in P450-Catalyzed Leinamycin Biosynthesis
This technical support center is designed for researchers, scientists, and drug development professionals working on the biosynthesis of Leinamycin and related compounds. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the substrate promiscuity of the cytochrome P450 enzymes involved in the pathway, primarily LnmA and LnmZ.
Frequently Asked Questions (FAQs)
Q1: What are the key P450 enzymes in the this compound biosynthetic pathway and what are their functions?
A1: The two primary cytochrome P450 enzymes identified in the this compound (lnm) gene cluster are LnmA and LnmZ.[1] LnmA is responsible for the regio- and stereoselective hydroxylation of the C-8 position on the this compound scaffold, while LnmZ catalyzes the hydroxylation at the C-4' position.[1] These tailoring steps are crucial for the maturation of the nascent product, this compound E1, into the final potent antitumor antibiotic, this compound.[1]
Q2: What is meant by "substrate promiscuity" in the context of LnmA and LnmZ?
A2: Substrate promiscuity refers to the ability of an enzyme to catalyze reactions on a range of different but structurally related substrates. Both LnmA and LnmZ exhibit this characteristic, meaning they can act on various intermediates in the this compound pathway, not just a single, specific molecule.[1] This promiscuity leads to the formation of multiple this compound analogs from various shunt pathways.[1]
Q3: What are the implications of LnmA and LnmZ substrate promiscuity for my experiments?
A3: The substrate promiscuity of LnmA and LnmZ can be both a challenge and an opportunity.
-
Challenge: It can lead to a complex mixture of products in your fermentation or in vitro assays, making purification and characterization of a specific desired analog difficult.
-
Opportunity: It provides a basis for biosynthetic pathway engineering and combinatorial biosynthesis to generate novel this compound analogs with potentially improved therapeutic properties.[1]
Q4: How can I control the product profile given the promiscuity of LnmA and LnmZ?
A4: Controlling the product profile requires a multi-faceted approach:
-
Gene Inactivation: Creating mutant strains where lnmA or lnmZ (or both) are inactivated can prevent specific hydroxylation steps and lead to the accumulation of specific intermediates.[1]
-
Substrate Feeding: In in vitro assays, you can control the product by providing a specific, purified substrate to the enzyme.
-
Enzyme Engineering: Site-directed mutagenesis can be employed to alter the active site of LnmA or LnmZ to favor a particular substrate or reaction, thereby enhancing selectivity.
Q5: Are there known redox partners for LnmA and LnmZ?
A5: The lnm gene cluster contains a gene, lnmB, which encodes a ferredoxin.[1] Ferredoxins are common redox partners for P450 enzymes, transferring electrons required for catalysis. For in vitro assays, a suitable ferredoxin and ferredoxin reductase system are necessary.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or no expression of functional LnmA/LnmZ in E. coli
| Possible Cause | Troubleshooting Step |
| High GC-content and rare codon usage in Streptomyces genes | 1. Use an E. coli expression host strain that contains extra copies of genes for rare tRNAs (e.g., Rosetta™ or CodonPlus® strains). 2. Optimize the gene sequence for E. coli codon usage during gene synthesis. |
| Protein misfolding and formation of inclusion bodies | 1. Lower the induction temperature (e.g., 16-20°C) and extend the induction time. 2. Co-express with molecular chaperones (e.g., GroEL/ES). 3. Test different expression vectors with different fusion tags (e.g., MBP, GST) that may enhance solubility. |
| Insufficient heme cofactor incorporation | 1. Supplement the culture medium with δ-aminolevulinic acid (ALA), a precursor for heme biosynthesis. 2. Co-express genes for heme biosynthesis. |
| Membrane association of P450s leading to poor recovery | 1. Optimize cell lysis methods to ensure efficient release of membrane-bound proteins. 2. Use detergents during purification to solubilize the P450s. |
Issue 2: In vitro enzyme assay shows low or no activity
| Possible Cause | Troubleshooting Step |
| Inefficient electron transfer | 1. Ensure you have a compatible redox partner system (ferredoxin and ferredoxin reductase). The native LnmB ferredoxin is a good starting point. 2. Optimize the molar ratio of P450:ferredoxin:ferredoxin reductase. |
| Incorrect assay conditions | 1. Verify the pH and temperature of the reaction buffer are optimal. 2. Ensure the substrate is fully dissolved in a suitable solvent that does not inhibit the enzyme. 3. Check the concentration of all components, including the NADPH regenerating system. |
| Enzyme instability | 1. Add a stabilizing agent like glycerol (B35011) or BSA to the reaction mixture. 2. Perform the assay at a lower temperature. 3. Use freshly purified enzyme for your assays. |
| Substrate or product inhibition | 1. Perform a substrate titration experiment to determine the optimal substrate concentration. 2. Monitor the reaction progress over time to check for product inhibition. |
Issue 3: HPLC analysis shows a complex mixture of products that are difficult to resolve
| Possible Cause | Troubleshooting Step |
| Sub-optimal HPLC gradient | 1. Modify the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks. 2. Experiment with different mobile phase compositions (e.g., different organic modifiers or pH). |
| Co-eluting isomers | 1. Use a longer HPLC column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). 2. Couple your HPLC to a mass spectrometer (LC-MS) to differentiate isomers based on their fragmentation patterns. |
| Broad peaks | 1. Ensure the sample is fully dissolved in the mobile phase. 2. Check for column degradation or contamination. 3. Reduce the injection volume. |
Data Presentation
The substrate promiscuity of LnmA and LnmZ results in the production of various this compound analogs. The following table summarizes the key compounds observed in different mutant strains of Streptomyces atroolivaceus.
| Compound | Structure Description | Producing Strain(s) | Function of Missing Enzyme |
| This compound (1) | Fully mature product with C-8 and C-4' hydroxyl groups | Wild-type S. atroolivaceus | N/A |
| This compound E1 (2) | Nascent product, lacks both C-8 and C-4' hydroxyl groups | ΔlnmA/ΔlnmZ double mutant | LnmA: C-8 hydroxylation; LnmZ: C-4' hydroxylation |
| 8-deshydroxy-LNM (3) | Lacks the C-8 hydroxyl group | ΔlnmA mutant | LnmA: C-8 hydroxylation |
| 4'-deshydroxy-LNM (6) | Lacks the C-4' hydroxyl group | ΔlnmZ mutant | LnmZ: C-4' hydroxylation |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of LnmA/LnmZ
-
Gene Cloning: Synthesize the codon-optimized genes for lnmA and lnmZ and clone them into a suitable E. coli expression vector (e.g., pET series with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a competent E. coli strain like BL21(DE3) or a Rosetta strain.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of Terrific Broth with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18°C.
-
Add a final concentration of 0.1-0.5 mM IPTG to induce protein expression.
-
Supplement the medium with 0.5 mM δ-aminolevulinic acid.
-
Continue to incubate at 18°C for 16-20 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Confirm the purity by SDS-PAGE and measure the P450 concentration using CO-difference spectroscopy.
-
Protocol 2: In Vitro Reconstitution Assay for LnmA/LnmZ Activity
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1-5 µM purified LnmA or LnmZ
-
5-10 µM a suitable ferredoxin (e.g., LnmB or a surrogate like spinach ferredoxin)
-
0.5-1 µM a suitable ferredoxin reductase
-
1 mM NADPH or an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
50-100 µM substrate (e.g., purified this compound E1 or other precursors) dissolved in a minimal amount of DMSO.
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate (B1210297) or methanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC or LC-MS.
-
Protocol 3: HPLC Analysis of this compound Analogs
-
HPLC System: A standard HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase:
-
Buffer A: 20% acetonitrile (B52724) in water, pH 3.6 (adjusted with acetic acid).
-
Buffer B: 80% acetonitrile in water, pH 3.6 (adjusted with acetic acid).
-
-
Gradient Elution:
-
0-40 min: Linear gradient from 100% Buffer A to 32% Buffer A / 68% Buffer B.
-
40-42 min: Gradient to 100% Buffer B.
-
42-50 min: Hold at 100% Buffer B.
-
50-56 min: Return to 100% Buffer A and re-equilibrate.
-
-
Detection: Monitor the elution at 320 nm.
-
Quantification: Integrate the peak areas of the different analogs and compare them to a standard curve of a known concentration of a purified analog if available. Relative quantification can be performed by comparing peak areas.
Visualizations
Caption: P450-catalyzed tailoring steps in this compound biosynthesis.
Caption: Workflow for studying P450 promiscuity in this compound biosynthesis.
References
Technical Support Center: Leinamycin Treatment and Oxidative Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leinamycin. The focus is on mitigating the side effects associated with oxidative stress induced by this potent antitumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces oxidative stress?
A1: this compound induces oxidative stress through a thiol-triggered mechanism. In the presence of cellular thiols, such as glutathione (B108866) (GSH), the 1,2-dithiolan-3-one 1-oxide moiety of this compound is activated. This activation leads to the release of hydrodisulfide and polysulfide species. These reactive sulfur species can then participate in redox cycling, transferring electrons to molecular oxygen to generate superoxide (B77818) radicals (O₂⁻). Subsequent reactions can produce other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (HO•), leading to cellular oxidative stress.[1] This process can deplete cellular thiols, further contributing to the oxidative imbalance.[1]
Q2: How does this compound-induced oxidative stress contribute to its anticancer activity?
A2: The oxidative stress induced by this compound contributes to its cytotoxicity through several mechanisms. The generated ROS can cause oxidative damage to cellular macromolecules, including DNA, lipids, and proteins.[2] Oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), can lead to strand breaks and apoptosis.[2][3] Additionally, the depletion of cellular antioxidants can disrupt redox signaling pathways and compromise the cell's ability to cope with further stress, ultimately pushing the cancer cell towards programmed cell death. The synergistic effect of direct DNA alkylation and oxidative DNA damage is thought to be responsible for the potent biological activity of this compound.[2][3]
Q3: What is the Nrf2 signaling pathway, and how is it relevant to this compound treatment?
A3: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Upon exposure to oxidative stress, Nrf2 dissociates from KEAP1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[5][6] These genes encode for enzymes involved in ROS detoxification and glutathione biosynthesis. In the context of this compound treatment, the activation of the Nrf2 pathway can be a double-edged sword. While it may protect normal cells from oxidative damage, its sustained activation in cancer cells can contribute to chemoresistance by enhancing their antioxidant capacity.[5][6]
Q4: Are there any known variants of this compound that have a different relationship with oxidative stress?
A4: Yes, a biosynthetic intermediate of this compound, known as this compound E1 (LNM E1), has been identified.[7][8][9][10] Interestingly, LNM E1 acts as a prodrug that is activated by ROS, which is complementary to the reductive activation of this compound by thiols.[7][8][9][10] This suggests that in the high-ROS environment often found in cancer cells, LNM E1 can be converted to a DNA-alkylating species, leading to cell death.[7][10][11] This unique activation mechanism makes LNM E1 a promising candidate for targeted cancer therapy, exploiting the inherent oxidative stress in tumor cells.[7][10]
Troubleshooting Guides
Issue 1: High background or inconsistent results in ROS detection assays (e.g., DCFDA).
-
Question: I am using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure ROS production after this compound treatment, but I'm seeing high fluorescence in my control cells and significant well-to-well variability. What could be the cause?
-
Answer:
-
Autofluorescence of this compound: First, determine if this compound itself fluoresces at the excitation/emission wavelengths used for DCFDA (typically ~485 nm/~535 nm). Run a control with this compound in cell-free media. If it fluoresces, you may need to use a different ROS probe with alternative spectral properties or perform a background subtraction.
-
Phenol (B47542) Red Interference: Phenol red in cell culture media can interfere with fluorescence-based assays. For the duration of the experiment, consider using phenol red-free media.
-
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density. Stressed or overly confluent cells can have higher basal ROS levels.
-
Probe Concentration and Loading Time: Optimize the concentration of the DCFDA probe and the incubation time. Excessive probe concentration or prolonged loading can lead to auto-oxidation and high background fluorescence.
-
Light Exposure: Protect the cells from light as much as possible after adding the fluorescent probe, as this can cause photo-oxidation and increase the background signal.
-
Issue 2: Difficulty in detecting a significant increase in DNA damage with the Comet Assay.
-
Question: I am treating my cells with this compound, but the Comet Assay is not showing a clear dose-dependent increase in DNA tail length. What should I check?
-
Answer:
-
Timing of Assay: this compound induces both direct DNA alkylation and oxidative DNA damage, leading to strand breaks.[2][3] The kinetics of damage and repair are crucial. You may need to perform a time-course experiment to identify the optimal time point for detecting maximal DNA damage.
-
Cell Lysis and Electrophoresis Conditions: Ensure that the lysis buffer composition and incubation time are sufficient to remove cellular proteins and unwind the DNA. Optimize the voltage and duration of the electrophoresis, as these parameters can significantly impact the migration of damaged DNA.
-
Alkaline vs. Neutral Comet Assay: The alkaline Comet Assay detects both single- and double-strand breaks, while the neutral Comet Assay primarily detects double-strand breaks. Since this compound can induce both, the alkaline version may be more sensitive for detecting its effects.[2]
-
Cell Viability: High concentrations of this compound can be highly cytotoxic. If a large fraction of your cells are apoptotic or necrotic, this can interfere with the interpretation of the Comet Assay. Co-stain with a viability dye to ensure you are analyzing viable cells.
-
Issue 3: Inconsistent results when measuring the GSH/GSSG ratio.
-
Question: I am trying to measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) to assess the oxidative stress induced by this compound, but my results are not reproducible. What are some common pitfalls?
-
Answer:
-
Sample Preparation: The oxidation of GSH to GSSG can occur rapidly during sample preparation. It is critical to use a quenching agent like N-ethylmaleimide (NEM) to block free thiols and prevent artificial oxidation.
-
Efficient Cell Lysis: Incomplete cell lysis will lead to an underestimation of the total glutathione pool. Ensure your lysis method is effective for your cell type.
-
Standard Curve: Prepare fresh standards for both GSH and GSSG for each experiment. The accuracy of your results is highly dependent on the quality of your standard curve.
-
Assay Kit Selection: There are various commercially available kits for measuring the GSH/GSSG ratio. Ensure the kit you are using is sensitive enough to detect the changes in your experimental system and follow the manufacturer's instructions carefully.
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on markers of oxidative stress. The exact values can vary depending on the cell line, this compound concentration, and exposure time.
Table 1: Effect of this compound on Intracellular ROS Levels
| Cell Line | This compound Concentration | Exposure Time | Fold Increase in ROS (vs. Control) | Assay Method |
| MiaPaCa (Pancreatic Cancer) | 10 nM | 1 hour | ~2.5 | DCFDA |
| MiaPaCa (Pancreatic Cancer) | 50 nM | 1 hour | ~4.0 | DCFDA |
| MDA-MB-231 (Breast Cancer) | 20 nM | 2 hours | ~3.0 | DCFDA |
Data are illustrative and compiled from trends reported in the literature.[2][12]
Table 2: Induction of DNA Damage by this compound
| Cell Line | This compound Concentration | Exposure Time | DNA Damage Marker | Fold Increase (vs. Control) | Assay Method |
| MiaPaCa (Pancreatic Cancer) | 5 nM | 2 hours | AP Sites | ~3.0 | ARP Assay |
| MiaPaCa (Pancreatic Cancer) | 10 nM | 2 hours | AP Sites | ~7.0 | ARP Assay |
| MiaPaCa (Pancreatic Cancer) | 50 nM | 1 hour | DNA Strand Breaks | Significant increase | Comet Assay |
AP Sites: Apurinic/apyrimidinic sites. Data are illustrative and based on findings from published studies.[2][3]
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: The following day, remove the culture medium and treat the cells with various concentrations of this compound in serum-free, phenol red-free medium for the desired time. Include a vehicle control.
-
DCFDA Loading: Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free, phenol red-free medium.
-
Incubation: Remove the this compound-containing medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells once with PBS. Add pre-warmed PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Assessment of DNA Strand Breaks using the Alkaline Comet Assay
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and pipette onto a CometSlide™. Allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a pre-chilled lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour in the dark.
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis chamber filled with fresh, chilled alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50 cells per sample using appropriate image analysis software to quantify the tail length, tail moment, or percentage of DNA in the tail.
Visualizations
Caption: this compound activation and subsequent generation of reactive oxygen species (ROS).
Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.
Caption: Experimental workflow for measuring intracellular ROS using a DCFDA probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2 Signaling Pathway: a Potential Therapeutic Target in Combating Oxidative Stress and Neurotoxicity in Chemotherapy-Induced Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR | The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance [techscience.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative activation of this compound E1 triggers alkylation of guanine residues in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
Optimizing the lipophilicity of Leinamycin analogues for better cell permeability
Welcome to the technical support center for the optimization of Leinamycin analogues. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at improving the cell permeability of these potent antitumor compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogues?
A1: this compound is a potent antitumor antibiotic.[1] Its primary mechanism of action involves the alkylation of DNA.[2][3] This process is triggered by the presence of cellular thiols, which activate this compound's unique 1,3-dioxo-1,2-dithiolane moiety, leading to the formation of a reactive episulfonium ion that then alkylates DNA, ultimately causing cell death.[2] Some analogues, like this compound E1, can be activated through a different pathway involving reactive oxygen species (ROS), which are often found at elevated levels in cancer cells.
Q2: Why is lipophilicity a critical parameter for this compound analogues?
A2: Lipophilicity, often expressed as logP or logD, is a key physicochemical property that influences a compound's ability to cross cell membranes. For this compound analogues to reach their intracellular target (DNA), they must be able to permeate the lipid bilayer of the cell. Studies have shown that more lipophilic derivatives of this compound analogues, such as those containing silyl (B83357) groups, exhibit greater cytotoxic activity, suggesting that improved cell permeability can enhance their therapeutic potential.[4][5]
Q3: My this compound analogue shows high cytotoxicity in cell-free assays but poor performance in cell-based assays. What could be the issue?
A3: A discrepancy between cell-free and cell-based assay results often points to issues with cell permeability. While your analogue may be potent against its target, it may not be efficiently crossing the cell membrane to reach it in a cellular context. This could be due to low lipophilicity, high polarity, or it could be a substrate for cellular efflux pumps that actively remove the compound from the cell.
Q4: What are the standard in vitro assays to assess the cell permeability of my this compound analogues?
A4: The two most common and informative in vitro assays for determining cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, providing insights into both passive diffusion and active transport processes.
Troubleshooting Guides
Issue 1: Low Permeability of a this compound Analogue in the PAMPA Assay
-
Possible Cause: The analogue has low lipophilicity.
-
Troubleshooting Steps:
-
Chemical Modification: Synthesize new analogues with increased lipophilicity. This can be achieved by introducing lipophilic functional groups, such as silyl ethers, alkyl chains, or aromatic rings.
-
QSAR Analysis: If you have a series of analogues, perform a Quantitative Structure-Activity Relationship (QSAR) analysis to correlate physicochemical properties with permeability and identify modifications that are likely to improve it.
-
Formulation Strategies: For preliminary studies, consider formulating the analogue with permeability enhancers, though this is more relevant for in vivo applications.
-
-
Issue 2: High Efflux Ratio Observed in the Caco-2 Assay
-
Possible Cause: The this compound analogue is a substrate for an efflux pump, such as P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Confirm Efflux Pump Involvement: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor will confirm that your analogue is a substrate.
-
Structural Modification: Modify the structure of the analogue to reduce its affinity for the efflux pump. This can be a challenging medicinal chemistry problem, often involving masking or removing the functional groups that are recognized by the transporter.
-
Prodrug Approach: Design a prodrug of your analogue that is not a substrate for the efflux pump. The prodrug would be designed to be cleaved intracellularly to release the active compound.
-
-
Data Presentation
The following table provides an illustrative example of how to present and compare the physicochemical and permeability data for a series of this compound analogues. Note: The following data is hypothetical and for illustrative purposes only, as comprehensive experimental data for a series of this compound analogues is not publicly available.
| Analogue | Modification | cLogP | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| LNM-001 | Parent Scaffold | 1.5 | 0.8 | 0.5 | 1.2 |
| LNM-002 | Addition of a methyl group | 2.0 | 2.5 | 1.8 | 1.5 |
| LNM-003 | Addition of a TBDMS group | 3.5 | 8.2 | 5.1 | 4.8 |
| LNM-004 | Addition of a phenyl group | 3.2 | 6.5 | 4.2 | 2.1 |
Experimental Protocols
Lipophilicity Determination (Shake-Flask Method for LogD₇.₄)
-
Preparation of Solutions:
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Pre-saturate the buffer with n-octanol and pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., 1:1 ratio).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the analogue in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the LogD₇.₄ value using the formula: LogD₇.₄ = log₁₀([Concentration in octanol] / [Concentration in aqueous]).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA "Sandwich":
-
The assay is performed in a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
-
Prepare Solutions:
-
Dissolve the this compound analogues in the assay buffer (e.g., PBS at pH 7.4) to a known concentration. This is the donor solution.
-
Fill the wells of the acceptor plate with fresh assay buffer.
-
-
Incubation:
-
Add the donor solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to create the "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification and Calculation:
-
After incubation, determine the concentration of the analogue in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the incubation time, membrane area, and well volumes.
-
Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A-B) Transport: Add the this compound analogue in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound analogue in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours), taking samples from the receiver chamber at different time points.
-
-
Quantification and Calculation:
-
Determine the concentration of the analogue in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Visualizations
Caption: Activation and DNA alkylation pathway of this compound analogues.
Caption: Workflow for optimizing the cell permeability of this compound analogues.
Caption: Troubleshooting logic for low cell permeability of this compound analogues.
References
- 1. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA Alkylation by the Antitumor Antibiotic this compound - Kent Gates [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Polyketide chain skipping mechanism in Leinamycin biosynthesis
Welcome to the technical support center for researchers studying the biosynthesis of Leinamycin, a potent antitumor antibiotic. This resource provides troubleshooting guidance and detailed protocols for common experimental challenges related to the unique polyketide chain skipping mechanism in its assembly.
Frequently Asked Questions (FAQs)
Q1: What is the "polyketide chain skipping" mechanism in this compound biosynthesis?
A1: The this compound biosynthetic gene cluster in Streptomyces atroolivaceus S-140 contains a gene, lnmJ, that encodes a polyketide synthase (PKS) with an unusual feature in its sixth module. This module, LnmJ module 6, possesses two acyl carrier protein (ACP) domains, designated ACP(6-1) and ACP(6-2), separated by a C-methyltransferase domain.[1][2] The "polyketide chain skipping" mechanism describes a novel process where either of these ACP domains is sufficient for the biosynthesis of this compound to proceed.[1][2][3] This is contrary to the typical co-linear model of PKSs where each domain has a specific and essential role.
Q2: Which of the two ACP domains in LnmJ module 6 is preferentially used?
A2: In vitro biochemical assays have demonstrated that while both ACP domains can be loaded with a malonate extender unit by the LnmG acyltransferase, ACP(6-2) is the preferred domain.[1][2] The loading efficiency for ACP(6-2) is approximately 5-fold higher than that for ACP(6-1).[1][2] This suggests that under normal physiological conditions, the biosynthetic pathway preferentially utilizes ACP(6-2) for chain elongation.
Q3: What is the proposed role of the less preferred ACP domain, ACP(6-1)?
A3: It is hypothesized that ACP(6-2) is primarily used for the initial chain elongation step, while ACP(6-1) is subsequently involved in the C-methylation process that also occurs within module 6.[1][2]
Q4: What is the broader significance of understanding this chain skipping mechanism?
A4: The discovery of the chain skipping mechanism in this compound biosynthesis provides new insights into the flexibility and modularity of polyketide synthases. It challenges the strict co-linearity rule often associated with these enzymatic assembly lines and opens up new possibilities for the combinatorial biosynthesis and bioengineering of novel polyketide natural products.
Troubleshooting Guides
Site-Directed Mutagenesis of lnmJ
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no colonies after transformation | - Inefficient transformation of Streptomyces. - Incorrect antibiotic selection. - Degradation of plasmid DNA. | - Optimize the protocol for preparing competent Streptomyces cells (e.g., protoplast transformation). - Verify the antibiotic resistance marker on your plasmid and the concentration of the antibiotic in your selection plates. - Use freshly prepared plasmid DNA for transformation. |
| All colonies are wild-type (no mutation) | - Incomplete DpnI digestion of the parental template DNA. - Low efficiency of the PCR mutagenesis. - Primers are not incorporating the mutation. | - Increase the DpnI digestion time or use a higher concentration of the enzyme. - Optimize PCR conditions (annealing temperature, extension time, number of cycles). - Verify primer design to ensure the mutation is correctly incorporated and that primers have a suitable melting temperature. |
| Unexpected mutations or deletions | - Low fidelity of the DNA polymerase. - Contamination of primers or template DNA. | - Use a high-fidelity DNA polymerase for the PCR reaction. - Ensure primers and template DNA are pure and free from contaminants. Sequence the entire amplified region to check for off-target mutations. |
In Vitro ACP Loading Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No detectable loading of malonyl-CoA onto ACPs | - Inactive LnmG acyltransferase or ACP domains. - Degradation of radiolabeled malonyl-CoA. - Incorrect buffer conditions. | - Express and purify fresh batches of LnmG and the ACP domains. Ensure proper folding and activity. - Use freshly purchased or properly stored radiolabeled malonyl-CoA. - Optimize the reaction buffer (pH, salt concentration) for LnmG activity. |
| High background radioactivity | - Non-specific binding of radiolabeled malonyl-CoA to the protein or assay components. - Inefficient separation of unincorporated malonyl-CoA. | - Include appropriate negative controls (e.g., reaction without enzyme or without ACP). - Optimize the wash steps in your separation method (e.g., gel electrophoresis, filter binding assay) to effectively remove unincorporated substrate. |
| Inconsistent loading efficiencies between replicates | - Pipetting errors with small volumes of radiolabeled substrate or enzyme. - Variation in incubation times or temperatures. | - Use calibrated pipettes and careful pipetting techniques. Prepare a master mix for the reaction components. - Ensure consistent incubation conditions for all samples. |
HPLC Analysis of this compound Production
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No this compound peak detected in wild-type control | - Inadequate fermentation conditions for this compound production. - Inefficient extraction of this compound from the culture. - Degradation of this compound. | - Optimize fermentation medium, temperature, and incubation time for S. atroolivaceus. - Use an appropriate solvent and method for this compound extraction (e.g., ethyl acetate (B1210297) extraction from the culture broth and mycelium). - Handle extracts with care, protect from light, and analyze promptly. |
| Poor peak shape or resolution | - Inappropriate HPLC column or mobile phase. - Column overloading. - Co-elution with other metabolites. | - Use a C18 reverse-phase column and optimize the gradient of acetonitrile (B52724) and water (with an appropriate acid modifier like acetic acid) for optimal separation. - Reduce the injection volume or dilute the sample. - Adjust the gradient profile to better separate this compound from interfering compounds. |
| Retention time shifts | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a guard column and flush the column regularly. |
Quantitative Data Summary
The following table summarizes the relative loading efficiency of the extender unit malonyl-CoA onto the two ACP domains of LnmJ module 6 by the acyltransferase LnmG.
| ACP Domain | Relative Loading Efficiency | Reference |
| ACP(6-1) | 1 | [1][2] |
| ACP(6-2) | ~5 | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Site-Directed Mutagenesis of ACP Domains in lnmJ
This protocol is for introducing a Ser-to-Ala mutation in the active site of ACP(6-1) or ACP(6-2) within the lnmJ gene in S. atroolivaceus.
-
Primer Design: Design mutagenic primers containing the desired Ser-to-Ala codon change (e.g., TCC to GCC). The primers should be ~25-45 bases in length with the mutation in the center.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the lnmJ gene as the template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid.
-
Transformation into E. coli : Transform the DpnI-treated plasmid into a suitable E. coli strain (e.g., DH5α) for plasmid amplification.
-
Plasmid Verification: Isolate the plasmid from E. coli and verify the desired mutation by DNA sequencing.
-
Transformation into S. atroolivaceus : Introduce the mutated plasmid into S. atroolivaceus using a suitable method, such as protoplast transformation.
-
Selection and Verification: Select for transformants using an appropriate antibiotic. Confirm the presence of the mutation in the genomic DNA of the S. atroolivaceus mutant by PCR and DNA sequencing.
Protocol 2: In Vitro ACP Loading Assay
This protocol describes the in vitro loading of radiolabeled malonyl-CoA onto purified ACP domains.
-
Protein Expression and Purification: Overexpress and purify the individual ACP domains (ACP(6-1) and ACP(6-2)) and the acyltransferase LnmG from E. coli.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
20 µM of the purified ACP domain
-
10 µM of purified LnmG
-
1 µM of [1-14C]malonyl-CoA
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Quenching and Separation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen.
-
Quantification: Analyze the radioactivity incorporated into the ACP band using a phosphorimager.
Protocol 3: HPLC Analysis of this compound Production
This protocol is for the analysis of this compound from S. atroolivaceus cultures.
-
Fermentation: Inoculate a suitable production medium with spores of the S. atroolivaceus wild-type or mutant strain. Incubate at 28°C with shaking for 5-7 days.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelium with methanol (B129727).
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
-
Sample Preparation: Redissolve the dried extract in a small volume of methanol and filter through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 320 nm.
-
-
Data Analysis: Compare the chromatograms of the mutant strains with the wild-type and a this compound standard to identify and quantify this compound production.
Visualizations
Caption: Proposed polyketide chain skipping mechanism in LnmJ module 6.
Caption: Experimental workflow for investigating the tandem ACP domains.
Caption: Logical flow of the this compound biosynthesis pathway.
References
- 1. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketide Chain Skipping Mechanism in the Biosynthesis of the Hybrid Nonribosomal Peptide-Polyketide Antitumor Antibiotic this compound in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Leinamycin vs. Cisplatin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of leinamycin, a potent antitumor antibiotic, with two widely used chemotherapeutic agents, cisplatin (B142131) and doxorubicin (B1662922). The information presented herein is supported by experimental data to facilitate an objective evaluation of their potential as anticancer agents.
Executive Summary
This compound consistently demonstrates exceptional cytotoxicity against a broad range of cancer cell lines, with IC50 values frequently reported in the low nanomolar range. Notably, it has shown efficacy in cell lines that have developed resistance to conventional drugs like cisplatin and doxorubicin, highlighting its potential to overcome chemoresistance. While direct comparative studies measuring the IC50 values of all three compounds simultaneously are limited, the available data strongly suggests that this compound possesses a significantly higher level of cytotoxic potency.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, cisplatin, and doxorubicin against various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions can vary, potentially influencing the results. Therefore, this data should be interpreted as a comparative estimate of potency.
| Cell Line | Drug | IC50 Value | Reference |
| HeLa (Cervical Cancer) | This compound Analogues | Showed cytotoxic activity | [1][2] |
| Cisplatin | ~21.3 µM | [3] | |
| Doxorubicin | ~1.7 µM (24h) | [4] | |
| MCF-7 (Breast Cancer) | Cisplatin | Varies (µM range) | [5] |
| Doxorubicin | Varies (µM range) | [5][6] | |
| A549 (Lung Cancer) | Cisplatin | ~15.1 µM | [3] |
| Doxorubicin | Varies (µM range) | [6][7] | |
| MiaPaCa (Pancreatic Cancer) | This compound | Low nanomolar range | [8] |
| Prostate Cancer (LNCaP, DU-145) | This compound E1 | Potent cytotoxicity | [9] |
Mechanisms of Action: A Tale of Three DNA Damaging Agents
While all three compounds ultimately induce cancer cell death through DNA damage, their mechanisms of action are distinct.
This compound: This natural product employs a unique dual mechanism. It is activated by intracellular thiols, leading to the generation of a highly reactive episulfonium ion that directly alkylates DNA, primarily at the N7 position of guanine (B1146940).[10][11][12] This process is accompanied by the production of reactive oxygen species (ROS), which induce further oxidative DNA damage and cellular stress.[8]
Cisplatin: A platinum-based drug, cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua complex. This complex then forms covalent adducts with DNA, primarily intrastrand crosslinks between adjacent guanine bases. These adducts distort the DNA structure, inhibiting replication and transcription, and ultimately triggering apoptosis.[13][14]
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism. It intercalates into DNA, obstructing the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks.[15][16][17][18][19][20] Doxorubicin is also known to generate free radicals, contributing to oxidative stress and cellular damage.[20]
Experimental Protocols: Cytotoxicity Assessment
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT assay, a common colorimetric method.
1. Cell Culture and Seeding:
- Cancer cell lines (e.g., HeLa, MCF-7, A549) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound (this compound, Cisplatin, or Doxorubicin) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in the culture medium.
- The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the solvent alone.
- Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
- The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Alkylation by the Antitumor Antibiotic this compound - Kent Gates [grantome.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Type IIB DNA topoisomerase is downregulated by trastuzumab and doxorubicin to synergize cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Leinamycin Analogues
A deep dive into the chemical modifications of the potent antitumor agent Leinamycin reveals key structural determinants for its cytotoxicity and offers a roadmap for the development of next-generation cancer therapeutics.
The primary mechanism of this compound's cytotoxicity involves the reductive activation of its 1,3-dioxo-1,2-dithiolane core by intracellular thiols. This activation triggers a cascade of reactions, ultimately forming a highly reactive episulfonium ion that alkylates the N7 position of guanine (B1146940) bases in DNA, leading to DNA damage and apoptosis.[1][2][3][4] The efficiency of this process and the overall cytotoxicity are profoundly influenced by modifications at various positions of the this compound scaffold.
Comparative Cytotoxicity of this compound Analogues
The following tables summarize the in vitro cytotoxicity of key this compound analogues against various human cancer cell lines. The data highlights the impact of structural modifications on their antiproliferative activity.
Table 1: Cytotoxicity of this compound and Analogues with Modifications on the Macrolactam Ring
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| This compound (1) | Natural Product | HeLa S3 | Potent (exact value not specified) | [5] |
| 8,4′-dideshydroxy-LNM (5) | Lacks C-8 and C-4' hydroxyl groups | A549 | 8.21 | [3][6] |
| DU145 | 275 | [3][6] | ||
| HCT-116 | 13.9 | [3][6] | ||
| NCI-H460 | 9.87 | [3][6] | ||
| C-8 Ester Derivatives (e.g., 4e) | Polyether moiety at C-8 | P388 leukemia | Good in vivo activity | [7] |
| Small Analogue 19 | Lacks the 18-membered macrocycle | Human Cancer Cell Lines | Did not effectively alkylate duplex DNA | [8] |
Table 2: Cytotoxicity of this compound E1 and its Activation
| Compound | Key Feature | Activation Method | Activity | Reference |
| This compound E1 (LNM E1) | Lacks 1,3-dioxo-1,2-dithiolane | Oxidative (ROS) | Cytotoxic to prostate cancer cells (LNCaP, DU-145) | [2][4][9] |
Key Structure-Activity Relationship Insights
The data from various studies collectively point to several critical structural features governing the activity of this compound analogues:
-
The 1,3-Dioxo-1,2-dithiolane Moiety is Essential: This functional group is the "warhead" of this compound, and its presence is crucial for the thiol-mediated activation and subsequent DNA alkylation. Analogues lacking this moiety are significantly less active.[3][6]
-
The Macrolactam Ring is a Key Driver of DNA Alkylation: While the dithiolanone group is the reactive center, the 18-membered macrocycle plays a vital role in positioning the molecule for efficient DNA alkylation. A small analogue lacking this ring, while still capable of generating reactive species, failed to effectively alkylate DNA.[8]
-
Modifications at C-8 and C-9 Modulate Activity: The C-8 hydroxyl and C-9 keto groups on the macrolactam ring can be modified to produce derivatives with potent antiproliferative activity.[5] For instance, esterification at the C-8 position can lead to compounds with good in vivo antitumor activity.[7]
-
The C-4' Hydroxyl Group is Important for Potency: The synthesis and evaluation of 8,4′-dideshydroxy-Leinamycin revealed that the absence of the C-4' hydroxyl group on the thiazole-containing side chain can impact cytotoxicity, suggesting its role in target recognition or binding.[3]
-
Lipophilicity Can Enhance Activity: Studies on nucleoside-conjugated this compound analogues have shown that more lipophilic derivatives, such as those containing silyl (B83357) protecting groups, tend to exhibit higher cytotoxic activity, likely due to improved cell permeability.[10][11]
-
Alternative Activation Mechanisms are Possible: The discovery of this compound E1, a biosynthetic precursor, has unveiled an alternative activation pathway. Lacking the 1,3-dioxo-1,2-dithiolane, this compound E1 can be oxidatively activated by reactive oxygen species (ROS), which are often elevated in cancer cells. This opens up possibilities for developing tumor-selective prodrugs.[2][4][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound analogues.
In Vitro Cytotoxicity Assay (MTT or Sulforhodamine B Assay)
This assay is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, DU145) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The this compound analogue is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and then stained with Sulforhodamine B dye. The bound dye is solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a dose-response curve fitting model.
DNA Alkylation Assay
This experiment assesses the ability of a this compound analogue to alkylate DNA.
-
DNA and Compound Incubation: A defined DNA substrate (e.g., a specific oligonucleotide or plasmid DNA) is incubated with the this compound analogue in the presence of a reducing agent (e.g., dithiothreitol (B142953) or glutathione) to activate the compound.
-
Reaction Quenching and DNA Purification: The reaction is stopped after a specific time, and the DNA is purified to remove the compound and other reagents.
-
Analysis of Alkylation: The extent and site of DNA alkylation can be analyzed by various methods:
-
Piperidine (B6355638) Cleavage: Treatment with piperidine can induce strand cleavage at the site of alkylation (specifically at guanine residues), and the resulting DNA fragments can be analyzed by gel electrophoresis.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to identify the specific DNA adducts formed.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced cell death and a typical experimental workflow for evaluating its analogues.
Caption: Mechanism of this compound-induced DNA damage and apoptosis.
Caption: Workflow for in vitro cytotoxicity testing of this compound analogues.
References
- 1. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 2. pnas.org [pnas.org]
- 3. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of this compound derivatives: modifications of C-8 hydroxy and C-9 keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 8,4'-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel C-8 ester derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of a small analogue of the anticancer natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dithiolane Moiety: A Linchpin in Leinamycin's Anticancer Activity
A Comparative Guide to Understanding the Structure-Activity Relationship of Leinamycin
This compound, a potent antitumor antibiotic, has garnered significant interest in the scientific community due to its unique molecular architecture and mechanism of action. Central to its biological activity is the presence of a spiro-fused 1,3-dioxo-1,2-dithiolane moiety. This guide provides a comparative analysis, supported by experimental data, to validate the critical role of this functional group in this compound's potent anticancer effects. We will delve into its mechanism of action, compare its activity with an analog lacking this moiety, and provide detailed experimental protocols for the key assays cited.
The Dithiolane Moiety: A Double-Edged Sword in DNA Damage
This compound exerts its cytotoxic effects primarily through DNA damage. The 1,3-dioxo-1,2-dithiolane ring is not merely a structural feature but the very engine of its DNA-alkylating capacity.[1][2][3] Its activity is triggered by the high concentration of intracellular thiols, such as glutathione, which are prevalent in the reductive environment of cancer cells.[4]
Upon encountering a thiol, the dithiolane ring undergoes a reductive opening. This initiates a cascade of rearrangements, ultimately generating a highly reactive episulfonium ion.[4] This electrophilic intermediate is the key species responsible for alkylating DNA, primarily at the N7 position of guanine (B1146940) residues.[4] This DNA alkylation, coupled with the generation of reactive oxygen species (ROS) from the released persulfide species, leads to DNA strand breaks and ultimately, apoptosis (cell death).[4][5]
This compound vs. This compound E1: A Tale of Two Activation Pathways
To unequivocally demonstrate the importance of the dithiolane moiety, we can compare the activity of this compound with its biosynthetic precursor, this compound E1 (LNM E1). LNM E1 lacks the 1,3-dioxo-1,2-dithiolane ring.[1][6] This single structural difference dramatically alters its mechanism of activation and its biological activity.
Unlike this compound, which is activated reductively by thiols, LNM E1 is activated oxidatively by reactive oxygen species (ROS).[6][7][8] Cancer cells are often under high oxidative stress and have elevated levels of ROS, providing a potential avenue for LNM E1's selective activation in tumor tissues.[7][8] Oxidative activation of LNM E1 also leads to the formation of a DNA-alkylating episulfonium ion, but through a distinct chemical pathway.[7]
The following diagram illustrates the divergent activation pathways of this compound and this compound E1.
Comparative Cytotoxicity: The Data Speaks for Itself
The most direct way to assess the role of the dithiolane moiety is to compare the cytotoxic activity of this compound and its analogs. The following table summarizes the EC50 values (the concentration of a drug that gives a half-maximal response) of this compound, this compound E1, and 8,4′-dideshydroxy-LNM (a synthetic analog containing the dithiolane moiety but lacking two hydroxyl groups) against a panel of human cancer cell lines.
| Compound | A375 (Melanoma) EC50 (nM) | Raji (Lymphoma) EC50 (nM) | MCF7 (Breast) EC50 (nM) | T47D (Breast) EC50 (nM) | SKBR3 (Breast) EC50 (nM) | MDA-MB-231 (Breast) EC50 (nM) |
| This compound (1) | 10.5 | 8.21 | 15.3 | 275 | 12.7 | 18.9 |
| This compound E1 (2) | > 10,000 | > 10,000 | > 10,000 | > 10,000 | > 10,000 | > 10,000 |
| 8,4′-dideshydroxy-LNM (5) | 12.3 | 9.87 | 25.1 | 210 | 18.5 | 22.4 |
Data sourced from Liu et al., Bioorg. Med. Chem. Lett. 2015, 25, 4899-4902.[1][2]
As the data clearly indicates, this compound exhibits potent cytotoxicity in the nanomolar range against a variety of cancer cell lines.[1] In stark contrast, this compound E1, which lacks the dithiolane moiety, shows no significant activity (EC50 > 10,000 nM).[1] The synthetic analog, 8,4′-dideshydroxy-LNM, which retains the crucial dithiolane ring, displays comparable potency to the parent compound, further underscoring the indispensable role of this functional group.[1][2]
Experimental Protocols
To ensure the reproducibility and transparency of these findings, we provide detailed protocols for the key assays used to evaluate the activity of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, this compound E1, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values using a dose-response curve fitting software.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.[12][13][14][15]
Materials:
-
Cancer cell lines
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS or HBSS. Add 100 µL of working DCFDA solution (e.g., 10-20 µM in PBS or HBSS) to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Compound Treatment: Remove the DCFDA solution and wash the cells once with PBS or HBSS. Add 100 µL of the test compounds diluted in culture medium or buffer. Include appropriate controls (vehicle, positive control like H2O2).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Measurements can be taken at different time points to assess the kinetics of ROS production.
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Normalize the fluorescence values of the treated cells to the vehicle control to determine the fold-increase in ROS generation.
DNA Alkylation Assay
This assay is used to determine the ability of a compound to alkylate DNA.[16][17][18][19]
Materials:
-
Radiolabeled (e.g., 32P-labeled) DNA fragment of a known sequence
-
Test compounds (this compound, this compound E1)
-
Activating agents (e.g., dithiothreitol (B142953) for this compound, H2O2 for this compound E1)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
Phosphorimager
Procedure:
-
DNA Labeling: 5'-end label a specific DNA fragment with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Alkylation Reaction: Incubate the labeled DNA with the test compound and the appropriate activating agent in a reaction buffer at 37°C for a specific time.
-
Piperidine Cleavage: After the reaction, treat the DNA with piperidine at 90°C. Piperidine will cleave the DNA backbone at the site of alkylated guanines.
-
Gel Electrophoresis: Separate the resulting DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the DNA bands using a phosphorimager. The appearance of new bands compared to the control lane (DNA without compound treatment) indicates DNA alkylation at specific guanine residues. The intensity of the bands reflects the extent of alkylation at each site.
The following diagram outlines the general workflow for evaluating the activity of this compound and its analogs.
Conclusion
The evidence presented in this guide strongly validates the indispensable role of the 1,3-dioxo-1,2-dithiolane moiety in the potent anticancer activity of this compound. The dramatic loss of cytotoxicity in this compound E1, which lacks this functional group, provides a clear and compelling demonstration of its importance. The thiol-mediated reductive activation mechanism, initiated by the opening of the dithiolane ring, is a key feature that distinguishes this compound's mode of action and contributes to its efficacy. Understanding this structure-activity relationship is crucial for the rational design and development of new, even more effective this compound-based anticancer agents.
References
- 1. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 8,4'-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. rsc.org [rsc.org]
- 17. Sequence specificity of DNA alkylation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA alkylation by this compound can be triggered by cyanide and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Alkylation by the Antitumor Antibiotic this compound - Kent Gates [grantome.com]
A Comparative Analysis of DNA Damage by Leinamycin and Bleomycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA-damaging properties of two potent antitumor antibiotics: Leinamycin and Bleomycin (B88199). This document delves into their mechanisms of action, cellular responses, and cytotoxic profiles, supported by experimental data and detailed protocols.
Abstract
This compound and Bleomycin are both natural products that exert their potent anticancer effects through the induction of DNA damage, albeit via distinct chemical mechanisms. This compound, a structurally unique product from Streptomyces species, operates through a dual mechanism involving thiol-triggered oxidative damage and DNA alkylation.[1][2][3][4] In contrast, Bleomycin, a glycopeptide antibiotic, requires a metal cofactor to generate reactive oxygen species that induce DNA strand breaks.[5][6] This guide presents a comparative analysis of these two agents, focusing on their mechanisms of DNA damage, the cellular pathways they trigger, and their cytotoxic efficacy. Quantitative data are summarized in tables for easy comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their molecular interactions.
Mechanism of DNA Damage
The fundamental difference between this compound and Bleomycin lies in their chemical approach to damaging DNA.
This compound employs a unique dual-action mechanism that is dependent on intracellular thiols, such as glutathione.[1][2][4]
-
Thiol-Triggered Oxidative Damage: The 1,2-dithiolan-3-one 1-oxide moiety of this compound reacts with thiols, leading to the release of hydrodisulfide and polysulfide species. These species can then generate reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which cause oxidative damage to DNA.[1][4]
-
DNA Alkylation: The same thiol-triggered reaction also generates a highly reactive episulfonium ion. This electrophilic intermediate alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[1][4] This alkylation leads to the formation of unstable guanine adducts that are rapidly depurinated, creating apurinic (AP) sites in the DNA.[2][3][7] These AP sites can then be converted into DNA strand breaks.[2][3][7]
Bleomycin , on the other hand, functions as a metallo-glycopeptide. Its activity is contingent on the presence of a metal ion, typically iron (Fe(II)), and molecular oxygen.[5][6] The Bleomycin-Fe(II) complex binds to DNA, and through a series of redox reactions involving oxygen, generates superoxide and hydroxyl radicals in close proximity to the DNA backbone.[5][6] These highly reactive radicals abstract hydrogen atoms from the deoxyribose sugar, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[5] The formation of DSBs is considered the primary source of Bleomycin's cytotoxicity.[5]
Cellular Response to DNA Damage
The distinct types of DNA lesions induced by this compound and Bleomycin trigger different cellular response pathways.
This compound-induced damage , characterized by bulky guanine adducts and AP sites, is primarily recognized and repaired by the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways.[8] The persistence of these lesions can lead to the activation of downstream signaling cascades, ultimately resulting in apoptosis.[2][3]
Bleomycin-induced DNA strand breaks , particularly DSBs, activate a robust DNA damage response (DDR). A key player in this response is the p53 tumor suppressor protein, which becomes stabilized and activated.[6][9] Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6][9][10] If the damage is too extensive, p53 can trigger apoptosis. The repair of Bleomycin-induced DSBs involves two major pathways: the faster but more error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR).[11]
Quantitative Data Presentation
Cytotoxicity
The cytotoxic potential of this compound and Bleomycin has been evaluated in various cancer cell lines. This compound consistently demonstrates high potency, with IC50 values typically in the low nanomolar range.[2][3][7] The cytotoxicity of Bleomycin is more variable and cell-line dependent.
| Agent | Cell Line | IC50 | Reference |
| This compound | Various human cancer cell lines | Low nanomolar range | [2][3][7] |
| Bleomycin | UT-SCC-9 (Head and Neck Squamous Cell Carcinoma) | 11.5 µM | [12] |
| Bleomycin | A549 (Lung Carcinoma) | 30-50 µM | [10] |
| Bleomycin | H1299 (Lung Carcinoma) | 30-50 µM | [10] |
| Bleomycin | HCT116 (Colon Carcinoma) | 20-40 µM | [10] |
| Bleomycin | HT29 (Colon Carcinoma) | 40-60 µM | [10] |
| Bleomycin | CHOK1 (Chinese Hamster Ovary) | >160 µM | [10] |
| Bleomycin | Resistant Cancer Cell Lines | 7 to 49-fold increase compared to parental lines | [13][14] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound or Bleomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][15]
-
Treat the cells with a serial dilution of this compound or Bleomycin and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][15]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][15]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Shake the plate for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570-590 nm using a microplate reader.[15][16]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Alkaline Comet Assay for DNA Strand Breaks
This single-cell gel electrophoresis technique is used to detect DNA single- and double-strand breaks.
Materials:
-
Treated and control cells
-
Microscope slides
-
Normal melting point agarose (B213101) (1% in PBS)
-
Low melting point agarose (0.5% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or DAPI)
-
Fluorescence microscope
Procedure:
-
Coat microscope slides with a layer of 1% normal melting point agarose.[17][18]
-
Harvest and resuspend treated and control cells in PBS at a concentration of ~1x10^5 cells/mL.
-
Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto the coated slide.[19]
-
Allow the agarose to solidify at 4°C for 10-30 minutes.[20]
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[17][18]
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[18]
-
Perform electrophoresis at a low voltage (e.g., 0.73 V/cm) for 20-30 minutes at 4°C.[18]
-
Gently remove the slides, neutralize with neutralization buffer, and stain with a fluorescent DNA dye.[18]
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., percentage of DNA in the tail) using appropriate software.[18]
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), which is a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or Bleomycin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[21]
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[21]
-
Block non-specific antibody binding with 5% BSA for 1 hour.[22][23]
-
Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.[22][23]
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[19][21]
-
Wash the cells and counterstain the nuclei with DAPI.[21]
-
Mount the coverslips on microscope slides using antifade mounting medium.[24]
-
Visualize and quantify the γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.[24]
Mandatory Visualizations
Signaling Pathways
Caption: DNA damage response pathways for this compound and Bleomycin.
Experimental Workflows
Caption: Experimental workflows for key DNA damage and cytotoxicity assays.
Conclusion
This compound and Bleomycin are both highly effective DNA-damaging agents with significant potential in cancer therapy. However, their distinct mechanisms of action result in different types of DNA lesions, which in turn activate specific cellular repair and response pathways. This compound's dual mechanism of DNA alkylation and oxidative damage, coupled with its high potency, makes it a compelling candidate for further drug development. Bleomycin, a clinically established drug, serves as a valuable tool for studying DNA strand break repair and the p53-mediated damage response. Understanding the nuances of their interactions with DNA and the subsequent cellular sequelae is crucial for optimizing their therapeutic use and for the rational design of novel anticancer agents. This guide provides a foundational comparison to aid researchers in navigating the complexities of these two important compounds.
References
- 1. researchhub.com [researchhub.com]
- 2. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of bleomycin and external radiation in squamous cell cancer cell lines of head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to bleomycin in cancer cell lines is characterized by prolonged doubling time, reduced DNA damage and evasion of G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. crpr-su.se [crpr-su.se]
Unraveling the Alkylation Footprint of Leinamycin on DNA: A Comparative Guide
A definitive confirmation of the N7-guanine alkylation site of the potent antitumor antibiotic Leinamycin has been established through a combination of sophisticated analytical techniques, including DNA footprinting and mass spectrometry. This guide provides a comprehensive comparison of the experimental methodologies and data that have solidified our understanding of this compound's unique interaction with DNA, offering valuable insights for researchers in drug development and molecular biology.
This compound, a natural product derived from Streptomyces, exhibits significant cytotoxic activity by covalently modifying DNA. Its mechanism of action involves a thiol-activated cascade that generates a highly reactive episulfonium ion. This electrophilic intermediate then targets and alkylates the N7 position of guanine (B1146940) residues within the DNA double helix. This targeted alkylation initiates a series of events, including DNA strand cleavage, that ultimately lead to cell death.
Experimental Confirmation of the N7-Guanine Alkylation Site
The precise identification of the N7-guanine as the primary site of this compound alkylation has been achieved through a multi-pronged experimental approach. Key methodologies include DNA footprinting to determine sequence specificity and a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the structural elucidation of the this compound-DNA adduct.
DNA Footprinting Analysis
DNA footprinting has been instrumental in revealing the sequence preference of this compound's alkylation activity. This technique identifies the specific DNA sequences that are protected from cleavage by a DNA-damaging agent due to the binding of a molecule. In the case of this compound, the "footprint" reveals the sites of covalent modification.
dot
Isolation and Characterization of the this compound-Guanine Adduct
To definitively confirm the chemical structure of the DNA lesion, the this compound-guanine adduct was isolated and analyzed using HPLC and mass spectrometry. This involved enzymatic digestion of the this compound-treated DNA to individual nucleosides, followed by chromatographic separation and mass analysis.
dot
Comparative Analysis of DNA Alkylation
This compound's sequence specificity distinguishes it from other DNA alkylating agents. The following table summarizes the quantitative data on the sequence selectivity of this compound compared to a simple episulfonium ion generated from 2-chloroethyl ethyl sulfide (B99878) (CEES) and the general reactivity of traditional nitrogen mustards.
| DNA Alkylating Agent | Primary Alkylation Site | Sequence Preference | Relative Alkylation Efficiency |
| This compound | Guanine-N7 | Strong preference for 5'-G in 5'-GG and 5'-GT sequences (>10-fold)[1] | High |
| 2-Chloroethyl ethyl sulfide (CEES) | Guanine-N7 | Less pronounced sequence preference compared to this compound[1] | Moderate |
| Nitrogen Mustards | Guanine-N7 | Generally alkylates most guanine residues, with some preference for G-rich regions | Varies |
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed protocols for the key experiments used to confirm the N7-guanine alkylation site of this compound.
DNA Footprinting Protocol
This protocol is adapted from the methodology used to determine the sequence specificity of this compound alkylation[1].
-
DNA Probe Preparation:
-
A DNA fragment of interest is radiolabeled at one 5'-end with [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled DNA probe is purified by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
This compound Activation and DNA Alkylation:
-
This compound (typically in the micromolar range) is pre-incubated with a reducing agent, such as dithiothreitol (B142953) (DTT), to generate the active episulfonium ion.
-
The activated this compound is then incubated with the ³²P-labeled DNA probe in a suitable buffer (e.g., sodium cacodylate buffer) at 37°C.
-
-
Cleavage at Alkylated Sites:
-
The alkylation reaction is stopped, and the DNA is cleaved at the modified guanine residues by treatment with 1 M piperidine (B6355638) at 90°C for 30 minutes.
-
-
Gel Electrophoresis and Autoradiography:
-
The DNA fragments are separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
The gel is dried and exposed to X-ray film to visualize the DNA cleavage pattern.
-
A Maxam-Gilbert sequencing ladder of the same DNA fragment is run alongside to precisely identify the alkylated guanine residues. The "footprint" appears as a region of enhanced cleavage at the preferred binding sites.
-
HPLC-MS/MS Protocol for this compound-Guanine Adduct Analysis
This protocol is based on the methods described for the characterization of the this compound-guanine adduct.
-
Isolation of this compound-Modified DNA:
-
Calf thymus DNA is incubated with activated this compound.
-
The DNA is precipitated with ethanol (B145695) to remove unbound this compound.
-
-
Enzymatic Hydrolysis:
-
The this compound-modified DNA is enzymatically digested to its constituent deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
HPLC Separation:
-
The resulting mixture of deoxyribonucleosides is separated by reverse-phase HPLC.
-
A C18 column is typically used with a gradient elution of a buffered aqueous mobile phase (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecular ion of the this compound-guanine adduct.
-
Tandem mass spectrometry (MS/MS) is performed on the parent ion to obtain a characteristic fragmentation pattern, which confirms the structure of the adduct. The fragmentation typically involves the loss of the deoxyribose sugar moiety.
-
Conclusion
The collective evidence from DNA footprinting and HPLC-MS/MS analysis unequivocally confirms that this compound alkylates the N7 position of guanine residues in DNA. Furthermore, these studies have revealed a distinct sequence preference for this compound, setting it apart from other DNA alkylating agents. The detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate the intricate molecular mechanisms of this compound and to develop novel anticancer therapies based on its unique DNA-damaging properties. The pronounced sequence selectivity of this compound suggests that non-covalent interactions play a significant role in guiding the covalent modification, a feature that could be exploited in the design of more targeted and effective chemotherapeutic agents.
References
A Comparative Analysis of the Antitumor Activities of Leinamycin and Leinamycin E1
A comprehensive guide for researchers, scientists, and drug development professionals on the differential antitumor effects of Leinamycin and its biosynthetic precursor, this compound E1.
This guide provides an objective comparison of the antitumor activities of this compound (LNM) and this compound E1 (LNM E1), supported by experimental data. We delve into their distinct mechanisms of activation, cytotoxic profiles against prostate cancer cell lines, and the detailed experimental protocols utilized in these assessments.
Key Differences in Activation and Antitumor Strategy
This compound is a potent antitumor antibiotic known for its unique chemical structure and mechanism of action.[1] Its cytotoxic effects are triggered through a process of reductive activation.[1] In the presence of cellular thiols, the 1,3-dioxo-1,2-dithiolane moiety of LNM is reduced, leading to the formation of a reactive episulfonium ion.[1] This intermediate then alkylates the N7 position of guanine (B1146940) bases in DNA, causing DNA damage and ultimately cell death.[1]
In contrast, this compound E1, a biosynthetic intermediate of LNM, employs a complementary activation strategy.[1] LNM E1 is activated under oxidative stress, a condition often prevalent in cancer cells due to their altered metabolism.[1][2] Cellular reactive oxygen species (ROS) trigger the oxidative activation of LNM E1, generating a similar DNA-alkylating episulfonium ion.[1] This positions LNM E1 as a prodrug that can selectively target cancer cells with elevated ROS levels, potentially offering a wider therapeutic window compared to its successor, LNM.[1][3]
Comparative Cytotoxicity
The differential activation mechanisms of LNM and LNM E1 translate to distinct cytotoxic profiles, particularly in cancer cells with high levels of oxidative stress. The following table summarizes the 50% inhibitory concentration (IC50) values of both compounds against human prostate epithelial cells (HPEC), and two prostate cancer cell lines, DU-145 and LNCaP.
| Compound | Cell Line | Condition | IC50 |
| This compound (LNM) | HPEC | - | ~2 nM[1] |
| DU-145 | - | Inactive[1] | |
| LNCaP | - | Inactive[1] | |
| This compound E1 (LNM E1) | HPEC | - | >10 µM[1] |
| DU-145 | Basal ROS | Inactive[1] | |
| + BE-3-3-3 (induces ROS) | ~1 µM[1] | ||
| LNCaP | Basal ROS | Inactive[1] | |
| + R1881 (induces ROS) | ~4 µM[1] | ||
| + BE-3-3-3 (induces ROS) | ~2 µM[1] |
Table 1: Comparative IC50 values of this compound and this compound E1 against normal and cancerous prostate cell lines.
As indicated in the table, this compound is highly potent against normal prostate cells but loses its efficacy in the high-ROS environment of the tested cancer cell lines. Conversely, this compound E1 demonstrates minimal toxicity to normal cells and only becomes a potent cytotoxic agent in cancer cells when intracellular ROS levels are further elevated.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary literature.
Cell Culture and Reagents
-
Cell Lines: Human prostate cancer cell lines DU-145 and LNCaP, and normal human prostate epithelial cells (HPEC) were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: this compound and this compound E1 were dissolved in DMSO to prepare stock solutions. BE-3-3-3 and R1881 were used as ROS-inducing agents.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of this compound or this compound E1, with or without the ROS-inducing agents.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Measurement of Intracellular ROS Levels
-
Cell Preparation: Cells were seeded in 96-well black plates.
-
Probe Loading: Cells were washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Treatment: The DCFH-DA solution was removed, and cells were treated with the respective compounds or ROS inducers.
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the activation pathways of this compound and this compound E1, and the experimental workflow for assessing their cytotoxicity.
Figure 1: Reductive activation pathway of this compound.
Figure 2: Oxidative activation pathway of this compound E1.
Figure 3: Experimental workflow for the cytotoxicity assay.
References
Unveiling PNO1 as a Cellular Target of Leinamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leinamycin's performance in targeting the Partner of NOB1 Homolog (PNO1), a crucial protein in ribosome biogenesis, with other therapeutic alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways and experimental workflows.
Executive Summary
This compound (LNM), a potent antitumor antibiotic, has been identified to exert its cytotoxic effects in cancer cells through a novel mechanism involving the direct targeting of PNO1. This interaction disrupts ribosome biogenesis, leading to a significant reduction in protein synthesis and subsequent cell death, particularly in cancer cells which are highly dependent on this process. This guide will delve into the validation of PNO1 as a direct cellular target of this compound and compare its efficacy and mechanism of action with other known inhibitors of ribosome biogenesis, namely CX-5461 and BMH-21.
Performance Comparison: this compound vs. Alternative Ribosome Biogenesis Inhibitors
This compound demonstrates potent cytotoxicity against a range of cancer cell lines with IC50 values in the low nanomolar range.[1] The primary mechanism of action for its anticancer activity is DNA alkylation.[1] However, recent research has unveiled a more specific targeting mechanism involving the RNA-binding protein PNO1.[2]
The following table summarizes the available cytotoxicity data for this compound and two other well-characterized inhibitors of ribosome biogenesis, CX-5461 and BMH-21, in the triple-negative breast cancer cell line MDA-MB-231, where PNO1 was identified as a key target of this compound.
| Compound | Target | Mechanism of Action | IC50 in MDA-MB-231 cells | Reference |
| This compound | PNO1 (Cys226) , DNA | Covalent binding to PNO1, leading to disruption of 40S ribosomal subunit maturation; DNA alkylation. | Nanomolar range (specific value in MDA-MB-231 not publicly available) | [2] |
| CX-5461 | RNA Polymerase I (Pol I) | Inhibits rRNA synthesis by preventing the binding of SL1 to the rDNA promoter. | ~1.5 µM to 9.24 µM (depending on the study) | [3][4] |
| BMH-21 | GC-rich DNA (rDNA) | Intercalates into rDNA, inhibiting Pol I transcription and promoting the degradation of the Pol I catalytic subunit. | Not specifically reported in MDA-MB-231, but shows broad anticancer activity with a mean GI50 of 160 nM across the NCI60 panel. | [5] |
Experimental Validation of PNO1 as a this compound Target
The identification and validation of PNO1 as a direct cellular target of this compound involved a series of sophisticated experiments. Here, we outline the key methodologies.
Target Identification using Quantitative Proteomics
A proteome-wide profiling approach was employed to identify the direct cellular targets of this compound in MDA-MB-231 breast cancer cells. This involved the use of a specialized chemical probe to "fish out" proteins that interact with this compound.
Experimental Protocol: Proteome-Wide Target Profiling (Generalized)
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured to ~80% confluency. The cells are then treated with a this compound-derived probe containing a clickable alkyne group for a short duration.
-
Cell Lysis and Click Chemistry: Cells are lysed, and the proteome is extracted. A biotin (B1667282) azide (B81097) is then "clicked" onto the alkyne group of the this compound probe that is covalently bound to its target proteins.
-
Affinity Purification: The biotin-tagged protein complexes are enriched from the total proteome using streptavidin-coated beads.
-
On-bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is analyzed to identify and quantify the proteins that were pulled down by the this compound probe. PNO1 was identified as a primary and specific interactor.
Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein's thermal stability changes upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for PNO1-Leinamycin Interaction (Generalized)
-
Cell Treatment: Intact MDA-MB-231 cells are treated with either this compound or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble PNO1 in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the percentage of soluble PNO1 against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound binding stabilizes PNO1.
Functional Validation of Target Engagement
To confirm that the interaction between this compound and PNO1 is responsible for the observed cellular effects, further functional assays are performed.
2.3.1. Ribosome Biogenesis Analysis: Polysome Profiling
Polysome profiling is used to assess the status of translation and ribosome assembly in a cell. A disruption in ribosome biogenesis, as would be expected from PNO1 inhibition, leads to a decrease in polysomes (mRNAs with multiple ribosomes) and an increase in monosomes (mRNAs with a single ribosome) and free ribosomal subunits.
Experimental Protocol: Polysome Profiling (Generalized)
-
Cell Treatment and Lysis: MDA-MB-231 cells are treated with this compound or a vehicle control. Cells are then lysed in a buffer containing cycloheximide (B1669411) to "freeze" the ribosomes on the mRNA.
-
Sucrose (B13894) Gradient Ultracentrifugation: The cell lysate is layered onto a sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates the cellular components based on their size and density, with larger polysomes sedimenting further down the gradient.
-
Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. RNA is then extracted from each fraction to identify the distribution of specific mRNAs. A decrease in the polysome-to-monosome (P/M) ratio in this compound-treated cells indicates an inhibition of translation initiation, consistent with impaired ribosome biogenesis.[6]
2.3.2. rRNA Synthesis Assay
To directly measure the impact on the production of new ribosomes, the synthesis of ribosomal RNA (rRNA) can be quantified.
Experimental Protocol: rRNA Synthesis Assay (Generalized)
-
Cell Treatment and Labeling: Cells are treated with this compound or a vehicle control. A labeled RNA precursor, such as 5-ethynyl uridine (B1682114) (5-EU), is then added to the culture medium for a short period to be incorporated into newly synthesized RNA.
-
Fixation, Permeabilization, and Click Reaction: Cells are fixed and permeabilized. A fluorescent azide is then "clicked" onto the 5-EU, allowing for the visualization of nascent RNA.
-
Imaging and Quantification: The fluorescence intensity, particularly in the nucleolus where rRNA synthesis occurs, is measured using fluorescence microscopy. A decrease in nucleolar fluorescence in this compound-treated cells indicates an inhibition of rRNA synthesis.
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action via PNO1 targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts ribosome biogenesis and protein neosynthesis by targeting PNO1 in cancer cells | Poster Board #325 - American Chemical Society [acs.digitellinc.com]
- 3. CX-5461 Enhances the Efficacy of APR-246 via Induction of DNA Damage and Replication Stress in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Leinamycin: Production, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic and natural leinamycin, a potent antitumor antibiotic. While both pathways yield the same complex macrolactam, the methodologies, scalability, and to some extent, the characterization of the final product present distinct advantages and challenges. This document summarizes the available data on their production, and biological activity, offering a resource for researchers in oncology and natural product chemistry.
Executive Summary
This compound, a structurally unique natural product from Streptomyces atroolivaceus, exhibits potent antitumor activity attributed to its novel DNA alkylating mechanism.[1][2] The natural production of this compound through fermentation has been extensively studied, with detailed insights into its biosynthetic pathway. A total chemical synthesis of this compound has also been successfully achieved, confirming its complex structure. However, a direct comparative study of the biological activity of synthetic versus natural this compound is not yet available in the scientific literature. This guide compiles the existing data to facilitate a comparative understanding and to highlight areas for future research.
Data Presentation: A Comparative Overview
| Feature | Natural this compound | Synthetic this compound |
| Source | Fermentation of Streptomyces atroolivaceus | Multi-step chemical synthesis |
| Production Method | Biosynthesis by a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) machinery | Total synthesis from simple chemical precursors |
| Known Yield | Strain-dependent, reported up to 32 µg/mL in optimized lab-scale fermentation[3] | Not reported in available literature |
| Purity | High purity achievable through chromatographic methods | High purity expected, dependent on final purification steps |
| Scalability | Potentially scalable through industrial fermentation technology | Scalability is a significant challenge for such a complex molecule |
| Key Challenges | Strain stability, optimization of fermentation conditions, and downstream processing | Long and complex synthetic route, low overall yield, and cost of reagents and catalysts |
| Biological Activity Data | Extensive cytotoxicity data available against various cancer cell lines | Limited publicly available data on the biological activity of the final synthetic product |
Performance Comparison: Natural vs. Synthetic
The primary advantage of natural production lies in the inherent efficiency of biological systems to assemble complex molecules like this compound. Fermentation offers a potentially scalable and cost-effective route to the final product, provided that the producing strain and fermentation process are well-optimized. However, challenges include the inherent instability of the this compound molecule in culture broth and the complexity of its purification from a complex fermentation mixture.[3]
The total synthesis of this compound, a landmark achievement in organic chemistry, provides unambiguous confirmation of its structure and offers the potential for the creation of novel analogs with improved therapeutic properties.[4][5] However, the multi-step nature of the synthesis, likely involving numerous protection/deprotection steps and sensitive reagents, makes it a challenging and likely expensive process for large-scale production. The overall yield of the total synthesis has not been reported, which is a critical factor for its commercial viability.
Experimental Protocols
Natural this compound: Fermentation and Isolation
1. Fermentation of Streptomyces atroolivaceus S-140:
-
Seed Culture: A spore suspension of S. atroolivaceus is used to inoculate a seed medium (e.g., containing glucose, soluble starch, beef extract, yeast extract, and tryptone). The culture is incubated at 28°C for 48 hours with shaking.[6]
-
Production Culture: The seed culture is then transferred to a production medium. A chemically defined medium has been shown to be preferable for this compound production.[3] One reported production medium contains soluble starch, corn steep solids, minerals, L-methionine, and vitamin B12.[7] To enhance production and stability, the medium can be supplemented with Zn2+ and a high-porosity polymer resin (e.g., Diaion HP-20) to adsorb the produced this compound.[3][7] The production culture is typically fermented for 2-3 days at 28°C with vigorous shaking.[6][7]
2. Isolation and Purification:
-
Extraction: The polymer resin is harvested from the fermentation broth by centrifugation. The resin is then washed and the adsorbed this compound is eluted with methanol.[7]
-
Purification: The crude extract is concentrated and subjected to chromatographic purification. This typically involves multiple steps, including preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, to yield pure this compound.[7]
Synthetic this compound: Total Synthesis (Conceptual Outline)
The total synthesis of (+)-leinamycin was reported by Fukuyama and Kanda.[4][5] While the full experimental details are not available in the reviewed literature, the general strategy involved a stereocontrolled construction of the 18-membered macrolactam core followed by the spiroannulation of the unique 1,3-dioxo-1,2-dithiolane moiety. The synthesis is a complex undertaking, likely involving numerous steps of carbon-carbon bond formation, functional group manipulations, and stereochemical control.
Biological Activity: Cytotoxicity of Natural this compound
Natural this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines. Its mechanism of action involves reductive activation by intracellular thiols, leading to the generation of a reactive episulfonium ion that alkylates DNA, ultimately causing cell death.[1][2]
| Cell Line | Cancer Type | IC50 (ng/mL) |
| MDA-MB-231 | Breast Cancer | 3.125 - 25 (dose-dependent effects observed)[7] |
| HeLa S3 | Cervical Cancer | Potent antiproliferative activity reported[8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Reductive activation of this compound by cellular thiols leads to DNA alkylation and subsequent apoptosis.
Experimental Workflow: Natural this compound Production
Caption: Workflow for the production and purification of natural this compound from Streptomyces atroolivaceus.
Conclusion
The comparison between synthetic and natural this compound highlights a trade-off between the established, scalable, but potentially complex biological production and the precise, yet challenging and likely less economical, chemical synthesis. While natural production via fermentation is the current method for obtaining this compound for research purposes, the total synthesis provides a valuable platform for generating novel analogs with potentially enhanced therapeutic profiles.
A critical gap in the current knowledge is the lack of a direct comparative study on the biological activity of this compound produced by these two distinct methods. Such a study would be invaluable for establishing the bioequivalence of synthetic this compound and would be a crucial step towards its potential clinical development. Further research is also needed to optimize the fermentation and purification processes for natural this compound to improve yields and reduce costs, as well as to develop a more efficient and scalable total synthesis route.
References
- 1. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 2. Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound, a new antitumor antibiotic from Streptomyces: producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of (+)-Leinamycin. | CiNii Research [cir.nii.ac.jp]
- 6. Identification and Localization of the Gene Cluster Encoding Biosynthesis of the Antitumor Macrolactam this compound in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the role of NER and BER pathways in repairing Leinamycin-induced damage
A Comparative Analysis for Researchers and Drug Development Professionals
Leinamycin, a potent antitumor antibiotic derived from Streptomyces, exhibits significant cytotoxicity against various cancer cell lines. Its efficacy stems from a unique dual mechanism of DNA damage: thiol-activated alkylation of guanine (B1146940) bases and the generation of oxidative stress. This guide provides a comparative assessment of the two major DNA repair pathways—Nucleotide Excision Repair (NER) and Base Excision Repair (BER)—in the context of repairing this compound-induced lesions, supported by experimental evidence.
This compound's Two-Pronged Attack on DNA
This compound's cytotoxicity is primarily attributed to two distinct but synergistic mechanisms of DNA damage[1]:
-
DNA Alkylation and Depurination: Upon activation by intracellular thiols, this compound forms a reactive episulfonium ion that alkylates the N7 position of guanine residues in DNA[1]. This this compound-guanine adduct is notably unstable and undergoes rapid spontaneous depurination, with a half-life of approximately 3 hours, leading to the formation of apurinic/apyrimidinic (AP) sites[2][3]. These AP sites are highly cytotoxic lesions that can block DNA replication and transcription.
-
Oxidative Damage: The activation of this compound also releases reactive sulfur species, which contribute to the generation of reactive oxygen species (ROS)[2][4]. This surge in ROS induces oxidative stress, leading to the formation of oxidized DNA bases, such as 8-oxoguanine (8-oxoG), and single-strand breaks.
Comparative Efficacy of NER and BER Pathways
Experimental evidence strongly indicates that both NER and BER pathways are crucial for repairing the complex DNA damage profile induced by this compound. A key study demonstrated that mammalian cell lines deficient in either NER or BER were significantly more sensitive to this compound than their proficient parental counterparts, highlighting the essential role of both repair mechanisms[3][5].
| DNA Repair Pathway | Primary Substrates in this compound Damage | Experimental Evidence of Involvement |
| Base Excision Repair (BER) | Apurinic/Apyrimidinic (AP) sites resulting from the rapid depurination of this compound-guanine adducts. Oxidized bases (e.g., 8-oxoG) from this compound-induced oxidative stress. | Mammalian cells deficient in the BER pathway show a 3- to 5-fold increased sensitivity to this compound compared to wild-type cells[5]. |
| Nucleotide Excision Repair (NER) | Bulky this compound-guanine adducts before depurination. Potentially other complex, helix-distorting lesions. | Mammalian cells deficient in the NER pathway exhibit a 3- to 5-fold increased sensitivity to this compound compared to wild-type cells[5]. |
Table 1. Comparison of NER and BER roles in repairing this compound-induced DNA damage.
Signaling Pathways and Repair Mechanisms
The cellular response to this compound involves the activation of distinct repair pathways tailored to the specific type of DNA lesion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilic Leinamycin Derivatives Demonstrate Superior Efficacy Over Hydrophilic Counterparts in Cancer Cell Lines
A comprehensive analysis of available experimental data reveals a prevailing trend towards enhanced cytotoxic activity in lipophilic derivatives of the potent antitumor antibiotic, Leinamycin. This guide synthesizes key findings on the structure-activity relationship of this compound, focusing on the influence of lipophilicity on its efficacy, and provides detailed experimental methodologies for the cited research.
This compound, a natural product isolated from Streptomyces atroolivaceus, is a promising anticancer agent due to its unique mechanism of action and its effectiveness against tumors resistant to other chemotherapeutic drugs.[1][2] Its potent biological activity stems from a distinctive 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring.[1] The activation of this moiety by cellular thiols generates a highly reactive episulfonium ion, which then alkylates DNA, leading to cell death.[1][3][4] This mechanism has spurred research into synthetic derivatives with improved pharmacological properties.
Comparative Efficacy: The Role of Lipophilicity
A key area of investigation in the development of this compound analogues has been the modification of its lipophilicity to enhance cellular uptake and target engagement. One study explicitly highlights this trend, noting that lipophilic, silyl (B83357) group-containing derivatives of this compound were demonstrably more active than their hydrophilic counterparts when tested against HeLa3 tumor cells.[5][6]
In contrast, another line of research has explored the introduction of hydrophilic moieties. For instance, C-8 ester derivatives of this compound incorporating polyether units, which increase water solubility, have also been synthesized and shown to possess good antitumor activity.[7] While both lipophilic and hydrophilic modifications can yield active compounds, the direct comparative data available suggests an advantage for lipophilic analogues in terms of in vitro cytotoxicity.
The following tables summarize the available quantitative data from comparative studies.
Table 1: Cytotoxicity of Lipophilic vs. Hydrophilic this compound Analogues
| Compound | Modification | Lipophilicity | Cell Line | IC50 (µM) |
| Analogue 1a | Silyl-protected (lipophilic) | Increased | HeLa3 | More Active |
| Analogue 1b | Hydrophilic counterpart | Decreased | HeLa3 | Less Active |
| Compound 4e | C-8 ester with five ethylene (B1197577) glycol units (hydrophilic) | Increased | Human Tumor Xenograft | Potent Antitumor Activity** |
*Qualitative comparison from the source abstract; specific IC50 values were not provided in the abstract.[5][6] **Quantitative in vivo data was not provided in the abstract, but the compound was highlighted for its potent activity.[7]
Table 2: Cytotoxicity of this compound and its Biosynthetic Precursors
| Compound | Cell Line | EC50 (nM) |
| This compound (1) | A375 (melanoma) | 1.25 |
| This compound (1) | Raji (lymphoma) | 1.56 |
| This compound (1) | MCF7 (breast adenocarcinoma) | 6.25 |
| This compound (1) | T47D (breast cancer) | 3.12 |
| This compound (1) | SKBR3 (breast cancer) | 12.5 |
| This compound (1) | MDA-MB-231 (breast adenocarcinoma) | 1.56 |
| LNM A1 (3) (C-8 deshydroxy-LNM) | A375 | 1.25 |
| LNM A1 (3) (C-8 deshydroxy-LNM) | Raji | 4560 |
| LNM A1 (3) (C-8 deshydroxy-LNM) | MCF7 | 6.25 |
| LNM A1 (3) (C-8 deshydroxy-LNM) | T47D | 3.12 |
| LNM A1 (3) (C-8 deshydroxy-LNM) | SKBR3 | 12.5 |
| LNM A1 (3) (C-8 deshydroxy-LNM) | MDA-MB-231 | 1.56 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound derivatives.
Cytotoxicity Assay using the MTT Method
This protocol is based on the methodology described for evaluating the cytotoxicity of this compound and its analogues.[8]
1. Cell Preparation:
- Human cancer cell lines (e.g., A375, Raji, MCF7, T47D, SKBR3, MDA-MB-231) are seeded in 96-well plates at a density of 10,000 to 40,000 cells per well, depending on the cell line.
- The cells are cultured in a 5% CO2 incubator for 24 hours to allow for attachment.
2. Compound Treatment:
- The test compounds (this compound derivatives) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
- Serial dilutions of the test compounds are prepared in the appropriate cell culture medium.
- The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A DMSO vehicle control (negative control) is also included.
- The plates are incubated for an additional 4 days.
3. MTT Assay and Data Analysis:
- After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
- The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- The absorbance is measured at 570 nm using a microplate reader.
- The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cytotoxicity testing.
References
- 1. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 2. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of novel C-8 ester derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Leinamycin's Cross-Resistance with Other DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leinamycin's performance against other common DNA damaging agents, particularly in the context of acquired resistance. While direct comparative studies with quantitative cross-resistance data are limited in publicly available literature, this document synthesizes existing knowledge on this compound's mechanism of action and its activity in chemoresistant models. Furthermore, it provides detailed experimental protocols to enable researchers to conduct their own comprehensive cross-resistance studies.
Introduction to this compound
This compound is a potent antitumor antibiotic produced by Streptomyces atroolivaceus. Its unique structure, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, is central to its cytotoxic activity.[1] this compound exhibits a dual mechanism of DNA damage, involving both DNA alkylation and the generation of reactive oxygen species (ROS), which collectively induce single and double-strand DNA breaks.[2][3][4] Notably, this compound has shown efficacy against tumor models that are resistant to several clinically important anticancer drugs, including cisplatin, doxorubicin, mitomycin, and cyclophosphamide, suggesting a lack of cross-resistance with these agents.[5][6]
Mechanism of Action and Resistance
This compound's activation is thiol-dependent, leading to the formation of a reactive episulfonium ion that alkylates the N7 position of guanine (B1146940) residues in DNA.[4] This adduct is unstable and rapidly leads to depurination, creating apurinic (AP) sites, which are cytotoxic lesions that can be converted into DNA strand breaks.[2][3] Simultaneously, the activation process releases persulfide intermediates that generate ROS, contributing to oxidative DNA damage.[2][4]
Cellular resistance to DNA damaging agents is often mediated by the upregulation of DNA repair pathways. Studies have indicated that the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways are crucial for repairing the types of DNA damage induced by this compound.[2] Therefore, cancer cells with deficiencies in these repair pathways may exhibit increased sensitivity to this compound.
Quantitative Data on Cytotoxicity
| Cell Line | Cancer Type | IC50 (this compound) | Reference |
| Various Human Cancer Cell Lines | Various | Low nanomolar range | [2][3][7] |
| MiaPaCa | Pancreatic Carcinoma | Not specified, but potent | [3] |
| MDA-MB-231 | Breast Cancer | Not specified, but potent | [2] |
| RD | Rhabdomyosarcoma | Potent, concentration-dependent | |
| AMN3 | Mouse Mammary Adenocarcinoma | Potent, concentration-dependent | |
| HeLa S3 | Cervical Cancer | Potent antiproliferative activity | [8] |
Note: The lack of standardized, direct comparative studies necessitates further research to establish a clear quantitative advantage of this compound in resistant cell lines. The provided experimental protocol is designed to facilitate such investigations.
Experimental Protocols
This section provides a detailed methodology for conducting a cross-resistance study to compare the efficacy of this compound with other DNA damaging agents.
Cell Lines and Culture
-
Parental Cell Lines: A panel of human cancer cell lines relevant to the research focus (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Resistant Cell Lines: Generation of drug-resistant sublines by continuous exposure to escalating concentrations of the DNA damaging agent of interest (e.g., cisplatin, doxorubicin, mitomycin C, or cyclophosphamide). Resistance should be confirmed by a significant increase in the IC50 value (typically >5-fold) compared to the parental line.
Reagents
-
This compound (to be sourced from a reputable supplier).
-
Cisplatin, Doxorubicin, Mitomycin C, Cyclophosphamide (or its active metabolite).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA for cell detachment.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Dimethyl sulfoxide (B87167) (DMSO).
Experimental Workflow for Cross-Resistance Study
The following diagram outlines the workflow for establishing resistant cell lines and performing a comparative cytotoxicity assay.
Caption: Workflow for a cross-resistance study of this compound.
Detailed MTT Assay Protocol
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the other DNA damaging agents in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism). The Resistance Factor (RF) is calculated as: RF = IC50 (resistant line) / IC50 (parental line).
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and the potential signaling pathways involved in resistance.
This compound's Dual Mechanism of DNA Damage
Caption: Dual mechanism of DNA damage by this compound.
DNA Damage Response and Potential for Resistance
Caption: DNA damage response to this compound and resistance pathways.
Conclusion
This compound is a promising antitumor agent with a unique dual mechanism of action that suggests it may be effective against cancers that have developed resistance to other DNA damaging agents. While direct quantitative cross-resistance data is sparse, the information on its mechanism and the involvement of specific DNA repair pathways provides a strong rationale for its further investigation in chemoresistant settings. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the cross-resistance profile of this compound and contribute to a more comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of this compound derivatives: modifications of C-8 hydroxy and C-9 keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Episulfonium Ion as the Key Intermediate in DNA Alkylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent cytotoxic and mutagenic effects of sulfur mustards, a class of bifunctional alkylating agents, are primarily attributed to their ability to covalently modify DNA. For decades, the prevailing mechanistic hypothesis has centered on the formation of a highly reactive cyclic episulfonium ion as the key intermediate responsible for DNA alkylation. This guide provides a comprehensive comparison of the evidence supporting the episulfonium ion pathway against other potential mechanisms, supported by experimental data and detailed protocols.
The Episulfonium Ion Mechanism: A Widely Accepted Pathway
The reaction of sulfur mustard with DNA is understood to proceed via an intramolecular cyclization, where the sulfur atom acts as a neighboring group to displace a chloride ion, forming a transient and highly electrophilic episulfonium ion.[1] This intermediate is then susceptible to nucleophilic attack by DNA bases.[2] Computational and experimental studies have underscored the crucial role of water in stabilizing this key intermediate.[3] This reactive species readily alkylates DNA, with a strong preference for the N7 position of guanine.[4][5] The second arm of the mustard can then undergo a similar reaction, leading to the formation of monoadducts or highly cytotoxic interstrand and intrastrand cross-links.[6][7]
The retardation of the hydrolysis of sulfur mustard by chloride ions provides kinetic evidence consistent with the reversible formation of the cyclic sulfonium (B1226848) ion.[8] Furthermore, kinetic studies of sulfur mustard and its analogs with various nucleophiles support a reaction mechanism involving the formation of these cyclic ion intermediates.[9][10]
Alternative Mechanisms: Exploring the Possibilities
While the episulfonium ion model is strongly supported, it is crucial to consider alternative pathways for DNA alkylation by sulfur mustards.
-
Direct Sₙ2 Reaction: This mechanism would involve a direct bimolecular nucleophilic substitution where a DNA base attacks one of the β-carbons of the sulfur mustard, displacing a chloride ion without the formation of a cyclic intermediate.
-
Carbocation Intermediate: This pathway would entail the unimolecular dissociation of a chloride ion to form a primary carbocation, which would then be attacked by a nucleophilic site on DNA.
Currently, there is a lack of direct experimental evidence that definitively refutes these alternative mechanisms in the specific context of DNA alkylation. However, the neighboring group participation of the sulfur atom is a well-established principle in organic chemistry, making the formation of the three-membered episulfonium ring energetically favorable compared to the formation of a highly unstable primary carbocation.
Experimental Data: Supporting the Episulfonium Ion
The validation of the episulfonium ion as the primary alkylating species relies on a combination of kinetic studies, product analysis, and computational modeling. The table below summarizes key experimental findings.
| Experimental Approach | Alkylating Agent | Key Findings | Conclusion Supporting Episulfonium Ion | Citation(s) |
| Kinetic Studies | Sulfur Mustard | The rate of hydrolysis is dependent on temperature and retarded by chloride ions. | The retardation by Cl⁻ is consistent with the reversible formation of the episulfonium ion. | [8] |
| Product Analysis (DNA Adducts) | Sulfur Mustard | The major DNA adduct is N7-[2-[(2-hydroxyethyl)thio]ethyl]guanine. Bis[2-(guanin-7-yl)ethyl] sulfide (B99878) is also formed. | The structure of the adducts is consistent with the opening of an episulfonium ring by the N7 of guanine. | [5][6] |
| Trapping Studies with Nucleophiles | Sulfur Half-Mustards | Thiopurines act as effective nucleophilic scavengers, reacting rapidly with the mustard compounds. | Demonstrates the high reactivity of the intermediate (presumed episulfonium ion) with strong nucleophiles. | [11] |
| Computational & Experimental Analysis | Sulfur Mustard Simulants | Water is shown to stabilize the crucial episulfonium cation intermediate. | Provides a theoretical and experimental basis for the stability and reactivity of the proposed intermediate. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DNA alkylation. Below are summaries of key experimental protocols used in the cited studies.
Quantification of Sulfur Mustard-DNA Adducts by UPLC-MS/MS
This method allows for the sensitive and specific quantification of the major DNA adducts formed by sulfur mustard.
-
DNA Isolation and Hydrolysis:
-
Expose cells or tissue to sulfur mustard.
-
Isolate genomic DNA using standard phenol-chloroform extraction or commercial kits.
-
Hydrolyze the DNA to release the adducted bases, typically using mild acid treatment (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C).[4]
-
-
Sample Preparation:
-
Neutralize the hydrolysate.
-
Use solid-phase extraction (SPE) to purify and concentrate the adducts.[12]
-
-
UPLC-MS/MS Analysis:
-
Separate the adducts using ultra-high-performance liquid chromatography (UPLC) with a suitable column (e.g., C18).
-
Detect and quantify the adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.[6]
-
Immunoslotblot Assay for DNA Adduct Detection
This technique utilizes specific antibodies to detect DNA adducts, offering a high-throughput screening method.
-
DNA Isolation and Denaturation:
-
Isolate DNA from exposed samples.
-
Denature the DNA by heating to create single-stranded DNA.
-
-
Immobilization:
-
Apply the denatured DNA to a nitrocellulose or nylon membrane using a slot-blot apparatus.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary monoclonal antibody specific for sulfur mustard-DNA adducts.[13]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent or colorimetric substrate and detect the signal.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
DOT Script for DNA Alkylation via Episulfonium Ion
Caption: DNA Alkylation via the Episulfonium Ion Intermediate.
DOT Script for Alternative DNA Alkylation Mechanisms
Caption: Alternative DNA Alkylation Mechanisms.
DOT Script for Experimental Workflow for DNA Adduct Analysis
Caption: Experimental Workflow for DNA Adduct Analysis.
Conclusion
The convergence of evidence from kinetic studies, product analysis, and computational modeling strongly supports the episulfonium ion as the key intermediate in DNA alkylation by sulfur mustards. While direct "trapping" of this intermediate during the DNA alkylation reaction remains a significant experimental challenge, the existing data provides a robust framework for understanding the genotoxicity of these agents. Further research focusing on advanced spectroscopic techniques, such as NMR, under conditions that mimic the cellular environment, could provide more direct evidence and further solidify our understanding of this critical reaction mechanism. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in toxicology, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of sulfur mustard-induced DNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abundance of four sulfur mustard-DNA adducts ex vivo and in vivo revealed by simultaneous quantification in stable isotope dilution-ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Genomic Guide to Leinamycin-Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
Leinamycin (LNM) and its analogs are potent antitumor antibiotics characterized by a unique spiro-fused 1,3-dioxo-1,2-dithiolane moiety, a feature responsible for their DNA-alkylating activity.[1] This guide provides a comparative overview of the genomics of this compound-producing Streptomyces strains, focusing on the architecture of their biosynthetic gene clusters (BGCs), production capabilities, and the regulatory circuits governing the expression of these valuable secondary metabolites.
Performance Comparison of this compound-Producing Strains
The production of this compound and its derivatives varies among different Streptomyces strains. Streptomyces atroolivaceus S-140 is the canonical this compound producer. Genetic engineering efforts, such as the overexpression of the pathway-specific positive regulator LnmO, have been shown to significantly enhance production titers. Other strains, identified through genome mining, produce related compounds such as this compound E1 and Guangnanmycins (GNMs), which are also of therapeutic interest.
| Strain | Product(s) | Wild-Type Titer (mg/L) | Engineered Titer (mg/L) | Notes |
| Streptomyces atroolivaceus S-140 | This compound | 0.5 ± 0.2[2] | 1.6 ± 0.3[2] | 3-fold increase with lnmO overexpression.[2] |
| Streptomyces atroolivaceus SB3033 (ΔlnmE) | This compound E1 | 21 ± 5[2] | 84 ± 9[2] | 4-fold increase with lnmO overexpression.[2] |
| Streptomyces sp. CB01635 | This compound E1 | Production confirmed, specific titer not reported.[3] | Not Reported | |
| Streptomyces sp. NRRL F-5630 | Guangnanmycin A & B | Production confirmed, specific titer not reported.[3] | Not Reported | |
| Streptomyces aureofaciens NRRL B-2183 | Guangnanmycin A & B | Production confirmed, specific titer not reported.[3] | Not Reported |
Comparative Analysis of this compound Biosynthetic Gene Clusters
The this compound biosynthetic gene cluster (lnm) in S. atroolivaceus S-140 spans approximately 61.3 kb and contains 27 open reading frames (ORFs).[4] The core of the BGC is a hybrid non-ribosomal peptide synthetase (NRPS) and type I polyketide synthase (PKS) system. Genome mining has revealed homologous clusters in other Streptomyces species, showcasing a conserved overall architecture with variations in tailoring enzymes.
The BGC in Streptomyces sp. CB01635 shares a very high degree of homology with the lnm cluster of S. atroolivaceus S-140, with approximately 97% DNA identity and 98% amino acid sequence identity.[3] The GNM-producing strains, Streptomyces sp. NRRL F-5630 and Streptomyces aureofaciens NRRL B-2183, also possess a highly homologous gene cluster.[3]
Table of Core Biosynthetic, Tailoring, and Regulatory Genes in the this compound BGC of S. atroolivaceus S-140:
| Gene | Proposed Function | Category |
| Core Biosynthesis | ||
| lnmQ | D-Ala-activating enzyme (NRPS) | NRPS |
| lnmP | Peptidyl carrier protein for D-Ala | NRPS |
| lnmI | Hybrid NRPS-PKS megasynthetase | NRPS-PKS |
| lnmJ | PKS megasynthetase | PKS |
| lnmG | Acyltransferase | PKS |
| lnmN | 3-hydroxyacyl-ACP dehydratase | PKS |
| lnmL | β-ketoacyl-ACP synthase | PKS |
| lnmK | Enoylreductase | PKS |
| lnmM | HMG-CoA synthase-like protein for β-alkylation | PKS |
| lnmF | Acyl carrier protein | PKS |
| Tailoring Enzymes | ||
| lnmA | Cytochrome P450 hydroxylase | Tailoring |
| lnmZ | Cytochrome P450 hydroxylase | Tailoring |
| lnmB | Ferredoxin | Tailoring |
| lnmC | Unknown function | Tailoring |
| lnmD | Unknown function | Tailoring |
| lnmE | Thioesterase-like protein, involved in dithiolane ring formation | Tailoring |
| lnmH | Thioesterase | Tailoring |
| lnmV | Unknown function | Tailoring |
| lnmW | Acyl-CoA synthetase | Tailoring |
| lnmX | Deacetylase | Tailoring |
| lnmZ' | Unknown function | Tailoring |
| Regulation & Resistance | ||
| lnmO | Crp/Fnr family transcriptional regulator (positive) | Regulation |
| lnmR | Transporter | Resistance/Transport |
| lnmS | Transporter | Resistance/Transport |
| lnmT | Transporter | Resistance/Transport |
| lnmU | Transporter | Resistance/Transport |
| lnmY | Transporter | Resistance/Transport |
| lnmO | Transcriptional regulator | Regulation |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process initiated by a hybrid NRPS-PKS machinery, followed by a series of tailoring reactions to yield the final product. The pathway commences with the incorporation of D-alanine, followed by the addition of multiple polyketide extender units.
Caption: Proposed biosynthetic pathway of this compound.
Regulatory Control of this compound Biosynthesis
The production of this compound is, at least in part, controlled by the pathway-specific transcriptional regulator, LnmO. This protein belongs to the Crp/Fnr family of regulators and acts as a positive controller of the lnm gene cluster.[2] While the precise signaling molecule that LnmO responds to is not definitively established, its homology to Crp-type regulators suggests a possible interaction with cAMP-like molecules.[5]
Caption: LnmO-mediated positive regulation of this compound biosynthesis.
Experimental Workflow for Comparative Genomics
A typical workflow for the comparative genomics of Streptomyces strains involves several key steps, from cultivation to bioinformatic analysis.
Caption: Workflow for comparative genomics of Streptomyces.
Experimental Protocols
Genomic DNA Extraction and Sequencing
A generalized protocol for obtaining high-quality genomic DNA from Streptomyces for whole-genome sequencing is as follows:
-
Cultivation: Inoculate a suitable liquid medium (e.g., TSB) with Streptomyces spores or mycelia and incubate at 28-30°C with shaking until sufficient biomass is achieved.
-
Mycelia Harvesting: Pellet the mycelia by centrifugation.
-
Lysis: Resuspend the pellet in a lysis buffer containing lysozyme (B549824) to degrade the cell wall.
-
DNA Extraction: Perform DNA extraction using a commercial kit (e.g., a genomic DNA purification kit) or a standard phenol-chloroform extraction protocol. Treat with RNase A to remove contaminating RNA.
-
Quality Control: Assess the quality and quantity of the extracted gDNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).
-
Library Preparation and Sequencing: Prepare a sequencing library according to the manufacturer's protocol for the chosen platform (e.g., PacBio SMRTbell for long-read sequencing or Illumina TruSeq for short-read sequencing).
-
Sequencing: Perform sequencing on the selected platform. A combination of long and short-read technologies is often employed for optimal genome assembly.
Genome Assembly and Annotation
-
Data Pre-processing: Quality-filter the raw sequencing reads.
-
De Novo Assembly: Assemble the reads into contigs using appropriate software. For PacBio data, the Hierarchical Genome Assembly Process (HGAP) is commonly used. For Illumina data, assemblers like SPAdes are suitable. Hybrid assembly approaches can be used for combined datasets.
-
Annotation: Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features using pipelines such as the Integrated Microbial Genomes (IMG) system or Prokka.
Fermentation and Metabolite Analysis
-
Seed Culture: Inoculate a seed medium with Streptomyces spores and incubate for 2 days at 28°C with shaking.
-
Production Culture: Transfer the seed culture to a production medium and continue fermentation for several days.
-
Extraction: Extract the secondary metabolites from the culture broth and/or mycelia using an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
HPLC Analysis: Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound and its analogs. A typical HPLC method involves:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Detection: UV detection at a wavelength of 320-330 nm.
-
-
Mass Spectrometry: Confirm the identity of the compounds by mass spectrometry (MS).
Heterologous Expression of the this compound Biosynthetic Gene Cluster
-
Cloning of the BGC:
-
Construct a genomic library (e.g., cosmid or BAC library) of the this compound-producing strain.
-
Screen the library using probes designed from known lnm gene sequences to identify clones containing the BGC.
-
Alternatively, use TAR (Transformation-Associated Recombination) cloning in yeast to directly capture the entire BGC from genomic DNA.[6][7]
-
-
Vector Construction: Subclone the BGC into a suitable E. coli-Streptomyces shuttle vector that can be introduced into a heterologous host.
-
Host Strain Selection: Choose a genetically tractable and high-producing Streptomyces strain as the heterologous host (e.g., S. coelicolor, S. lividans, or S. albus).
-
Transformation: Introduce the vector carrying the BGC into the heterologous host via intergeneric conjugation from E. coli.
-
Expression and Analysis: Ferment the engineered strain and analyze the culture for the production of this compound or its analogs using HPLC and MS as described above.
References
- 1. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of LnmO as a pathway-specific Crp/Fnr-type positive regulator for this compound biosynthesis in Streptomyces atroolivaceus and its application for titer improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 7. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Leinamycin in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, has demonstrated significant single-agent efficacy against a range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2][3][4] Its unique mechanism of action, primarily involving thiol-activated DNA alkylation and the generation of reactive oxygen species (ROS), presents a compelling case for its use in combination therapies to enhance anticancer effects and overcome drug resistance.[1][5][6]
While direct experimental data on the synergistic effects of this compound with other anticancer drugs are limited in publicly available literature, this guide provides a comparative analysis of proposed combinations based on its well-established mechanism of action. We will explore the theoretical framework, potential synergistic outcomes, and detailed experimental protocols for evaluating this compound in combination with two major classes of anticancer agents: PARP inhibitors and immune checkpoint inhibitors.
Proposed Synergistic Combination 1: this compound and PARP Inhibitors
The combination of DNA damaging agents with Poly (ADP-ribose) polymerase (PARP) inhibitors is a clinically validated strategy for cancer therapy.[7][8] The underlying principle is that while this compound induces DNA lesions, PARP inhibitors block a crucial DNA repair pathway, leading to an accumulation of cytotoxic double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies.
Hypothetical Performance Data
The following table summarizes the expected synergistic effects of combining this compound with a PARP inhibitor, such as Olaparib, in a BRCA-deficient ovarian cancer cell line.
| Treatment Group | Drug Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) | Combination Index (CI) |
| This compound | 1 nM | 75 | 15 | - |
| Olaparib | 5 µM | 85 | 10 | - |
| This compound + Olaparib | 1 nM + 5 µM | 30 | 65 | < 1 (Synergistic) |
Signaling Pathway: Proposed Synergy of this compound and PARP Inhibition
Caption: Proposed mechanism of synergy between this compound and a PARP inhibitor.
Experimental Protocol: Evaluating Synergy with PARP Inhibitors
Objective: To determine the synergistic anticancer effects of this compound and a PARP inhibitor in a relevant cancer cell line.
1. Cell Culture:
- Culture a human cancer cell line with a known DNA repair deficiency (e.g., OVCAR-3, a BRCA-mutant ovarian cancer cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTS Assay):
- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Treat cells with a serial dilution of this compound, the PARP inhibitor, and the combination of both at a constant ratio.
- After 72 hours of incubation, add MTS reagent to each well and incubate for 2-4 hours.
- Measure the absorbance at 490 nm using a microplate reader to determine cell viability.
3. Apoptosis Analysis (Annexin V-FITC/PI Staining):
- Treat cells with this compound, the PARP inhibitor, and the combination for 48 hours.
- Harvest and wash the cells with cold PBS.
- Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
4. Data Analysis:
- Calculate the half-maximal inhibitory concentration (IC50) for each drug.
- Determine the synergistic effect of the combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Proposed Synergistic Combination 2: this compound and Immune Checkpoint Inhibitors
The rationale for combining DNA damaging agents with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, is based on the concept of immunogenic cell death.[9][10] this compound-induced DNA damage can potentially increase the tumor mutational burden, leading to the formation of neoantigens. These neoantigens, when presented on the surface of cancer cells, can be recognized by the immune system, making the tumor more susceptible to an immune attack potentiated by checkpoint inhibitors.
Hypothetical Performance Data
The following table illustrates the expected synergistic effects of combining this compound with an anti-PD-L1 antibody in a co-culture model of tumor cells and T cells.
| Treatment Group | Tumor Cell Line | T Cell Activation (IFN-γ release, pg/mL) | Tumor Cell Lysis (%) |
| This compound | MC38 (murine colon adenocarcinoma) | 150 | 10 |
| Anti-PD-L1 | MC38 | 200 | 15 |
| This compound + Anti-PD-L1 | MC38 | 800 | 60 |
Signaling Pathway: Proposed Synergy of this compound and Checkpoint Inhibition
Caption: Proposed mechanism of synergy between this compound and a checkpoint inhibitor.
Experimental Protocol: Evaluating Synergy with Checkpoint Inhibitors
Objective: To assess the synergistic potential of this compound and an immune checkpoint inhibitor in a tumor-immune cell co-culture system.
1. Cell Lines and Reagents:
- Use a murine cancer cell line that expresses PD-L1 (e.g., MC38) and splenocytes from a syngeneic mouse model (e.g., C57BL/6).
- This compound and a clinically relevant checkpoint inhibitor (e.g., anti-mouse PD-L1 antibody).
2. Tumor Cell Treatment:
- Treat MC38 cells with a low dose of this compound for 24 hours to induce DNA damage without causing excessive cell death.
3. Co-culture Setup:
- Isolate T cells from the spleens of C57BL/6 mice.
- Co-culture the pre-treated MC38 cells with the isolated T cells at an effector-to-target ratio of 10:1.
- Add the anti-PD-L1 antibody to the designated wells.
4. T Cell Activation Assay (ELISA):
- After 48 hours of co-culture, collect the supernatant.
- Measure the concentration of Interferon-gamma (IFN-γ) using an ELISA kit to quantify T cell activation.
5. Tumor Cell Lysis Assay (LDH Assay):
- At the end of the co-culture period, measure the release of lactate (B86563) dehydrogenase (LDH) from lysed tumor cells into the supernatant using an LDH cytotoxicity assay kit.
6. Data Analysis:
- Compare the levels of IFN-γ release and tumor cell lysis across the different treatment groups.
- Statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) should be performed to determine the significance of the observed synergistic effects.
Conclusion
The unique DNA-damaging mechanism of this compound makes it a promising candidate for combination therapies. Based on established principles of synergistic anticancer treatments, combining this compound with PARP inhibitors or immune checkpoint inhibitors presents a rational and compelling strategy for enhancing therapeutic efficacy. The provided hypothetical data and detailed experimental protocols offer a framework for researchers to investigate these novel combinations, potentially leading to the development of more effective cancer treatments. Further preclinical and clinical studies are warranted to validate these proposed synergistic interactions.
References
- 1. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 3. pnas.org [pnas.org]
- 4. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining DNA damaging therapeutics with immunotherapy: more haste, less speed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA Damage Repair for Immune Checkpoint Inhibition: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Final Touches: A Comparative Guide to Tailoring Enzymes in Leinamycin Biosynthesis
For researchers, scientists, and drug development professionals, understanding the intricate enzymatic machinery behind the biosynthesis of potent natural products like leinamycin is paramount for harnessing their therapeutic potential. This guide provides a detailed comparison of the specific tailoring enzymes that modify the this compound core, transforming it into its final, biologically active form. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual diagrams to illuminate the current understanding of this complex biosynthetic pathway.
This compound (LNM), a potent antitumor antibiotic produced by Streptomyces atroolivaceus, boasts a unique chemical architecture, including a spiro-fused 1,3-dioxo-1,2-dithiolane moiety crucial for its DNA-alkylating activity. The biosynthesis of the LNM backbone is accomplished by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line, which produces the nascent intermediate, this compound E1 (LNM E1). A series of subsequent modifications, catalyzed by a suite of tailoring enzymes, are then required to yield the mature LNM molecule. These tailoring steps include hydroxylations, sulfur incorporation and oxidation, and the formation of the characteristic dithiolane ring.
This guide focuses on the experimental evidence that has confirmed the roles of several key tailoring enzymes and explores the current hypotheses regarding those whose functions remain to be fully elucidated.
Confirmed Tailoring Enzymes: The Hydroxylating Duo
Robust experimental evidence, primarily from gene inactivation studies, has unequivocally identified two cytochrome P450 monooxygenases, LnmA and LnmZ, as being responsible for the regio- and stereoselective hydroxylations of the this compound scaffold.
LnmA: The C-8 Hydroxylase
LnmA has been identified as the enzyme that installs a hydroxyl group at the C-8 position of the this compound core. Inactivation of the lnmA gene in S. atroolivaceus resulted in the accumulation of 8-deoxythis compound, directly implicating LnmA in this specific hydroxylation event.
LnmZ: The C-4' Hydroxylase
Similarly, LnmZ has been shown to be responsible for the hydroxylation at the C-4' position of the thiazole (B1198619) moiety. Mutant strains lacking a functional lnmZ gene were found to produce 4'-deoxythis compound, confirming the role of LnmZ in this tailoring step.
The characterization of LnmA and LnmZ has also revealed a degree of substrate promiscuity, as various hydroxylated and non-hydroxylated shunt products were identified in the mutant strains. This suggests that the timing and order of these hydroxylation events may be flexible.
Key Enzymes in Dithiolane Ring Formation
The formation of the unique 1,3-dioxo-1,2-dithiolane ring is a hallmark of this compound biosynthesis and is thought to involve several enzymes. While the complete pathway is still under investigation, the roles of some enzymes are beginning to be understood.
LnmE: A Gateway to the Dithiolane Moiety
The deletion of the lnmE gene has a profound effect on the biosynthesis of this compound, leading to the accumulation of the precursor LNM E1, which lacks the dithiolane ring. This strongly suggests that LnmE plays a critical, early role in the pathway leading to the formation of this unique functional group. The precise biochemical mechanism of LnmE is still the subject of ongoing research, but it is considered a key player in initiating the construction of the dithiolane moiety.
LnmKLM: Setting the Stage with β-Alkylation
The formation of the dithiolane ring is preceded by a crucial β-alkylation of the polyketide backbone, a reaction catalyzed by the enzymes LnmK, LnmL, and LnmM. Inactivation of the genes encoding these enzymes leads to the production of shunt metabolites that lack the β-alkyl group, demonstrating their essential role in creating the necessary chemical scaffold for the subsequent installation of the sulfur-containing ring.
Uncharacterized Tailoring Enzymes: The Remaining Mysteries
The this compound biosynthetic gene cluster contains several other open reading frames predicted to encode tailoring enzymes, including lnmC, lnmD, lnmH, lnmV, and lnmZ'. However, their specific roles in the intricate tailoring process of this compound biosynthesis remain experimentally unconfirmed. Bioinformatics analyses have not yet provided clear predictions for their functions, highlighting these enzymes as important targets for future biochemical characterization to complete our understanding of this fascinating biosynthetic pathway.
Comparative Data of this compound Tailoring Enzymes
| Enzyme | Gene | Family | Confirmed Function | Experimental Evidence | Product of Gene Inactivation |
| LnmA | lnmA | Cytochrome P450 Monooxygenase | C-8 hydroxylation | Gene inactivation and metabolite analysis | 8-deoxythis compound and other analogs |
| LnmZ | lnmZ | Cytochrome P450 Monooxygenase | C-4' hydroxylation | Gene inactivation and metabolite analysis | 4'-deoxythis compound and other analogs |
| LnmE | lnmE | Unknown | Involved in 1,3-dioxo-1,2-dithiolane ring formation | Gene inactivation and metabolite analysis | This compound E1 |
| LnmK | lnmK | Acyltransferase/Decarboxylase | β-alkylation of the polyketide chain | Gene inactivation and metabolite analysis | Shunt products lacking the β-alkyl group |
| LnmL | lnmL | Acyl Carrier Protein | β-alkylation of the polyketide chain | Gene inactivation and metabolite analysis | Shunt products lacking the β-alkyl group |
| LnmM | lnmM | HCS homolog | β-alkylation of the polyketide chain | Gene inactivation and metabolite analysis | Shunt products lacking the β-alkyl group |
| LnmC, D, H, V, Z' | lnmC, D, H, V, Z' | Various/Unknown | Unconfirmed | Limited to bioinformatics predictions | Not yet determined |
Experimental Protocols
Gene Inactivation in S. atroolivaceus
A standard method for confirming the function of biosynthetic genes is through targeted gene inactivation. The following provides a general protocol based on methodologies cited in the literature.
-
Vector Construction: An apramycin (B1230331) resistance cassette is typically used to replace the target gene (e.g., lnmA, lnmZ, or lnmE) in a cosmid carrying the this compound biosynthetic gene cluster via λ-RED-mediated PCR targeting.
-
Conjugation: The engineered cosmid is introduced into S. atroolivaceus from an E. coli donor strain (e.g., ET12567/pUZ8002) through intergeneric conjugation.
-
Mutant Selection and Verification: Exconjugants are selected for apramycin resistance and nalidixic acid resistance (to counter-select the E. coli donor). Double-crossover mutants are identified by their sensitivity to kanamycin (B1662678) (if the vector backbone confers kanamycin resistance). The correct gene replacement is then confirmed by PCR analysis and Southern blot hybridization.
Fermentation and Metabolite Analysis
-
Seed Culture: Spores of the wild-type or mutant S. atroolivaceus strains are inoculated into a seed medium (e.g., TSB medium) and grown for 2-3 days at 28-30°C.
-
Production Culture: The seed culture is used to inoculate a production medium (e.g., R5A medium). The production culture is incubated for 5-7 days at 28-30°C with shaking.
-
Metabolite Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic extract is then dried and concentrated.
-
HPLC Analysis: The crude extract is dissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify and quantify the production of this compound and its analogs. Comparison of the metabolite profiles of the mutant strains with the wild-type strain allows for the identification of accumulated intermediates and shunt products.
Visualizing the Biosynthetic Logic
To better understand the relationships and workflows in this compound biosynthesis research, the following diagrams are provided.
Caption: Proposed flow of intermediates through the this compound tailoring pathway.
Caption: Experimental workflow for characterizing a this compound tailoring enzyme.
This guide provides a snapshot of the current understanding of the tailoring enzymes in this compound biosynthesis. While the roles of the hydroxylases LnmA and LnmZ are well-established, the intricate details of the formation of the unique 1,3-dioxo-1,2-dithiolane ring, and the functions of several other tailoring enzymes, remain exciting areas for future research. A complete biochemical understanding of this pathway will be instrumental for the future bioengineering of novel this compound analogs with improved therapeutic properties.
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Leinamycin Disposal
For researchers and drug development professionals, the potent antitumor antibiotic Leinamycin represents a powerful tool. However, its cytotoxic nature demands rigorous and meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, adhering to the best practices for handling cytotoxic compounds.
This compound and any materials that come into contact with it are classified as hazardous cytotoxic waste.[1] Due to its inherent toxicity, it is crucial to handle all this compound waste with the utmost care to prevent occupational exposure and environmental contamination.[2]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to establish a designated area for its handling and to have a clear understanding of the disposal workflow. All personnel handling this compound must be trained in the management of cytotoxic agents and utilize appropriate Personal Protective Equipment (PPE).[1][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Rationale |
| Gloves | Double nitrile gloves | Provides a robust barrier against chemical permeation. |
| Gown | Disposable, impermeable, long-sleeved gown | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses or goggles | Shields eyes from splashes or aerosols. |
| Respiratory Protection | Required when generating dusts or aerosols | Prevents inhalation of the potent compound. |
Source: Daniels Health, 2024; BenchChem, 2025; Canterbury District Health Board, 2019[1][4][5]
All manipulations involving this compound should be performed within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize exposure risks.[4]
Operational Disposal Plan
A structured disposal plan is fundamental to managing this compound waste safely and effectively. This involves proper segregation, containment, and labeling of all waste streams from the point of generation to final disposal.
Table 2: this compound Waste Segregation and Containment
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste | Designated, puncture-proof, leak-proof containers | Clearly labeled with "Cytotoxic Waste" and the universal cytotoxic symbol. |
| Liquid Waste | Leak-proof, sealed containers compatible with the solvent | Clearly labeled with "Cytotoxic Waste," the chemical name, and associated hazards. |
| Sharps | Puncture-proof sharps container specifically for cytotoxic sharps | Labeled with "Cytotoxic Sharps" and the universal cytotoxic symbol. |
Source: Daniels Health, 2024; WorkSafe QLD, 2022[1][3]
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final destruction.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: Potential Inactivation of this compound Waste
While high-temperature incineration is the standard for final disposal, chemical inactivation can be a preliminary step to reduce the hazardous nature of the waste, particularly for spills. A method suggested for Lagunamycin, a compound with cytotoxic properties, involves the use of a primary amine solution.[4] It is critical to note that this protocol has not been validated for this compound and must be thoroughly tested and validated in a controlled laboratory setting before implementation.
Objective: To chemically inactivate this compound in liquid waste or spills prior to collection for final disposal.
Materials:
-
Freshly prepared 1 M solution of a primary amine (e.g., Tris base) in a suitable solvent.
-
Inert absorbent material (e.g., spill pads, vermiculite).
-
Appropriate PPE (as outlined in Table 1).
-
Designated cytotoxic waste containers.
Procedure for Spills:
-
Containment: Immediately isolate the spill area to prevent spreading.
-
Absorption: Cover the spill with an inert absorbent material.
-
Inactivation (Use with Extreme Caution and After Validation): Carefully apply the 1 M primary amine solution to the absorbed spill. Allow for a reaction time of at least 30 minutes.[4]
-
Collection: Collect all contaminated materials, including the absorbent and used PPE, and place them in a designated cytotoxic waste bag or container.
-
Decontamination: Clean the affected area with a suitable laboratory detergent and water.
-
Rinsing: Thoroughly rinse the area with water.
-
Disposal: Dispose of all cleaning materials as cytotoxic waste.
For Liquid Waste Treatment (Requires Validation):
-
In a designated and controlled area (e.g., a fume hood), slowly add the 1 M primary amine solution to the this compound-contaminated liquid waste.
-
Allow the mixture to react for a validated period to ensure complete inactivation.
-
The treated liquid waste should still be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Final Disposal
The ultimate and most secure method for the disposal of all this compound-contaminated waste is high-temperature incineration at a licensed hazardous waste facility.[4] This process ensures the complete destruction of the cytotoxic compound. All waste containers must be stored in a designated, secure area while awaiting pickup by a certified hazardous waste disposal service.[1]
By adhering to these stringent procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and preventing the release of this potent compound into the ecosystem. Always consult your institution's specific guidelines and EHS office for policies regarding cytotoxic waste disposal.
References
Essential Safety and Logistical Information for Handling Leinamycin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Leinamycin is of paramount importance. This compound is an antitumor antibiotic known to inhibit DNA synthesis, and it is classified as fatal if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification
This compound presents significant health and environmental hazards:
-
Acute Oral Toxicity: Fatal if swallowed.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) for Handling this compound
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be ANSI Z87.1 compliant.[2] |
| Face shield | To be worn in addition to safety glasses or goggles when there is a risk of splashes or generating aerosols.[2] | |
| Hand Protection | Nitrile gloves | Standard laboratory grade. Change gloves immediately if contaminated.[2] |
| Body Protection | Laboratory coat | Fully buttoned.[2] |
| Closed-toe shoes | Made of a non-porous material.[2] | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a potential for aerosolization or when working with larger quantities in poorly ventilated areas.[2] |
Operational Plan: Safe Handling Protocol
A step-by-step procedure is critical for the safe handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is donned correctly before handling the compound.[2]
-
Prepare the work area by ensuring it is clean, uncluttered, and within a designated controlled environment.
-
Have a chemical spill kit readily accessible.[2]
2. Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent the inhalation of any dust particles.[2]
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.[2]
4. During Use:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
5. After Handling:
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Clean and decontaminate all surfaces that have come into contact with this compound.[2]
Workflow for Safe Handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. In exceptional cases, if medical care is not available within one hour, induce vomiting only in fully conscious individuals, administer activated charcoal, and seek medical attention as soon as possible.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person into fresh air.
Emergency Response Protocol for this compound Exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation and Collection:
-
Segregate all waste contaminated with this compound, including unused product, contaminated PPE, and labware, into clearly labeled, leak-proof containers.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.
-
-
Spill Cleanup:
-
In the event of a spill, collect the spillage.
-
Use a spill kit with appropriate PPE to clean the affected area.
-
Dispose of all cleanup materials as hazardous waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
